molecular formula C7H12O2 B009327 3-Methyl-2-hexenoic acid CAS No. 27960-21-0

3-Methyl-2-hexenoic acid

货号: B009327
CAS 编号: 27960-21-0
分子量: 128.17 g/mol
InChI 键: NTWSIWWJPQHFTO-AATRIKPKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2E)-3-methylhex-2-enoic acid is a monounsaturated fatty acid that is (2E)-hexenoic acid in which the hydrogen at position 3 has been replaced by a methyl group. A malodourous component in the sweat of schizophrenics. It is a short-chain fatty acid, a monounsaturated fatty acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a (2E)-hexenoic acid. It is a conjugate acid of a (2E)-3-methylhex-2-enoate.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(E)-3-methylhex-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-6(2)5-7(8)9/h5H,3-4H2,1-2H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWSIWWJPQHFTO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=C/C(=O)O)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701020850
Record name trans-3-Methyl-2-hexenoic acid
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27960-21-0, 35205-70-0
Record name (2E)-3-Methyl-2-hexenoic acid
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Record name trans-3-Methyl-2-hexenoic acid
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Record name trans-3-Methyl-2-hexenoic acid
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Record name (2E)-3-methylhex-2-enoic acid
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Record name 3-methylhex-2-enoic acid
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Record name 3-METHYL-2-HEXENOIC ACID, (2E)-
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-hexenoic Acid: From Discovery to Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-hexenoic acid, a branched-chain unsaturated fatty acid of significant interest in the fields of biochemistry, microbiology, and human biology. Initially identified in the mid-20th century, this molecule has been the subject of research that has evolved from an early, and later refuted, association with schizophrenia to its current understanding as a key contributor to human axillary odor. This document details the history of its discovery, its natural occurrence and biosynthesis, detailed protocols for its chemical synthesis, and its physicochemical properties. Furthermore, it explores the biological implications of this molecule, particularly its role in the chemical communication mediated by the olfactory system.

Discovery and History

trans-3-Methyl-2-hexenoic acid was first isolated and identified in 1969 by Smith, Thompson, and Koster from the sweat of individuals diagnosed with schizophrenia.[1] The researchers utilized a combination of gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy to elucidate its structure, which was further confirmed by chemical degradation, yielding 2-pentanone and oxalic acid.[1] This initial finding led to the hypothesis that the compound might serve as a biomarker for the psychiatric condition.

However, subsequent research in 1973 by Gordon and colleagues challenged this association. Their study revealed that trans-3-methyl-2-hexenoic acid is present in comparable quantities in the sweat of both schizophrenic and non-schizophrenic individuals.[2] This pivotal study effectively dissociated the molecule from schizophrenia, redirecting scientific inquiry towards its role in normal human physiology.

Further investigations solidified its identity as a principal component of human axillary (underarm) odor, particularly among Caucasian populations.[3] It is now understood to be a key molecule in the complex chemical signature that constitutes human body odor.

Natural Occurrence and Biosynthesis

This compound is not directly secreted onto the skin surface. Instead, it is released from an odorless precursor molecule present in the secretions of the apocrine glands, which are concentrated in the axillary region. This precursor has been identified as N-α-3-methyl-2-hexenoyl-L-glutamine.[4]

The release of the volatile and odorous this compound is an enzymatic process carried out by specific members of the skin microbiota. The primary bacterial genus implicated in this biotransformation is Corynebacterium.[5] These bacteria produce a specific Zn²⁺-dependent aminoacylase (B1246476), named Nα-acyl-L-glutamine aminoacylase (or AMRE), that cleaves the L-glutamine moiety from the precursor, liberating the free fatty acid.[5][6][7]

The following diagram illustrates the enzymatic release of this compound.

G cluster_apocrine Apocrine Gland Secretion cluster_skin Skin Surface Precursor N-α-3-methyl-2-hexenoyl-L-glutamine (Odorless Precursor) Enzyme Corynebacterium sp. (Nα-acyl-L-glutamine aminoacylase) Precursor->Enzyme Substrate Product This compound (Volatile & Odorous) Enzyme->Product Catalyzes release of Byproduct L-Glutamine Enzyme->Byproduct Catalyzes release of

Figure 1: Enzymatic release of this compound on the skin surface.

Physicochemical Properties

trans-3-Methyl-2-hexenoic acid is a short-chain fatty acid with a distinctive, strong "goaty" or "sweaty" odor. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[8]
Molecular Weight128.17 g/mol [8]
CAS Number27960-21-0 (trans-isomer)[9]
Melting PointNot available
Boiling PointNot available
Mass Spectrometry (EI)Molecular Ion (M⁺): m/z 128. Key Fragments: m/z 113, 100, 95.

Experimental Protocols

Chemical Synthesis via Horner-Wadsworth-Emmons Reaction

A common and effective method for the synthesis of trans-3-methyl-2-hexenoic acid is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 2-pentanone. The following is a detailed protocol adapted from the literature.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • Triethyl phosphonoacetate

  • 2-Pentanone

  • Ice

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous toluene.

  • Slowly add triethyl phosphonoacetate to the suspension at room temperature with vigorous stirring.

  • Heat the mixture to 40°C and stir for 1 hour to ensure complete formation of the phosphonate (B1237965) carbanion.

  • Cool the reaction mixture to room temperature and add 2-pentanone dropwise via the dropping funnel.

  • Heat the mixture to 40°C and stir for 2 hours.

  • Cool the reaction to 0°C in an ice bath and cautiously quench the reaction by the slow addition of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester of this compound.

  • Hydrolyze the ester to the carboxylic acid by refluxing with an excess of aqueous sodium hydroxide.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product.

The following diagram outlines the workflow for the Horner-Wadsworth-Emmons synthesis.

G Start Triethyl phosphonoacetate + Sodium Hydride in Toluene Carbanion Formation of Phosphonate Carbanion Start->Carbanion Addition Addition of 2-Pentanone Carbanion->Addition Reaction Horner-Wadsworth-Emmons Reaction Addition->Reaction Quench Aqueous Workup Reaction->Quench Extraction1 Extraction with Diethyl Ether Quench->Extraction1 Ester Crude Ethyl 3-methyl-2-hexenoate Extraction1->Ester Hydrolysis Saponification (NaOH) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Extraction2 Extraction with Diethyl Ether Acidification->Extraction2 Purification Drying and Solvent Removal Extraction2->Purification Product This compound Purification->Product G Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP ATP to CNG_channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_channel Opens Ca_ion Ca²⁺ Influx CNG_channel->Ca_ion Cl_channel Ca²⁺-activated Cl⁻ Channel Ca_ion->Cl_channel Opens Cl_ion Cl⁻ Efflux Cl_channel->Cl_ion Depolarization Membrane Depolarization Cl_ion->Depolarization AP Action Potential to Brain Depolarization->AP

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-hexenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the (E) and (Z) isomers of 3-methyl-2-hexenoic acid. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require detailed information on these compounds.

Introduction

This compound is an unsaturated fatty acid with the chemical formula C₇H₁₂O₂. It exists as two geometric isomers, (E)-3-methyl-2-hexenoic acid (trans) and (Z)-3-methyl-2-hexenoic acid (cis), which exhibit distinct physical and chemical properties. The trans-isomer, in particular, is a subject of interest due to its identification as a component of human axillary sweat and its potential association with certain physiological and pathological conditions. A thorough understanding of the physicochemical characteristics of both isomers is crucial for their accurate identification, quantification, and for elucidating their biological roles.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the (E) and (Z) isomers of this compound.

Property(E)-3-Methyl-2-hexenoic acid(Z)-3-Methyl-2-hexenoic acid
CAS Number 27960-21-018951-40-1[1]
Molecular Formula C₇H₁₂O₂C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol 128.17 g/mol [1]
Boiling Point 237.28 °C (at 760 mmHg)218.5 ± 9.0 °C (Predicted)[1]
Melting Point -9.25 °CNot available
Density 0.9658 g/cm³ (rough estimate)0.965 ± 0.06 g/cm³ (Predicted)[1]
pKa 5.20 ± 0.33 (Predicted)4.51 ± 0.25 (Predicted)[1]
Solubility Limited solubility in water; soluble in organic solvents.[2]Soluble in chloroform (B151607) and DMSO (slightly).
Refractive Index 1.4273 (estimate)Not available

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of the this compound isomers.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for the determination of the boiling point of a small quantity of liquid is the capillary tube method.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer (calibrated)

  • Capillary tubes (sealed at one end)

  • Small test tube

  • Sample of the this compound isomer

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube).

  • The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the bath is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For compounds that are liquid at room temperature, this determination requires cooling the sample.

Apparatus:

  • Melting point apparatus

  • Capillary tubes

  • Cooling bath (e.g., ice-salt mixture)

  • Sample of the this compound isomer

Procedure:

  • The liquid sample is introduced into a capillary tube.

  • The capillary tube is cooled in a cooling bath until the sample solidifies.

  • The capillary tube is then placed in a melting point apparatus.

  • The temperature is raised slowly and steadily.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the last crystal melts is recorded as the end of the melting range. A pure substance will have a sharp melting point range of 1-2°C.

Determination of pKa (Acid Dissociation Constant)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Apparatus:

  • pH meter (calibrated)

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the this compound isomer of known concentration

Procedure:

  • A known volume and concentration of the acidic solution is placed in a beaker with a magnetic stir bar.

  • The pH electrode is immersed in the solution, and the initial pH is recorded.

  • The standardized base is added in small, known increments from the burette.

  • After each addition, the solution is stirred, and the pH is recorded once it stabilizes.

  • The additions are continued until the pH of the solution has passed the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of base added.

  • The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Determination of Solubility

The solubility of a substance in a particular solvent is the maximum amount of that substance that can dissolve in a given amount of the solvent at a specified temperature.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure (Shake-Flask Method):

  • An excess amount of the this compound isomer is added to a known volume of the solvent (e.g., water, ethanol) in a vial.

  • The vial is sealed and placed in a shaking incubator at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the solution is centrifuged to separate the undissolved solute.

  • A known volume of the supernatant is carefully removed and diluted.

  • The concentration of the dissolved isomer in the diluted sample is determined using a suitable analytical method (e.g., GC-MS or HPLC with a proper calibration curve).

  • The solubility is then calculated based on the measured concentration and the dilution factor.

Isomeric Relationship and Biological Relevance

The (E) and (Z) isomers of this compound are geometric isomers, differing in the spatial arrangement of substituents around the carbon-carbon double bond. This structural difference influences their physical properties and biological activities.

(E)-3-methyl-2-hexenoic acid has been identified as a key contributor to human axillary odor. It is not directly secreted but is released from an odorless precursor, N-α-3-methyl-2-hexenoyl-L-glutamine, through the enzymatic action of Corynebacterium species, which are part of the skin microbiome.

Isomer_Relationship cluster_isomers This compound Isomers cluster_bio Biological Context E_isomer (E)-3-Methyl-2-hexenoic acid (trans) Odor Axillary Odor E_isomer->Odor contributes to Z_isomer (Z)-3-Methyl-2-hexenoic acid (cis) Precursor N-α-3-methyl-2-hexenoyl-L-glutamine (Odorless Precursor in Sweat) Enzyme Corynebacterium sp. (Skin Microbiome) Precursor->Enzyme enzymatic cleavage Enzyme->E_isomer

Caption: Logical relationship of this compound isomers and the biological pathway of the (E)-isomer.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of (E)- and (Z)-3-methyl-2-hexenoic acid, along with standardized experimental protocols for their determination. The compilation of this data into a comparative format, coupled with an illustration of the biological context of the (E)-isomer, offers a valuable resource for the scientific community. A comprehensive understanding of these properties is fundamental for advancing research into the biological significance of these molecules and for their potential applications in various fields, including diagnostics and therapeutics.

References

Spectroscopic Profile of 3-Methyl-2-hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-2-hexenoic acid (C₇H₁₂O₂), a molecule of interest in various fields of chemical and biomedical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. These values are essential for the structural elucidation and purity assessment of the compound.

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-2~5.7Singlet1H-
H-4~2.1Triplet2H~7.5
H-5~1.5Sextet2H~7.5
H-6~0.9Triplet3H~7.5
3-CH₃~2.0Singlet3H-
-COOH~12.0Broad Singlet1H-

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy identifies the different carbon environments in the molecule.

Carbon Assignment Chemical Shift (ppm)
C-1 (-COOH)~172
C-2~118
C-3~160
C-4~35
C-5~22
C-6~14
3-CH₃~20

Note: Predicted chemical shifts. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present.

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad)O-H StretchCarboxylic Acid
2960-2850C-H StretchAlkyl
~1710C=O Stretchα,β-Unsaturated Carboxylic Acid
~1650C=C StretchAlkene
~1420O-H BendCarboxylic Acid
~1250C-O StretchCarboxylic Acid
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of its molecular weight and structural features. The data presented here is for the (E)-isomer of this compound.

m/z Relative Intensity (%) Fragment Assignment
128Moderate[M]⁺ (Molecular Ion)
113High[M-CH₃]⁺
100High[M-C₂H₄]⁺
95Moderate[M-CH₃-H₂O]⁺
41High[C₃H₅]⁺

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following protocols outline the general procedures for obtaining the NMR, IR, and MS spectra of this compound.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Gently vortex or sonicate the vial to ensure the complete dissolution of the sample.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely for analysis.

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on the sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of neat liquid this compound directly onto the ATR crystal.

  • If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

  • Ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization (optional but recommended for improved chromatography):

  • For biological matrices, an extraction step (e.g., with methyl tert-butyl ether) is necessary to isolate the fatty acid.

  • To improve volatility and peak shape, the carboxylic acid can be derivatized to its corresponding ester (e.g., methyl or silyl (B83357) ester). A common method involves reaction with a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by using an acidic methanol (B129727) solution.

Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualization of Analytical Workflow

The logical flow for the complete spectroscopic analysis of this compound is depicted in the following diagram. This workflow ensures a systematic approach from sample preparation to data interpretation and structural confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Neat Sample (ATR) Sample->Prep_IR Prep_MS Extraction & Derivatization (optional) Sample->Prep_MS NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS NMR_Data Chemical Shifts (ppm) Multiplicity, Integration NMR->NMR_Data IR_Data Wavenumbers (cm⁻¹) % Transmittance IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Structure_Confirm Structural Confirmation NMR_Data->Structure_Confirm Functional_Groups Functional Group ID IR_Data->Functional_Groups Fragmentation_Analysis Fragmentation Pattern MS_Data->Fragmentation_Analysis Final_Structure Final Structure of This compound Structure_Confirm->Final_Structure Functional_Groups->Final_Structure Fragmentation_Analysis->Final_Structure

Caption: Workflow for the spectroscopic analysis of this compound.

The Natural Occurrence of 3-Methyl-2-hexenoic Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-hexenoic acid (3M2H) is a branched-chain unsaturated fatty acid naturally present in humans, most notably as a key contributor to axillary odor. This technical guide provides an in-depth overview of its occurrence, biosynthesis, and analytical quantification in human subjects. It summarizes key quantitative data, details experimental protocols for its detection, and visually represents its formation pathway. While early research explored a potential link between 3M2H and schizophrenia, this association has not been substantiated by subsequent, more rigorous studies. This document serves as a comprehensive resource for professionals in research and drug development interested in the biochemistry and physiological relevance of this compound.

Introduction

trans-3-Methyl-2-hexenoic acid (TMHA) is a short-chain fatty acid found in the sweat secreted by the apocrine glands in the axillary (underarm) region of Caucasians and some Asians[1][2]. It is one of the primary molecules responsible for the characteristic odor of human underarm sweat[3][4][5]. The compound exists as two geometric isomers, (E) and (Z), with the (E)-isomer being the more abundant and significant contributor to axillary odor[3]. Historically, 3M2H was the subject of investigation for its potential association with a peculiar body odor in individuals with schizophrenia; however, this link has been largely refuted by later studies which found comparable levels of the acid in both schizophrenic and healthy individuals[1][6][7][8].

Biosynthesis and Release

This compound is not secreted in its volatile, odorous form. Instead, odorless, water-soluble precursors are released from the apocrine glands onto the skin surface. Commensal skin bacteria, particularly species of Corynebacterium, metabolize these precursors, leading to the release of 3M2H and other volatile fatty acids that contribute to body odor[2][4]. This bacterial action is a critical step in the formation of the characteristic scent of human sweat.

cluster_gland Apocrine Gland cluster_skin Skin Surface precursor Odorless 3M2H Precursors bacteria Corynebacterium spp. precursor->bacteria Secretion odor Volatile this compound (Odor) bacteria->odor Metabolism

Biosynthesis of this compound.

Quantitative Analysis in Human Axillary Sweat

The quantification of this compound in human samples is crucial for understanding its physiological and pathological significance. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for its detection and quantification[2][7].

Summary of Quantitative Data

The following table summarizes the quantitative findings from a study by Akutsu et al. (2006), which investigated the concentration of (E)-3-methyl-2-hexenoic acid in the axillary sweat of Japanese individuals[6][9][10][11].

Subject GroupNumber of SubjectsNumber of Subjects with Detectable E3M2HConcentration Range of E3M2H (nmol/ml)
Japanese Males & Females30615.9 - 34.6

Data extracted from Akutsu et al., Chemical Senses, 2006.[6][9][10][11] It is important to note that concentrations can vary significantly among individuals and ethnic groups[10].

Experimental Protocol: Quantification of (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat by GC-MS

This section details a typical experimental workflow for the analysis of 3M2H in human axillary sweat, based on methodologies described in the literature[6][9].

1. Sample Collection:

  • Subjects wear a clean cotton T-shirt for a 24-hour period to collect axillary sweat.

  • The axillary area of the T-shirt is cut out for analysis.

2. Extraction:

  • The cut T-shirt portion is placed in a solvent, such as methanol (B129727) containing formic acid, to extract the analytes.

  • The sample is agitated or sonicated to ensure efficient extraction.

  • The extract is then filtered and concentrated, often by lyophilization (freeze-drying).

3. Derivatization (Optional but common for GC analysis of acids):

  • The dried extract is redissolved and may be derivatized to improve volatility and chromatographic properties. A common method is esterification to form methyl esters.

4. GC-MS Analysis:

  • Gas Chromatograph (GC): The extracted sample is injected into the GC. The instrument is equipped with a capillary column suitable for separating fatty acids.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is applied to the GC oven to separate compounds based on their boiling points.

  • Mass Spectrometer (MS): As compounds elute from the GC column, they enter the MS, where they are ionized and fragmented.

  • Detection: The MS detects the mass-to-charge ratio of the fragments. For quantification, selected ion monitoring (SIM) is often used, focusing on characteristic ions of 3M2H (e.g., m/z 128) to enhance sensitivity and specificity.

5. Quantification:

  • A calibration curve is generated using standard solutions of pure (E)-3-methyl-2-hexenoic acid at known concentrations.

  • The concentration of E3M2H in the sweat sample is determined by comparing its peak area to the calibration curve.

A Sample Collection (T-shirt worn for 24h) B Extraction (Solvent extraction from T-shirt) A->B C Concentration (Lyophilization) B->C D GC-MS Analysis C->D E Data Analysis (Quantification via calibration curve) D->E

Experimental Workflow for 3M2H Quantification.

Association with Schizophrenia: A Historical Perspective

Initial studies in the 1960s and 1970s reported a peculiar "back ward odor" in some psychiatric hospitals and identified trans-3-methyl-2-hexenoic acid as the causative agent in the sweat of individuals with schizophrenia[12][13]. This led to the hypothesis that 3M2H could be a biomarker for the condition.

However, subsequent and more methodologically robust research, utilizing sensitive techniques like gas-liquid chromatography-mass spectrometry, failed to reproduce these findings[1][7]. These later studies demonstrated that 3M2H is present in the sweat of both healthy and schizophrenic individuals at comparable levels[6][7]. Therefore, the current scientific consensus is that there is no established link between the presence or quantity of this compound and schizophrenia[7][8]. One study did note a potential alteration in olfactory sensitivity to 3M2H in schizophrenia patients, suggesting possible sensory habituation rather than a difference in production[1].

Conclusion

This compound is a naturally occurring fatty acid in humans, primarily formed through the bacterial metabolism of precursors secreted by apocrine glands in the axillary region. It is a key contributor to human body odor. While its historical association with schizophrenia has been disproven, the study of 3M2H provides valuable insights into the biochemistry of sweat, the skin microbiome, and the chemical basis of human olfaction. The analytical methods established for its quantification, such as GC-MS, are robust and can be applied to further research in areas such as metabolic disorders and the human microbiome's role in health and disease.

References

Biochemical pathway of 3-Methyl-2-hexenoic acid formation

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the biochemical pathway of 3-methyl-2-hexenoic acid formation is provided below.

Introduction

trans-3-Methyl-2-hexenoic acid (3M2H) is an unsaturated short-chain fatty acid and a primary contributor to the characteristic odor of human axillary sweat, particularly in individuals of Caucasian and some Asian descents[1]. Its formation is a multi-step process involving the secretion of a non-volatile precursor from apocrine glands and subsequent biotransformation by the resident skin microbiota. This guide details the current understanding of the 3M2H formation pathway, presents relevant quantitative data, outlines key experimental protocols, and illustrates the proposed biochemical routes.

The Core Biochemical Pathway: From Gland to Odor

The formation of volatile 3M2H is not a direct metabolic product of human cells but rather a symbiotic process involving human secretions and skin bacteria. The pathway can be broadly divided into two critical stages: secretion of a stable, water-soluble precursor and its subsequent bacterial enzymatic cleavage.

Stage 1: Apocrine Gland Secretion and the Role of the ABCC11 Transporter

Odorless precursors to the main axillary odorants are produced and secreted by apocrine sweat glands[2]. The key transporter protein involved in the secretion of these precursors is the ATP-binding cassette transporter C11 (ABCC11), also known as Multidrug Resistance-Related Protein 8 (MRP8)[2][3][4].

  • Precursor Molecule : The volatile 3M2H is secreted in the form of a non-volatile, water-soluble amino-acid conjugate[2]. Specifically, studies have identified glutamine conjugates (e.g., 3M2H-Gln) as the precursor molecules transported out of apocrine gland cells[2].

  • ABCC11 Transporter Function : The ABCC11 protein is an apical efflux pump located in the membrane of apocrine gland cells[2]. It actively transports these amino-acid conjugates into the glandular lumen, from where they are secreted onto the skin surface as a component of sweat[2][5].

  • Genetic Determination : A single nucleotide polymorphism (SNP), rs17822931 (538G>A), in the ABCC11 gene is a primary determinant of axillary odor. Individuals with the GG or GA genotype produce a functional ABCC11 protein, leading to the secretion of odor precursors and resulting in axillary odor. Conversely, individuals with the AA genotype produce a non-functional transporter, do not secrete the precursors, and therefore lack typical axillary odor[2][3].

G cluster_gland Apocrine Gland Cell cluster_skin Skin Surface Precursor 3M2H-Glutamine (Precursor) ABCC11 ABCC11 Transporter Precursor->ABCC11 Transport Secreted_Precursor Secreted 3M2H-Glutamine ABCC11->Secreted_Precursor Secretion Bacteria Corynebacterium sp. Secreted_Precursor->Bacteria Uptake Volatile_Acid Volatile 3M2H (Odor) Bacteria->Volatile_Acid Enzymatic Cleavage (Lyase)

Figure 1. Overview of 3M2H formation from precursor secretion to bacterial biotransformation.

Stage 2: Bacterial Biotransformation by Skin Microbiota

Once the precursor conjugate is secreted onto the skin, it is metabolized by specific members of the axillary microbiome.

  • Key Microorganisms : Corynebacterium species are the primary bacteria responsible for cleaving the precursor and releasing the volatile fatty acid[6]. These bacteria are well-adapted to the nutrient-rich environment of the axilla.

  • Enzymatic Action : The bacteria produce enzymes, likely aminoacylase (B1246476) or N-acyl-amino acid racemase/ligase enzymes, that cleave the covalent bond between 3M2H and its amino acid conjugate (glutamine). This cleavage releases the free, volatile, and odorous trans-3-methyl-2-hexenoic acid[6]. While the specific enzyme for the 3M2H precursor has not been fully characterized, analogous pathways for other odorants, like 3-methyl-3-sulfanylhexan-1-ol (3M3SH), involve specific cysteine-thiol lyase enzymes found in Staphylococcus hominis[7].

Proposed Biosynthetic Origins of the 3M2H Precursor

The precise metabolic origin of the 3M2H carbon skeleton within the human body is not definitively established, but several plausible pathways have been proposed based on known metabolic routes. These pathways remain theoretical and await in vivo validation[7].

Alpha-Amino Acid Pathway (Leucine Metabolism)

This proposed pathway begins with the branched-chain amino acid leucine.

  • Transamination : Leucine undergoes transamination to form α-ketoisocaproate.

  • Decarboxylation : The α-keto acid is decarboxylated, potentially via a thiamine (B1217682) pyrophosphate-dependent mechanism, to yield isovaleraldehyde.

  • Oxidation & Rearrangement : Subsequent hydroxylation, oxidation, allylic rearrangement, and beta-hydroxylation steps could theoretically lead to the formation of the trans-3-methyl-2-hexenoic acid structure[7].

G Leucine Leucine Keto α-Ketoisocaproate Leucine->Keto Transamination Aldehyde Isovaleraldehyde Keto->Aldehyde Decarboxylation Precursor 3M2H Precursor Aldehyde->Precursor Hydroxylation, Oxidation, Rearrangement TMHA This compound Precursor->TMHA

Figure 2. Proposed pathway for 3M2H formation from Leucine.

Phenylalanine and Catecholamine Pathways

Other proposed origins involve the metabolism of aromatic amino acids and catecholamines, such as phenylalanine and dopamine[7][8].

  • Initial Conversion : Phenylalanine can be converted to phenylethylamine, or dopamine (B1211576) can be deaminated by monoamine oxidase (MAO) to 3,4-dihydroxyphenylacetaldehyde.

  • Ring Cleavage : The aromatic ring of these intermediates could undergo oxidative cleavage, possibly by dioxygenase enzymes, to generate aliphatic chains.

  • Modification : These aliphatic intermediates would then undergo a series of reactions including beta-oxidation, methylation (potentially via catechol-O-methyltransferase, COMT), and dehydrogenation to form 3M2H[7].

G Dopamine Dopamine Aldehyde 3,4-Dihydroxyphenyl- acetaldehyde Dopamine->Aldehyde MAO-catalyzed Deamination Aliphatic Aliphatic Intermediate Aldehyde->Aliphatic Oxidative Ring Cleavage TMHA This compound Aliphatic->TMHA β-oxidation, Methylation (COMT), Dehydrogenation

Figure 3. Proposed pathway for 3M2H formation from Dopamine.

Quantitative Data

Quantitative analysis of 3M2H provides insight into its significance in axillary odor. The data is typically acquired using gas chromatography-mass spectrometry (GC-MS).

ParameterValueSubject GroupSource
Concentration of (E)-3M2H 15.9–34.6 nmol/mlJapanese subjects with axillary odor (n=6 of 30)[6][9]
Isomer Ratio (E:Z) Approximately 10:1Caucasian male subjects[10]

Experimental Protocols

Protocol for Quantification of 3M2H from Axillary Sweat

This protocol is adapted from methods used to quantify axillary odor components[6][9].

Objective : To extract and quantify the amount of (E)-3-methyl-2-hexenoic acid from human axillary sweat samples.

Workflow:

G A 1. Sample Collection (T-shirt worn for 24h) B 2. Extraction (Cut axillary area, soak in ethanol) A->B C 3. Concentration (Evaporate ethanol) B->C D 4. Derivatization (e.g., with PFBB) C->D E 5. GC-MS Analysis (Quantification) D->E

Figure 4. Experimental workflow for 3M2H quantification.

Methodology :

  • Sample Collection : Subjects wear a clean cotton T-shirt for 24 hours without using deodorants or antiperspirants.

  • Extraction : The axillary portions of the T-shirt are cut out (e.g., a 10x10 cm square). The fabric is placed in a sealed container with a known volume of solvent (e.g., ethanol) and agitated for several hours to extract the sweat components.

  • Concentration : The solvent is separated from the fabric and concentrated under a gentle stream of nitrogen to a smaller, known volume.

  • Derivatization (Optional but Recommended) : To improve chromatographic properties and detection sensitivity, the carboxylic acid group of 3M2H is often derivatized. A common agent is pentafluorobenzyl bromide (PFBB).

  • GC-MS Analysis :

    • Instrument : Gas chromatograph coupled to a mass spectrometer.

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection : A small volume (1-2 µL) of the extract is injected.

    • Detection : The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, targeting specific ions characteristic of the 3M2H derivative to ensure specificity and sensitivity.

    • Quantification : A calibration curve is generated using synthetic standards of 3M2H treated with the same extraction and derivatization procedure. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Protocol for In Vitro Release of 3M2H by Corynebacteria

This protocol is based on experiments demonstrating the bacterial release of odorants from sterile apocrine secretions[6].

Objective : To demonstrate that Corynebacterium species can release volatile 3M2H from its non-volatile precursor in sterile apocrine sweat.

Methodology :

  • Collection of Sterile Apocrine Secretion : Apocrine sweat is collected by stimulating glands (e.g., with adrenaline) and collecting the secretion in sterile capillary tubes. The secretion is then filter-sterilized.

  • Culturing of Bacteria : A relevant strain of Corynebacterium (e.g., Corynebacterium tuberculostearicum) is cultured in an appropriate broth medium. The cells are harvested by centrifugation, washed, and resuspended in a sterile buffer.

  • Incubation : The sterile apocrine secretion is divided into two aliquots:

    • Test Sample : Inoculated with the prepared Corynebacterium suspension.

    • Control Sample : Remains un-inoculated.

  • Incubation : Both samples are incubated at 37°C for a period of 6-24 hours.

  • Extraction and Analysis : After incubation, the headspace above the samples or a solvent extract of the liquid is analyzed by GC-MS for the presence of volatile 3M2H. A significant peak corresponding to 3M2H in the test sample, which is absent or minimal in the control, confirms bacterial-mediated release.

Protocol for Chemical Synthesis of 3M2H

This protocol is a modified Horner-Wadsworth-Emmons reaction, a standard method for synthesizing α,β-unsaturated esters, followed by hydrolysis[6].

Objective : To chemically synthesize a mixture of (E)- and (Z)-3-methyl-2-hexenoic acid for use as an analytical standard.

Methodology :

  • Ylide Formation : Sodium hydride is suspended in a dry, aprotic solvent like toluene. Triethyl phosphonoacetate is added dropwise to the suspension under an inert atmosphere (e.g., nitrogen) to form the phosphonate (B1237965) ylide. The mixture is stirred until hydrogen evolution ceases.

  • Wittig-type Reaction : 2-pentanone is added dropwise to the ylide solution. The reaction mixture is stirred at a slightly elevated temperature (e.g., 40°C) for several hours.

  • Workup : The reaction is quenched by the careful addition of ice water. The product, ethyl 3-methyl-2-hexenoate, is extracted into an organic solvent like diethyl ether. The organic layers are combined, washed, and dried.

  • Hydrolysis : The crude ester is then hydrolyzed to the carboxylic acid by refluxing with a strong base (e.g., NaOH or KOH) in an aqueous/alcoholic solution.

  • Acidification and Purification : After hydrolysis, the solution is cooled and acidified with a strong acid (e.g., HCl). The resulting this compound is extracted, and the solvent is removed. The final product can be purified by distillation or chromatography.

Conclusion

The formation of this compound is a fascinating example of host-microbe symbiosis. The pathway is initiated by the genetically determined secretion of a non-volatile precursor from human apocrine glands via the ABCC11 transporter. This precursor is then biotransformed by enzymes from skin-resident Corynebacterium species into the volatile and odorous fatty acid. While the precise metabolic origins of the precursor molecule are still theoretical, proposed pathways involving amino acid and catecholamine metabolism provide a framework for future investigation. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers in microbiology, dermatology, and drug development aiming to further elucidate and modulate this important biochemical pathway.

References

Precursors of 3-Methyl-2-hexenoic Acid in Apocrine Gland Secretions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth examination of the precursors to 3-methyl-2-hexenoic acid (3M2H), a key contributor to human axillary odor. It details the biochemical pathways, from the secretion of odorless precursors by the apocrine glands to their enzymatic conversion by the resident skin microbiota. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding in this field. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key processes to facilitate further research and the development of novel deodorant technologies.

Introduction

Human axillary odor is a complex biochemical phenomenon primarily driven by the metabolic activity of the skin microbiome on odorless secretions from apocrine glands.[1] These glands, concentrated in the axillary and perineal regions, produce a milky, viscous fluid rich in proteins, lipids, and other organic molecules.[1] While initially odorless, this secretion serves as a substrate for commensal bacteria, which generate a bouquet of volatile organic compounds responsible for the characteristic scent of body odor.

Among the most significant of these volatile compounds is (E)-3-methyl-2-hexenoic acid (E-3M2H), a branched, unsaturated fatty acid with a potent and characteristic "goaty" or "sweaty" odor.[2] Early research identified this molecule as a principal component of axillary odor in Caucasian and some Asian populations.[3] The formation of 3M2H is a direct result of the biotransformation of specific, water-soluble, non-volatile precursors present in the apocrine sweat.[1][2] Understanding the nature of these precursors and the mechanisms of their conversion is crucial for the development of targeted and effective deodorant and antiperspirant technologies.

This guide will provide a detailed overview of the identified precursors of 3M2H, the enzymatic machinery responsible for their conversion, and the experimental protocols used to elucidate these pathways.

The Precursors and their Carrier Protein

The primary precursors of this compound are N-acylated glutamine conjugates secreted from the apocrine glands. These molecules are non-volatile and odorless.

N-Acyl-Glutamine Conjugates

Two main precursor molecules have been identified:

  • N-α-3-methyl-2-hexenoyl-L-glutamine (3M2H-Gln): This is the direct precursor to this compound.[4]

  • N-α-3-hydroxy-3-methyl-hexanoyl-L-glutamine (HMHA-Gln): This is a precursor to the related odorous compound 3-hydroxy-3-methyl-hexanoic acid (HMHA). HMHA can subsequently be dehydrated to form this compound.[4]

These precursors are water-soluble, which is consistent with early findings that the odorous acids are liberated from the aqueous fraction of apocrine secretions.[1]

Apolipoprotein D: The Carrier Protein

The transport of these hydrophobic acyl chains within the aqueous environment of apocrine sweat is facilitated by a carrier protein. Research has identified apolipoprotein D (apoD) , also known as apocrine secretion odor-binding protein 2 (ASOB2), as the primary carrier for these odor precursors.[2] ApoD is a member of the lipocalin superfamily, which are known for their ability to bind and transport small hydrophobic molecules.[2] In situ hybridization has confirmed that the mRNA for apoD is specifically expressed in apocrine glands.[5] There is evidence to suggest that the related odorant, 3-hydroxy-3-methyl hexanoic acid (HMHA), may be covalently bound to the N-terminal amino acid of apoD.[6]

The Biochemical Pathway of this compound Formation

The conversion of the odorless precursors into the volatile 3M2H is a multi-step process involving secretion from the apocrine glands and subsequent enzymatic action by the axillary microbiota.

dot

Figure 1: Biochemical Pathway of this compound Formation cluster_apocrine_gland Apocrine Gland cluster_skin_surface Skin Surface ApoD Apolipoprotein D (ApoD) Complex ApoD-Precursor Complex ApoD->Complex Precursor N-α-3-methyl-2-hexenoyl-L-glutamine Precursor->Complex Secretion Secreted ApoD-Precursor Complex Complex->Secretion Secretion Corynebacterium Corynebacterium sp. Secretion->Corynebacterium M2H This compound (3M2H) (Volatile Odor) Secretion->M2H Enzymatic Cleavage Glutamine L-Glutamine Secretion->Glutamine Enzymatic Cleavage Aminoacylase N-α-acyl-glutamine aminoacylase (Zn²⁺-dependent) Corynebacterium->Aminoacylase produces Aminoacylase->M2H Aminoacylase->Glutamine Figure 2: Experimental Workflow for 3M2H Analysis cluster_collection Sample Collection cluster_liberation Liberation of 3M2H cluster_analysis Analysis Collection Apocrine Secretion (Epinephrine Injection or T-shirt extraction) Incubation Incubation with Corynebacterium sp. Collection->Incubation Hydrolysis Alkaline Hydrolysis (NaOH) Collection->Hydrolysis Extraction Solid Phase Extraction Incubation->Extraction Hydrolysis->Extraction GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GCMS Quantification Quantification of 3M2H GCMS->Quantification

References

The Role of Corynebacterium in the Production of 3-Methyl-2-hexenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role of Corynebacterium species in the biosynthesis of 3-methyl-2-hexenoic acid (3M2H), a key contributor to human axillary odor. The guide details the primary enzymatic step involving the cleavage of a non-odorous precursor molecule by a specific Corynebacterium enzyme. Furthermore, it explores the putative upstream metabolic pathways within Corynebacterium that may be responsible for the de novo synthesis of the 3-methyl-2-hexenoyl moiety, drawing parallels with well-characterized metabolic routes in the industrial workhorse, Corynebacterium glutamicum. This document summarizes quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows to facilitate a deeper understanding for researchers in microbiology, biochemistry, and drug development.

Introduction

Human axillary odor is primarily the result of the microbial transformation of odorless secretions from the apocrine and eccrine glands into volatile odorous compounds.[1][2] Among the diverse microbial community of the axilla, Gram-positive bacteria of the genus Corynebacterium have been identified as the principal microorganisms responsible for the production of the most characteristic and pungent components of sweat malodor.[2][3][4] One of the key odorants is trans-3-methyl-2-hexenoic acid (3M2H), a branched-chain unsaturated fatty acid with a characteristic "goaty" or "cheesy" smell.[5][6] Understanding the biochemical mechanisms by which Corynebacterium produces 3M2H is crucial for the development of targeted and effective deodorant and antiperspirant technologies. This guide delves into the current scientific understanding of this process, from the final release of the volatile acid to the potential biosynthetic origins of its unique chemical structure.

The Primary Production Pathway: Enzymatic Cleavage of a Precursor

The immediate step in the generation of 3M2H by Corynebacterium is the enzymatic hydrolysis of an odorless, water-soluble precursor present in axillary secretions.[7][8] This precursor has been identified as N-α-3-methyl-2-hexenoyl-L-glutamine.[7]

The Key Enzyme: N(alpha)-acyl-glutamine aminoacylase (B1246476) (AgaA)

Corynebacterium striatum, a prominent resident of the axillary vault, produces a specific enzyme, N(alpha)-acyl-glutamine aminoacylase (AgaA), which is responsible for the cleavage of the N-terminal glutamine residue from the precursor molecule, thereby releasing the volatile this compound.[2][9]

The enzymatic reaction is as follows:

N-α-3-methyl-2-hexenoyl-L-glutamine + H₂O → (2E)-3-methylhex-2-enoate + L-glutamine[2]

This enzyme exhibits high specificity for the glutamine residue but has a lower specificity for the acyl moiety, suggesting it may be involved in the release of other N-acyl-glutamine conjugated molecules as well.[2]

Enzymatic_Cleavage Precursor N-α-3-methyl-2-hexenoyl-L-glutamine (Odorless Precursor in Sweat) Enzyme N(alpha)-acyl-glutamine aminoacylase (AgaA) (from Corynebacterium striatum) Precursor->Enzyme Substrate Products This compound (Volatile Odor) + L-Glutamine Enzyme->Products Products H2O H₂O H2O->Enzyme

Caption: Enzymatic release of this compound.

Putative Biosynthesis of the 3-Methyl-2-hexenoyl Moiety

While the final step of 3M2H release is well-defined, the de novo biosynthesis of the C7 branched-chain unsaturated acyl group within Corynebacterium is not yet fully elucidated. However, based on the metabolic capabilities of Corynebacterium glutamicum, a non-pathogenic model organism for industrial amino acid and chemical production, several plausible pathways can be proposed.[10][11][12]

Link to Branched-Chain Amino Acid (BCAA) Metabolism

The structural similarity of 3M2H to metabolites of branched-chain amino acids, particularly leucine (B10760876), strongly suggests a biosynthetic link. The key intermediate in the BCAA pathway is 2-ketoisovalerate, derived from pyruvate.[4][5]

A hypothetical pathway could involve the catabolism of leucine to 2-ketoisocaproate, followed by a series of enzymatic reactions including decarboxylation, dehydrogenation, and chain elongation.

Key Enzymes in C. glutamicum BCAA Metabolism:

  • Acetohydroxyacid synthase (AHAS): Catalyzes the initial condensation reactions in BCAA synthesis.[4][10]

  • Acetohydroxyacid isomeroreductase (AHAIR): Involved in the conversion of acetolactate.[9]

  • Dihydroxyacid dehydratase (DHAD): Catalyzes the dehydration of dihydroxy acids.[9]

  • Branched-chain amino acid transaminase (BCAT): Catalyzes the final transamination step to produce BCAAs.[13]

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Involved in the oxidative decarboxylation of branched-chain α-keto acids.[14]

BCAA_Metabolism_Link cluster_leucine Leucine Metabolism cluster_valine Valine Pathway Precursor Leucine Leucine Keto_leucine α-Ketoisocaproate Leucine->Keto_leucine BCAT Hypothetical_Intermediate Hypothetical C6-C7 Branched-Chain Intermediate Keto_leucine->Hypothetical_Intermediate Chain elongation & modification (putative) Pyruvate Pyruvate Keto_valine 2-Ketoisovalerate Pyruvate->Keto_valine AHAS, AHAIR, DHAD Keto_valine->Hypothetical_Intermediate Chain elongation & modification (putative) M2H_Moiety 3-Methyl-2-hexenoyl Moiety Hypothetical_Intermediate->M2H_Moiety Desaturation (putative)

Caption: Hypothetical link between BCAA metabolism and 3M2H synthesis.

Potential Role of a Reverse β-Oxidation Pathway

While Corynebacterium glutamicum is not known to possess a canonical β-oxidation pathway for fatty acid degradation, the concept of a "reverse β-oxidation" pathway for chain elongation has been explored for the production of other chemicals.[15][16] This pathway could theoretically extend a starter molecule derived from BCAA metabolism, such as isovaleryl-CoA (from leucine) or isobutyryl-CoA (from valine), by sequentially adding two-carbon units from acetyl-CoA.

The core enzymes of a putative reverse β-oxidation cycle would include:

  • Thiolase: Condenses an acyl-CoA with acetyl-CoA.

  • 3-hydroxyacyl-CoA dehydrogenase: Reduces the resulting ketoacyl-CoA.

  • Enoyl-CoA hydratase: Dehydrates the hydroxyacyl-CoA.

  • Enoyl-CoA reductase: Reduces the enoyl-CoA to a saturated acyl-CoA.

Reverse_Beta_Oxidation Starter_CoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) Thiolase Thiolase Starter_CoA->Thiolase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Thiolase Ketoacyl_CoA β-Ketoacyl-CoA Thiolase->Ketoacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Ketoacyl_CoA->Dehydrogenase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase->Hydroxyacyl_CoA Hydratase Enoyl-CoA Hydratase Hydroxyacyl_CoA->Hydratase Enoyl_CoA Enoyl-CoA Hydratase->Enoyl_CoA Reductase Enoyl-CoA Reductase Enoyl_CoA->Reductase Elongated_CoA Elongated Acyl-CoA Reductase->Elongated_CoA M2H_Moiety 3-Methyl-2-hexenoyl Moiety Elongated_CoA->M2H_Moiety Desaturation & Modification

Caption: A putative reverse β-oxidation cycle for branched-chain fatty acid elongation.

Quantitative Data

Quantitative data on the production of 3M2H directly by Corynebacterium cultures is limited in the public domain. However, studies on human sweat provide an indication of the physiological concentrations.

Analyte Matrix Subjects Concentration Range Citation
(E)-3-Methyl-2-hexenoic acidAxillary SweatJapanese15.9–34.6 nmol/ml (in 6 of 30 subjects)[7][8]
Oleic AcidCulture SupernatantC. glutamicum mutant~280 mg/L[15]
Total Fatty AcidsCultureEngineered C. glutamicum3.02 g/L (intracellular + extracellular)[1]
L-ValineCulture SupernatantEngineered C. glutamicumUp to 91 mM[9]
2-KetoisovalerateCulture SupernatantEngineered C. glutamicumUp to 188 ± 28 mM (21.8 ± 3.2 g/L)[4]

Experimental Protocols

Culturing Axillary Corynebacterium

Objective: To cultivate Corynebacterium species from axillary skin swabs for subsequent analysis of 3M2H production.

Materials:

  • Sterile cotton swabs

  • Phosphate-buffered saline (PBS) with 0.1% Tween 80

  • Trypticase Soy Agar (B569324) (TSA) or other suitable growth medium

  • Columbia agar base with 5% sheep blood[6]

  • Incubator at 37°C

Procedure:

  • Moisten a sterile swab in PBS with Tween 80.

  • Firmly swab the axillary vault.

  • Streak the swab onto a TSA plate.

  • Incubate the plate aerobically at 37°C for 24-48 hours.[6]

  • Isolate individual colonies with morphology characteristic of Corynebacterium (small, white/grey, dry/matt colonies).

  • Perform Gram staining and catalase tests for preliminary identification (Gram-positive rods, catalase-positive).

  • For liquid cultures, inoculate a single colony into Trypticase Soy Broth (TSB) and incubate at 37°C with shaking.

Culturing_Workflow Start Axillary Swab Streak Streak on Agar Plate (e.g., TSA) Start->Streak Incubate Incubate at 37°C (24-48h) Streak->Incubate Isolate Isolate Colonies Incubate->Isolate Identify Preliminary Identification (Gram Stain, Catalase) Isolate->Identify Liquid_Culture Inoculate Liquid Broth Identify->Liquid_Culture Analysis Downstream Analysis (GC-MS, Enzyme Assays) Liquid_Culture->Analysis

Caption: Workflow for culturing axillary Corynebacterium.

Quantification of this compound by GC-MS

Objective: To extract and quantify 3M2H from bacterial cultures using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial culture supernatant

  • Internal standard (e.g., heptadecanoic acid)

  • Solvent for extraction (e.g., hexane (B92381) or diethyl ether)

  • Acid for acidification (e.g., HCl)

  • Derivatization agent (e.g., BF₃-methanol or diazomethane) for esterification

  • GC-MS instrument with a suitable capillary column (e.g., HP-5ms)

Procedure (General Outline):

  • Sample Preparation: Centrifuge the bacterial culture to pellet the cells. Collect the supernatant.

  • Internal Standard: Add a known amount of internal standard to the supernatant.

  • Extraction: Acidify the supernatant to protonate the fatty acids. Extract the fatty acids into an organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the fatty acids to their methyl esters to increase volatility for GC analysis.[17]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The gas chromatograph separates the compounds, and the mass spectrometer identifies and quantifies them based on their mass spectra and retention times compared to standards.[18][19]

  • Quantification: Calculate the concentration of 3M2H based on the peak area relative to the internal standard and a calibration curve generated with 3M2H standards.

Conclusion and Future Directions

The role of Corynebacterium species as the primary catalysts for the release of this compound from an odorless glutamine-conjugated precursor in human sweat is well-established. The identification of the N(alpha)-acyl-glutamine aminoacylase provides a specific molecular target for the development of novel deodorant technologies aimed at inhibiting this key enzymatic step.

However, significant gaps remain in our understanding of the complete biosynthesis of 3M2H. Future research should focus on:

  • Elucidating the de novo biosynthesis pathway of the 3-methyl-2-hexenoyl moiety within Corynebacterium, including the identification and characterization of the specific enzymes involved.

  • Quantifying the production of 3M2H by different axillary Corynebacterium species and strains in vitro to understand the variability in odor production between individuals.

  • Investigating the regulation of the genes involved in 3M2H production in response to environmental cues in the axillary microbiome.

A complete understanding of these processes will not only advance our knowledge of human-microbe interactions but also pave the way for more sophisticated and effective strategies for body odor control. The metabolic engineering potential of Corynebacterium glutamicum also presents an opportunity for the sustainable biotechnological production of 3M2H for applications in the fragrance and flavor industry.

References

Olfactory perception and threshold of 3-Methyl-2-hexenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Olfactory Perception and Threshold of 3-Methyl-2-hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3-Methyl-2-hexenoic acid (3M2H), also known as TMHA, is an unsaturated short-chain fatty acid that is a primary contributor to the characteristic odor of human axillary sweat, particularly in Caucasian and some Asian populations.[1][2][3] Its distinct and potent scent profile has made it a molecule of significant interest in the fields of sensory science, consumer product development, and clinical research. The characteristic odor is generated when microorganisms on the skin surface metabolize odorless precursors found in apocrine gland secretions.[2]

This technical guide provides a comprehensive overview of the current scientific understanding of 3M2H, focusing on its olfactory perception, detection thresholds, and the experimental methodologies used to study it. The content is tailored for researchers, scientists, and drug development professionals who require a detailed understanding of this key odorant.

Chemical and Physical Properties

This compound is an unsaturated carboxylic acid.[4] It exists as two stereoisomers, (E)-3-methyl-2-hexenoic acid and (Z)-3-methyl-2-hexenoic acid, with the (E)-isomer being the more abundant and impactful contributor to axillary odor.[5]

PropertyValue
Chemical Formula C₇H₁₂O₂
Molar Mass 128.171 g·mol⁻¹[1]
Appearance Colorless to pale yellow liquid[4]
Odor Strong, cheesy, goaty, sweaty[1][6]
Boiling Point 225.2 °C[1]
Density 0.97 g/cm³[1]
Solubility Limited in water, soluble in organic solvents[4]

Olfactory Perception of this compound

Odor Profile and Biological Significance

The odor of 3M2H is most commonly described as sweaty, cheesy, and "goaty".[1][6] It is recognized as one of the most prominent and characteristic odorants in the sweat of Caucasian men.[1] The acid is not secreted directly; rather, a water-soluble, odorless precursor, N-α-3-methyl-2-hexenoyl-L-glutamine, is secreted by apocrine glands and subsequently cleaved by skin microflora, such as Corynebacteria, to release the volatile and odorous 3M2H.[2]

Mechanism of Perception and Genetic Basis

The perception of 3M2H is mediated by specific olfactory receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.

Olfactory Receptor: The primary receptor responsible for detecting 3M2H has been identified as Olfactory Receptor 51B2 (OR51B2).[6] This gene is located within a larger OR gene cluster on chromosome 11p15.4.[6]

Genetic Variants: Genome-wide association studies have revealed that single nucleotide polymorphisms (SNPs) within the OR51B2 gene are significantly associated with individual differences in the perceived intensity of 3M2H.[6] For instance, the L134F polymorphism can account for a substantial portion of the variance in perception intensity across different populations.[6]

Signaling Pathway: The binding of 3M2H to OR51B2 initiates a downstream signaling cascade, leading to the perception of its characteristic odor. This process involves the activation of a G-protein, production of cyclic AMP (cAMP) by adenylyl cyclase, opening of ion channels, and subsequent depolarization of the neuron, which sends a signal to the brain.

cluster_membrane Cell Membrane OR OR51B2 Receptor GPCR G-protein (Golf) OR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts Channel cAMP-gated Ion Channel Depolarization Neuron Depolarization Channel->Depolarization Ca²⁺, Na⁺ Influx Odorant 3M2H (Odorant) Odorant->OR Binds ATP ATP ATP->AC cAMP->Channel Opens Signal Signal to Brain Depolarization->Signal

Fig 1. Olfactory signaling pathway for 3M2H perception.

Olfactory Threshold of this compound

The odor detection threshold is the minimum concentration of an odorant that can be perceived by the human sense of smell.[7] This value is highly variable and depends on numerous factors, including the specific methodology used, panelist sensitivity, age, sex, and purity of the chemical.[8] For 3M2H, a significant portion of the population exhibits specific anosmia (the inability to smell the compound), which can impact panel test results.[5]

Quantitative Threshold Data

The following table summarizes published odor detection threshold values for the (E) and (Z) isomers of this compound.

CompoundGeometric Mean Threshold (ppb in air)Population / Panel SizeNotesSource
(E)-3-methyl-2-hexenoic acid 13.871 "smellers" (non-anosmic)21.1% of the initial 90 subjects were anosmic.[5]
(Z)-3-methyl-2-hexenoic acid 278.776 "smellers" (non-anosmic)15.6% of the initial 90 subjects were anosmic.[5]

Note: The study found no significant sex differences in threshold sensitivity for either isomer.[5] The average threshold for the (E)-isomer is approximately 20 times lower than that of the (Z)-isomer, highlighting its higher odor potency.[5]

Concentration in Axillary Sweat

The amount of 3M2H present in sweat can also vary significantly between individuals and ethnic groups.

PopulationConcentration of (E)-3M2HMethodSource
Japanese 15.9–34.6 nmol/ml (in 6 of 30 subjects)GC-MS[2][3]
Caucasian Males ~100 mg/L (approx. 780 nmol/ml)Not specified[9]

Experimental Protocols

Protocol for Olfactory Threshold Determination

Determining the odor detection threshold requires a controlled and systematic approach to minimize bias. Dynamic dilution olfactometry is a standard method.[10][11] The following protocol is based on the forced-choice, ascending concentration series method.[11]

Objective: To determine the 50% panel detection threshold (DT) of 3M2H.

Materials:

  • Dynamic dilution olfactometer (e.g., venturi-based system).[11]

  • Source of purified, odor-free air.

  • Pure sample of this compound.

  • Screened and trained human panelists.

Methodology:

  • Panelist Screening: Screen participants for specific anosmia to 3M2H and ensure they are free of conditions that could affect their sense of smell (e.g., head colds).[5]

  • Sample Preparation: Prepare a stock solution of 3M2H and introduce it into the olfactometer, which will generate a series of precise dilutions with odor-free air.

  • Presentation Method: Employ a forced-choice method. At each dilution step, present three air streams to the panelist: two are blanks (odor-free air) and one contains the diluted 3M2H.[11]

  • Ascending Concentration: Begin with a very high dilution (sub-threshold concentration) and present progressively higher concentrations in steps (e.g., 2-fold increases).[11]

  • Panelist Response: Panelists are required to identify which of the three streams is odorous. They must guess if they cannot perceive a difference.[11] A response is only considered a "true" detection if it is correct and the panelist indicates they perceived the odor rather than guessed.[11]

  • Individual Threshold Calculation: An individual's best-estimate threshold is calculated as the geometric mean of the last non-detectable dilution and the first correctly detected dilution.[11]

  • Panel Threshold Calculation: The group threshold (Dilutions to Threshold, DT) is defined as the dilution at which 50% of the panel can just detect the odor.[11]

cluster_prep Preparation cluster_test Testing Cycle (For each panelist) cluster_analysis Data Analysis Panelist Screen Panelists (Anosmia, Health) Olf Prepare Olfactometer with 3M2H dilutions Panelist->Olf Present Present 3 Ports (2 Blank, 1 Odor) Olf->Present Response Panelist Identifies Odorous Port Present->Response Record Record: Correct/Incorrect and Guess/Detect Response->Record Increase Increase Concentration (Ascending Series) Record->Increase Increase->Present GeoMean Calculate Individual Threshold (Geometric Mean) Increase->GeoMean Cycle Complete PanelMean Calculate Panel Threshold (50% Detection) GeoMean->PanelMean

Fig 2. Workflow for olfactory threshold determination.
Protocol for Quantification of 3M2H in Axillary Sweat

This protocol outlines the quantification of (E)-3-methyl-2-hexenoic acid from sweat collected on clothing using Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

Objective: To quantify the amount of (E)-3M2H in individual axillary sweat samples.

Materials:

  • T-shirts worn by subjects for 24 hours.

  • Solvents for extraction (e.g., dichloromethane).

  • Internal standard (e.g., a non-native fatty acid).

  • GC-MS system.

Methodology:

  • Sample Collection: Subjects wear a clean T-shirt for a specified period (e.g., 24 hours). The axillary areas of the T-shirt are then cut out for analysis.

  • Solvent Extraction: The cut fabric is submerged in an organic solvent (e.g., dichloromethane) to extract the volatile and semi-volatile compounds, including 3M2H. An internal standard is added at this stage for accurate quantification.

  • Concentration: The solvent extract is carefully concentrated under a stream of nitrogen to a small volume.

  • GC-MS Analysis: An aliquot of the concentrated extract is injected into the GC-MS system.

    • Gas Chromatography (GC): The sample is vaporized and separated based on the components' boiling points and interactions with the capillary column.

    • Mass Spectrometry (MS): As components elute from the GC column, they are ionized and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio, allowing for definitive identification and quantification of (E)-3M2H by comparing its retention time and mass spectrum to a known standard.

  • Quantification: The amount of (E)-3M2H is calculated by comparing the peak area of the analyte to the peak area of the internal standard.

Collect 1. Sample Collection (T-shirt worn for 24h) Cut 2. Cut Axillary Region from Fabric Collect->Cut Extract 3. Solvent Extraction (Add Internal Standard) Cut->Extract Concentrate 4. Concentrate Extract Extract->Concentrate Inject 5. Inject into GC-MS System Concentrate->Inject Separate 6. GC Separation (by volatility) Inject->Separate Identify 7. MS Identification (Mass Spectrum) Separate->Identify Quantify 8. Quantification (vs. Internal Standard) Identify->Quantify

Fig 3. Workflow for GC-MS quantification of 3M2H in sweat.

Applications and Research Directions

Consumer Products and Malodor Control

A thorough understanding of the perception and formation of 3M2H is critical for the development of effective deodorants and antiperspirants. Research into cross-adaptation, where exposure to one odorant reduces the perceived intensity of another, has shown that pleasant-smelling esters of 3M2H can decrease the perception of its sweaty odor.[12][13] This suggests novel pathways for malodor counteraction beyond simple masking or antimicrobial action.

Clinical Research: The Link to Schizophrenia

For decades, an unusual body odor in individuals with schizophrenia has been anecdotally reported.[1] Early studies identified 3M2H as the potential causative agent, but these findings were difficult to reproduce, possibly due to methodological issues.[1] More recent research has shifted focus, finding that patients with schizophrenia may have a reduced olfactory sensitivity to 3M2H.[1][14] This could indicate sensory habituation due to the constant presence of the compound in their own sweat.[1] This remains an area of active, though complex, investigation.

Human Chemosignaling

Given its role as a significant component of human body odor, 3M2H is a candidate for investigation as a human chemosignal or pheromone.[15] Research has explored how axillary compounds can affect mood and hormonal responses in recipients, and understanding the specific contribution of key odorants like 3M2H is a vital component of this research.[15]

Conclusion

This compound is a cornerstone molecule in the study of human body odor. Its perception is governed by the olfactory receptor OR51B2, with genetic variations leading to significant individual differences in sensitivity. Quantitative studies have established distinct detection thresholds for its (E) and (Z) isomers, with the former being a far more potent odorant. Standardized experimental protocols, including dynamic olfactometry and GC-MS, are essential for accurately measuring its perceptual thresholds and biological concentrations. Continued research into 3M2H holds promise for advancing fields ranging from consumer product innovation to clinical diagnostics and the fundamental understanding of human chemical communication.

References

Methodological & Application

Synthesis of (E)-3-Methyl-2-hexenoic Acid for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Methyl-2-hexenoic acid is a branched-chain unsaturated fatty acid of interest in various research fields, notably as a component of human axillary odor and for its potential connections to certain metabolic pathways. The availability of a high-purity research standard is crucial for accurate analytical measurements and biological studies. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of (E)-3-Methyl-2-hexenoic acid. Two primary synthetic routes are presented: the Horner-Wadsworth-Emmons reaction and the Reformatsky reaction, followed by purification and comprehensive analytical characterization.

Application Notes

(E)-3-Methyl-2-hexenoic acid serves as a critical reference standard in a variety of research applications:

  • Metabolomics and Biomarker Discovery: As a naturally occurring metabolite, it is used as a standard for its identification and quantification in biological samples such as sweat, urine, and plasma. Its presence and concentration may be indicative of specific metabolic states or dysregulations.

  • Olfactory Research: Being a key component of human axillary odor, this compound is utilized in studies of olfaction, pheromone signaling, and the development of deodorizing and fragrance products.

  • Clinical Research: Historically, (E)-3-Methyl-2-hexenoic acid has been investigated in the context of schizophrenia, with early studies suggesting a link to a characteristic odor in patients.[1][2] While this link is still under investigation, the compound remains a valuable tool in studies exploring metabolic changes associated with neurological conditions.

  • Chemical Synthesis: It can serve as a starting material or intermediate in the synthesis of more complex organic molecules and natural products.[3]

Physicochemical Data

A summary of the key physicochemical properties of (E)-3-Methyl-2-hexenoic acid is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4]
CAS Number 27960-21-0[3][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 225.2 °C at 760 mmHg[1]
Melting Point -3.4 °C[1]
Density 0.97 g/cm³[1]
Solubility Soluble in organic solvents, limited in water[5]

Synthesis Protocols

Two reliable methods for the synthesis of (E)-3-Methyl-2-hexenoic acid are detailed below. The Horner-Wadsworth-Emmons reaction generally offers high stereoselectivity for the desired (E)-isomer.

Method 1: Horner-Wadsworth-Emmons (HWE) Synthesis

This two-step synthesis involves the olefination of 2-pentanone to form the ethyl ester, followed by saponification to yield the carboxylic acid. The HWE reaction is known for its high (E)-stereoselectivity.[6][7]

HWE_Synthesis reagents1 Triethyl phosphonoacetate + NaH ester Ethyl (E)-3-methyl-2-hexenoate reagents1->ester Step 1: HWE Reaction ketone 2-Pentanone ketone->ester acid (E)-3-Methyl-2-hexenoic acid ester->acid Step 2: Saponification reagents2 NaOH, H₂O/MeOH reagents2->acid

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Step 1: Synthesis of Ethyl (E)-3-methyl-2-hexenoate

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to anhydrous tetrahydrofuran (B95107) (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

  • Addition of Ketone: Cool the reaction mixture back to 0 °C and add 2-pentanone (1.0 eq) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford ethyl (E)-3-methyl-2-hexenoate.

Step 2: Saponification to (E)-3-Methyl-2-hexenoic acid

  • Hydrolysis: Dissolve the purified ethyl (E)-3-methyl-2-hexenoate (1.0 eq) in a mixture of methanol (B129727) and a 1 M aqueous solution of sodium hydroxide (B78521) (1.5 eq).[8]

  • Reaction: Stir the mixture at room temperature for 5 hours or until TLC analysis indicates the complete consumption of the starting material.[8]

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-3-Methyl-2-hexenoic acid. Further purification can be achieved by recrystallization from petroleum ether.[9]

StepReactantsProductsTypical Yield
HWE Reaction 2-Pentanone, Triethyl phosphonoacetate, NaHEthyl (E)-3-methyl-2-hexenoate75-85%
Saponification Ethyl (E)-3-methyl-2-hexenoate, NaOH(E)-3-Methyl-2-hexenoic acid>95%[8]
Overall Yield (E)-3-Methyl-2-hexenoic acid70-80%
Method 2: Reformatsky Reaction

This three-step synthesis involves the formation of a β-hydroxy ester intermediate via the Reformatsky reaction, followed by dehydration and subsequent saponification.

Reformatsky_Synthesis reagents1 Ethyl bromoacetate (B1195939) + Zn hydroxy_ester Ethyl 3-hydroxy-3-methylhexanoate reagents1->hydroxy_ester Step 1: Reformatsky Reaction ketone 2-Pentanone ketone->hydroxy_ester unsaturated_ester Ethyl (E)-3-methyl-2-hexenoate hydroxy_ester->unsaturated_ester Step 2: Dehydration acid (E)-3-Methyl-2-hexenoic acid unsaturated_ester->acid Step 3: Saponification reagents2 Acid catalyst, Heat reagents2->unsaturated_ester reagents3 NaOH, H₂O/MeOH reagents3->acid

Caption: Reformatsky Reaction Synthesis Workflow.

Step 1: Synthesis of Ethyl 3-hydroxy-3-methylhexanoate

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add activated zinc dust (2.0 eq) and a crystal of iodine to anhydrous toluene. Heat the mixture to reflux for 5 minutes, then cool to room temperature.[3]

  • Reaction: To this suspension, add ethyl bromoacetate (1.5 eq) followed by a solution of 2-pentanone (1.0 eq) in anhydrous toluene.[3]

  • Heating: Heat the reaction mixture to 90 °C and stir for 30 minutes.[3]

  • Work-up: Cool the reaction to 0 °C and quench with water. Filter the suspension and extract the filtrate with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield ethyl 3-hydroxy-3-methylhexanoate. A typical yield for this step is around 86%.[3]

Step 2: Dehydration to Ethyl (E)-3-methyl-2-hexenoate

  • Reaction Setup: In a round-bottom flask, combine the ethyl 3-hydroxy-3-methylhexanoate from the previous step with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) in a suitable solvent like toluene.

  • Dehydration: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify by flash column chromatography to obtain ethyl (E)-3-methyl-2-hexenoate.

Step 3: Saponification to (E)-3-Methyl-2-hexenoic acid

Follow the saponification protocol described in Method 1, Step 2.

StepReactantsProductsTypical Yield
Reformatsky Reaction 2-Pentanone, Ethyl bromoacetate, ZnEthyl 3-hydroxy-3-methylhexanoate~86%[3]
Dehydration Ethyl 3-hydroxy-3-methylhexanoateEthyl (E)-3-methyl-2-hexenoate70-80%
Saponification Ethyl (E)-3-methyl-2-hexenoate, NaOH(E)-3-Methyl-2-hexenoic acid>95%[8]
Overall Yield (E)-3-Methyl-2-hexenoic acid50-65%

Characterization of the Research Standard

Accurate characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (E)-3-Methyl-2-hexenoic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the final product and to confirm its molecular weight.

  • Instrumentation: A typical GC-MS system equipped with a DB-5ms column is suitable for this analysis.[9]

  • Sample Preparation: Dissolve a small amount of the synthesized acid in a suitable solvent such as acetonitrile.

  • GC Conditions:

    • Injection Mode: Splitless

    • Oven Program: Initial temperature of 50°C for 1 min, ramp at 7°C/min to 190°C, then 3°C/min to 250°C, and hold for 20 min.[9]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV[9]

    • Mass Range: Scan from m/z 35 to 350.

ParameterExpected Result
Purity >99% (as determined by peak area)[9]
Molecular Ion m/z = 128
Key Fragments m/z = 113, 100, 95
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and stereochemistry of the molecule. The chemical shifts are solvent-dependent.

NMR_Analysis cluster_structure Structure & Numbering cluster_1h_nmr ¹H NMR Assignments cluster_13c_nmr ¹³C NMR Assignments C1H3-C2(C7H3)=C3H-C4(=O)-O5H CH₃(7)-C(6)(CH₂CH₃)=C(5)H-C(4)(=O)O(1)H H5 H5: ~5.7 ppm (s) H_ethyl CH₂ of Ethyl: ~2.2 ppm (q) CH₃ of Ethyl: ~1.0 ppm (t) H7 H7: ~2.1 ppm (s) H1 OH: ~12 ppm (br s) C4 C4 (C=O): ~172 ppm C6 C6: ~160 ppm C5 C5: ~115 ppm C_alkyl Alkyl Carbons: ~14-30 ppm

Caption: NMR Structural Assignments for (E)-3-Methyl-2-hexenoic acid.

¹H NMR (400 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0br s1H-COOH
~5.7s1H=CH-
~2.2q2H-CH₂-CH₃
~2.1s3H=C(CH₃)-
~1.5sextet2H-CH₂-CH₂-CH₃
~1.0t3H-CH₂-CH₃
~0.9t3H-CH₂-CH₂-CH₃

¹³C NMR (100 MHz, CDCl₃, δ in ppm):

Chemical Shift (ppm)Assignment
~172C=O
~160=C(CH₃)-
~115=CH-
~30-CH₂-CH₃
~22=C(CH₃)-
~21-CH₂-CH₂-CH₃
~14-CH₂-CH₃
~13-CH₂-CH₂-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
2960-2850C-H stretchAlkyl
~1690C=O stretchα,β-Unsaturated Acid
~1640C=C stretchAlkene
~1420O-H bendCarboxylic Acid
~1250C-O stretchCarboxylic Acid

Conclusion

The synthesis of (E)-3-Methyl-2-hexenoic acid as a high-purity research standard can be reliably achieved through either the Horner-Wadsworth-Emmons or the Reformatsky reaction pathways. The HWE reaction is often preferred for its superior stereoselectivity. Rigorous purification and comprehensive characterization using GC-MS, NMR, and FTIR are essential to ensure the quality of the standard for its intended research applications. The protocols and data provided herein serve as a detailed guide for researchers in the synthesis and validation of this important biochemical.

References

Application Notes and Protocols for the Synthesis of (Z)-3-Methyl-2-hexenoic Acid for Isomeric Studies

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

(Z)-3-Methyl-2-hexenoic acid and its (E)-isomer are short-chain fatty acids that have garnered significant interest in various fields, including the study of human pheromones and as building blocks in organic synthesis. The distinct stereochemistry of these isomers can lead to different biological activities and physical properties, making the ability to synthesize and characterize the individual isomers crucial for detailed studies. (E)-3-Methyl-2-hexenoic acid, in particular, has been identified as a component of human axillary odor.[1]

This document provides detailed protocols for the stereoselective synthesis of (Z)-3-Methyl-2-hexenoic acid, methods for its purification and characterization, and a framework for comparative isomeric studies. The primary synthetic route detailed is a Z-selective Wittig reaction, which is a reliable method for the formation of (Z)-alkenes from ketones.[2]

Synthesis of (Z)-3-Methyl-2-hexenoic Acid via Z-Selective Wittig Reaction

The synthesis of (Z)-3-Methyl-2-hexenoic acid can be achieved through a Wittig reaction of 2-pentanone with a carboxy-functionalized phosphorane. The key to achieving high (Z)-selectivity is the use of a non-stabilized or semi-stabilized ylide under salt-free conditions, which favors the kinetic product.

Overall Reaction Scheme

G cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Ylide Formation cluster_2 Step 3: Wittig Reaction cluster_3 Step 4: Purification PPh3 Triphenylphosphine (B44618) Salt Carboxymethyl triphenylphosphonium bromide PPh3->Salt Toluene, Reflux BrCH2COOH Bromoacetic acid BrCH2COOH->Salt Ylide Phosphorane Ylide Salt_ref Carboxymethyl triphenylphosphonium bromide Salt_ref->Ylide Base Strong Base (e.g., NaHMDS) Base->Ylide Pentanone 2-Pentanone Product_mix (Z/E)-3-Methyl-2-hexenoic acid + Triphenylphosphine oxide Pentanone->Product_mix Ylide_ref Phosphorane Ylide Ylide_ref->Product_mix Product_mix_ref (Z/E)-3-Methyl-2-hexenoic acid Z_isomer (Z)-3-Methyl-2-hexenoic acid Product_mix_ref->Z_isomer Chromatography

Caption: Synthetic workflow for (Z)-3-Methyl-2-hexenoic acid.

Experimental Protocol: Z-Selective Wittig Synthesis

Materials:

Procedure:

Step 1: Synthesis of Carboxymethyltriphenylphosphonium Bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in toluene.

  • Add bromoacetic acid (1.0 eq) to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. A white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the white solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield carboxymethyltriphenylphosphonium bromide.

Step 2: Z-Selective Wittig Reaction

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend carboxymethyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF.

  • Cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of NaHMDS (2.0 eq) in THF to the suspension with vigorous stirring. The color of the reaction mixture will typically change to deep red or orange, indicating the formation of the ylide.

  • Allow the mixture to stir at -78 °C for 1 hour.

  • Add 2-pentanone (1.0 eq) dropwise to the ylide solution.

  • Slowly warm the reaction mixture to room temperature and stir overnight.

Step 3: Work-up and Extraction

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain a crude product containing a mixture of (Z) and (E)-3-Methyl-2-hexenoic acid and triphenylphosphine oxide.

Step 4: Purification

  • The crude product is purified by column chromatography on silica gel.

  • A solvent gradient of hexane and ethyl acetate is used for elution. Triphenylphosphine oxide will elute first, followed by the (E)-isomer and then the desired (Z)-isomer.

  • Collect the fractions containing the (Z)-isomer and concentrate under reduced pressure to yield pure (Z)-3-Methyl-2-hexenoic acid.

Characterization and Isomeric Analysis

Accurate characterization of the synthesized product is essential to confirm the stereochemistry and purity of the (Z)-isomer. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the (Z) and (E) isomers of 3-methyl-2-hexenoic acid will show distinct differences in chemical shifts, particularly for the vinylic proton and the methyl group attached to the double bond.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton(E)-3-Methyl-2-hexenoic acid(Z)-3-Methyl-2-hexenoic acid
Vinylic H~5.7~5.8
C3-CH₃~2.1~1.9
C4-CH₂~2.2~2.6
C5-CH₂~1.5~1.5
C6-CH₃~0.9~0.9
COOH~11-12~11-12

Note: These are predicted values and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon(E)-3-Methyl-2-hexenoic acid(Z)-3-Methyl-2-hexenoic acid
C1 (COOH)~172~171
C2 (=CH)~118~117
C3 (=C)~160~161
C3-CH₃~20~25
C4 (CH₂)~40~35
C5 (CH₂)~21~21
C6 (CH₃)~14~14

Note: These are predicted values and may vary slightly based on experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the (Z) and (E) isomers and for confirming their molecular weight. The isomers can be separated on a suitable capillary column (e.g., a polar column).[1]

Table 3: GC-MS Data

ParameterValue
Molecular Ion (M⁺) m/z 128
Key Fragment Ions m/z 113, 100, 95[1]
Typical Elution Order The (Z)-isomer often elutes slightly before the (E)-isomer on many standard GC columns.

Isomeric Studies Workflow

For comprehensive isomeric studies, a logical workflow should be followed to compare the properties and activities of the synthesized (Z)-isomer with its (E)-counterpart.

G cluster_0 cluster_1 cluster_2 Synthesis Synthesize (Z/E) Mixture Purification Isolate (Z) and (E) Isomers Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR GCMS GC-MS Analysis Purification->GCMS Purity Purity Assessment (e.g., HPLC) Purification->Purity PhysChem Physicochemical Properties (m.p., b.p., solubility) Purity->PhysChem Bioactivity Biological Activity Assays Purity->Bioactivity Sensory Sensory Evaluation (if applicable) Purity->Sensory

Caption: Workflow for comparative isomeric studies.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis, purification, and characterization of (Z)-3-Methyl-2-hexenoic acid. By following the Z-selective Wittig reaction protocol, researchers can obtain the desired isomer for detailed isomeric studies. The provided analytical data and workflow will aid in the unambiguous identification and comparative evaluation of the (Z) and (E) isomers, which is critical for applications in drug development, chemical ecology, and materials science.

References

Application Note: Quantification of 3-Methyl-2-hexenoic Acid in Sweat Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-3-methyl-2-hexenoic acid (3M2H) is a key volatile organic compound primarily responsible for the characteristic odor of human axillary sweat.[1][2] Its precursor is a water-soluble, non-odorous molecule secreted from the apocrine glands, which is then converted into the volatile and odorous 3M2H by the action of axillary microflora, such as Corynebacterium species.[2][3] Accurate quantification of 3M2H is critical for studies on axillary malodor, the efficacy of deodorants and antiperspirants, and understanding the biochemical processes of sweat production.

This application note provides detailed protocols for the collection, extraction, and quantification of 3M2H from human sweat samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.[1][4][5]

Data Presentation

Quantitative Summary of 3-Methyl-2-hexenoic Acid in Sweat

The concentration of 3M2H in axillary sweat can vary significantly between individuals and across different ethnic groups. The following table summarizes quantitative data from published studies.

Population StudiedSample TypeAnalytical MethodConcentration RangeReference
Japanese SubjectsAxillary sweat collected on T-shirtsGC-MS15.9–34.6 nmol/mL (in 6 of 30 subjects)[1][4][5]
Caucasian MalesAxillary sweatNot Specified~100 mg/L (approx. 780 nmol/mL)[3]
Japanese MalesAxillary sweatNot Specified0–5 mg/L (approx. 0-39 nmol/mL)[3]
Male DonorsConcentrated Apocrine SecretionsGC-MS50 ng/µL (approx. 390 nmol/mL)[1]
Female DonorsConcentrated Apocrine SecretionsGC-MS244.7 ng/µL (approx. 1909 nmol/mL)[1]
GC-MS Method Parameters

The table below outlines typical instrument parameters for the GC-MS analysis of 3M2H.

ParameterSettingReference
Gas Chromatograph Shimadzu GCMS-QP2010 or Agilent 8890[4][6]
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)[4]
or DB-Wax UI (for better peak shape)[6]
Injection Mode Splitless (1.0 µL)[4]
Oven Program Initial 50°C for 1 min, ramp 7°C/min to 190°C, then 3°C/min to 250°C, hold for 20 min[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Ion Source Temp. 250°C[4]
MS Acquisition Single Ion Monitoring (SIM) at m/z 128 (molecular ion)[1][4]
Mass Range (Scan) m/z 40-400[7]

Experimental Protocols

Protocol 1: Sample Collection and Preparation

This protocol is based on a non-invasive method of collecting sweat absorbed onto a cotton T-shirt.[4][5]

Materials:

  • 100% Cotton T-shirts

  • 10% Ethanol (EtOH) in distilled water

  • Rotary shaker

  • Lyophilizer (Freeze-dryer)

  • Distilled water

  • Oasis MAX mixed-mode solid-phase extraction (SPE) cartridges

  • Methanol (B129727) (MeOH) with 2% formic acid

  • Centrifuge and vials

Procedure:

  • Sample Collection: Subjects wear a clean cotton T-shirt for 24 hours without using any deodorant or antiperspirant.

  • Axillary Area Excision: After collection, cut an approximately 10 cm x 10 cm area from each of the two underarm regions of the T-shirt.

  • Extraction: Place the cut fabric pieces into a flask with 20 mL of 10% EtOH. Place the flask on a rotary shaker for 2 hours to extract the sweat components.[4]

  • Concentration: Remove the fabric and concentrate the ethanolic extract by lyophilization (freeze-drying).[4]

  • Reconstitution: Redissolve the lyophilized sample in 0.8 mL of distilled water.[4]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MAX SPE cartridge according to the manufacturer's instructions.

    • Load the redissolved sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute the acidic lipophilic compounds, including 3M2H, using an appropriate solvent (e.g., methanol with 2% formic acid).[1][4] This fraction is now ready for GC-MS analysis.

Protocol 2: Calibration and Quantification

Materials:

  • (E)-3-methyl-2-hexenoic acid standard

  • Methanol (MeOH) with 2% formic acid

Procedure:

  • Stock Solution: Prepare a stock solution of (E)-3-methyl-2-hexenoic acid in a suitable solvent like acetonitrile (B52724) or methanol.

  • Calibration Standards: Create a series of calibration standards by diluting the stock solution. A typical concentration range is 5, 10, 20, 50, 100, 200, 500, and 1000 µM.[1][4] The standards should be prepared in the same matrix as the final sample eluate (e.g., MeOH with 2% formic acid).

  • GC-MS Analysis: Inject the prepared standards and the sweat samples into the GC-MS system using the parameters outlined in the table above.

  • Calibration Curve: Construct a calibration curve by plotting the peak area of the 3M2H molecular ion (m/z 128) against the concentration of each standard.

  • Quantification: Determine the concentration of 3M2H in the sweat samples by comparing their peak areas to the linear regression of the calibration curve.

  • Validation: The method's Limit of Detection (LOD) and Limit of Quantitation (LOQ) should be determined, typically calculated as signal-to-noise ratios of 3 and 10, respectively.[1][4] For this method, reported LOD and LOQ were 2 nmol/mL and 5 nmol/mL.[1][4]

Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analysis & Quantification Collection 1. Sample Collection (24h T-shirt Wear) Extraction 2. Solvent Extraction (10% EtOH) Collection->Extraction Concentration 3. Concentration (Lyophilization) Extraction->Concentration Reconstitution 4. Reconstitution (Distilled Water) Concentration->Reconstitution SPE 5. Solid-Phase Extraction (Oasis MAX Cartridge) Reconstitution->SPE GCMS 6. GC-MS Analysis (SIM at m/z 128) SPE->GCMS Data 7. Data Processing GCMS->Data Quant 8. Quantification (vs. Calibration Curve) Data->Quant

Caption: Experimental workflow for 3M2H quantification.

biochemical_pathway Apocrine Apocrine Gland Secretion Precursor Water-Soluble Precursor (Non-odorous) Apocrine->Precursor Contains Acid (E)-3-methyl-2-hexenoic Acid (Volatile & Odorous) Precursor->Acid Bacterial Conversion Bacteria Axillary Microflora (e.g., Corynebacterium) Bacteria->Precursor Odor Characteristic Axillary Odor Acid->Odor Contributes to

Caption: Biochemical origin of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of 3-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 3-Methyl-2-hexenoic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are compiled from established analytical procedures for short-chain fatty acids (SCFAs) and specific analyses of this compound.

Introduction

This compound is a branched-chain unsaturated fatty acid that has been identified as a significant contributor to human axillary odor.[1][2] Its analysis is crucial in various research fields, including metabolomics, pheromone studies, and the development of deodorizing products. Gas chromatography-mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] However, due to the polar nature of its carboxylic acid group, derivatization is often necessary to improve its volatility and chromatographic performance.[4][5][6] This protocol details a robust method involving sample extraction, esterification as a derivatization step, and subsequent GC-MS analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of (E)-3-Methyl-2-hexenoic acid, the trans isomer, which is often the focus of axillary odor studies.[1]

ParameterValueSource
Retention Time 7.88 min[1]
Molecular Ion (m/z) 128[1]
Main Fragment Ions (m/z) 113, 100, 95[1]

Experimental Protocol

This protocol is a composite of best practices for SCFA analysis and specific methods for this compound.

Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for aqueous samples such as sweat or plasma.

  • Acidification: Acidify the sample (e.g., 1 mL) to a pH of approximately 2-3 using hydrochloric acid. This step protonates the carboxylate group, making the fatty acid more soluble in organic solvents.[7]

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a chloroform:methanol mixture).[7][8]

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.[4]

  • Collection: Carefully transfer the upper organic layer to a clean glass vial.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.

Derivatization (Esterification with BF3/Methanol)

Esterification converts the carboxylic acid to its more volatile methyl ester.

  • Reagent Addition: To the dried sample extract, add 1 mL of 14% Boron Trifluoride in Methanol (BF3/Methanol) solution.[9]

  • Reaction: Tightly cap the vial and heat it at 100°C for 30-60 minutes in a heating block or oven.[9]

  • Extraction of Ester: After the vial has cooled to room temperature, add 1 mL of a saturated NaCl solution and 1 mL of hexane (B92381).[9]

  • Vortexing: Vortex the mixture vigorously for 1 minute to extract the newly formed methyl ester into the hexane layer.[9]

  • Phase Separation and Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a new clean vial. To remove any residual water, a small amount of anhydrous sodium sulfate (B86663) can be added.[9]

  • Final Sample: The hexane solution containing the derivatized this compound methyl ester is now ready for GC-MS analysis.

GC-MS Analysis

The following parameters are based on a published method for the analysis of (E)-3-Methyl-2-hexenoic acid.[1]

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[10]

  • Mass Spectrometer: Agilent 5975 MSD or equivalent.[10]

  • Column: DB-5ms (30 m x 0.25 mm inner diameter, 0.25 µm film thickness) or equivalent non-polar column.[1]

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute.

    • Ramp 1: Increase to 190°C at a rate of 7°C/min.

    • Ramp 2: Increase to 250°C at a rate of 3°C/min.

    • Hold at 250°C for 20 minutes.[1]

  • Ion Source Temperature: 250°C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the characteristic ions of the this compound derivative.[1][11]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample acidification Acidification (pH 2-3) sample->acidification extraction Liquid-Liquid Extraction (e.g., MTBE) acidification->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Organic Layer centrifugation->collection drying Evaporation to Dryness collection->drying reagent_add Add BF3/Methanol drying->reagent_add heating Heat (100°C) reagent_add->heating ester_extraction Hexane Extraction heating->ester_extraction final_sample Derivatized Sample ester_extraction->final_sample gcms_analysis GC-MS Analysis final_sample->gcms_analysis data_processing Data Processing gcms_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship

logical_relationship cluster_objective Analytical Objective cluster_process Chemical Process analyte This compound in Biological Matrix objective Improve Volatility & Peak Shape for GC analyte->objective derivatization Derivatization Strategy Convert polar carboxyl group to a non-polar, more volatile ester group objective->derivatization esterification Esterification (e.g., with BF3/Methanol) derivatization->esterification Option 1 silylation Silylation (e.g., with BSTFA) derivatization->silylation Option 2 outcome Analyte suitable for GC-MS analysis esterification->outcome silylation->outcome

Caption: Logical diagram of the derivatization strategy for this compound analysis.

References

Application Notes and Protocols for the Derivatization of 3-Methyl-2-hexenoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-2-hexenoic acid is an unsaturated short-chain fatty acid that requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis to increase its volatility and thermal stability.[1][2] Direct analysis of underivatized carboxylic acids like this compound by GC can result in poor peak shape, low sensitivity, and unwanted interactions with the GC column stationary phase.[2][3] This document provides detailed protocols for two common and effective derivatization techniques: silylation and esterification (alkylation). The choice of method can significantly impact derivatization efficiency, sensitivity, and the potential for artifact formation.[3]

Derivatization Strategies: A Comparative Overview

Two primary strategies for the derivatization of carboxylic acids for GC-MS analysis are silylation and esterification.[3][4]

  • Silylation: This process replaces the active hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[1][5] Silylation is a popular and versatile method that generally produces stable and volatile derivatives.[6][7] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS).[2]

  • Esterification (Alkylation): This technique converts the carboxylic acid into a more volatile ester, typically a methyl ester.[4][6][8] This is a widely used method for fatty acid analysis.[9][10] Common reagents for esterification include Boron Trifluoride in Methanol (BF3/Methanol) and isobutyl chloroformate.[9][10][11]

The selection of the appropriate derivatization method depends on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation.

Experimental Protocols

The following are detailed protocols for the derivatization of this compound. These are general protocols for short-chain fatty acids and may require optimization for specific sample matrices and analytical goals.

Protocol 1: Silylation using BSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide)[12]

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, it must be dried completely, as silylation reagents are moisture-sensitive.[13] Lyophilization or evaporation under a stream of nitrogen are common methods.

  • Reagent Addition: To the dried sample (typically 10-100 µg), add 100 µL of an anhydrous solvent and vortex to dissolve. Then, add 100 µL of BSTFA (+1% TMCS).[3]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[3][14]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC system.[3]

Workflow for Silylation using BSTFA

Silylation Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dry Dry Sample (e.g., Lyophilization) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa react Heat at 60-70°C for 30 min add_bstfa->react cool Cool to Room Temperature react->cool analyze GC-MS Analysis cool->analyze

Caption: Workflow for silylation of this compound using BSTFA.

Protocol 2: Esterification using BF3/Methanol

This protocol details the conversion of this compound to its methyl ester.

Materials:

  • This compound standard or sample extract

  • 14% Boron Trifluoride in Methanol (BF3/Methanol) solution

  • Saturated NaCl solution

  • Anhydrous hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: If the sample contains water, it should be removed by evaporation.

  • Reagent Addition: Add 1 mL of 14% BF3/Methanol solution to the dried sample.[3]

  • Reaction: Tightly cap the vial and heat at 80-100°C for 30-60 minutes.[3][15]

  • Extraction: After cooling to room temperature, add 1 mL of saturated NaCl solution and 1 mL of anhydrous hexane to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.[3]

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[3]

  • Analysis: The hexane solution containing the methyl 3-methyl-2-hexenoate is ready for GC-MS analysis.

Workflow for Esterification using BF3/Methanol

Esterification Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis start Start with Sample dry Dry Sample start->dry add_bf3 Add 14% BF3/Methanol dry->add_bf3 react Heat at 80-100°C for 30-60 min add_bf3->react cool Cool to Room Temp react->cool add_solvents Add Saturated NaCl and Hexane cool->add_solvents vortex Vortex to Extract add_solvents->vortex separate Separate Hexane Layer vortex->separate dry_extract Dry with Na2SO4 separate->dry_extract analyze GC-MS Analysis dry_extract->analyze

Caption: Workflow for esterification of this compound with BF3/Methanol.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the derivatization of this compound, the following table provides a general comparison of the expected performance of the two described methods based on literature for similar short-chain fatty acids.

ParameterSilylation (BSTFA)Esterification (BF3/Methanol)
Reaction Time Typically 30-60 minutesTypically 30-90 minutes[15]
Reaction Temperature 60-70°C80-100°C
Derivatization Efficiency Generally high for a wide range of compoundsHigh for fatty acids, but can be variable[9]
Byproducts Volatile byproducts that usually do not interfereNon-volatile salts that are removed during extraction
Moisture Sensitivity High, requires anhydrous conditions[13]Moderate, but anhydrous conditions are preferred
Derivative Stability TMS esters are susceptible to hydrolysisMethyl esters are generally stable
Sample Cleanup Minimal, can often be injected directlyRequires liquid-liquid extraction

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization will be required for specific instrumentation and columns.

ParameterSuggested Value
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Mode Split (e.g., 20:1) or Splitless
Injector Temperature 250°C
Oven Program Initial temp 50°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow of 1.0-1.2 mL/min
MS Transfer Line Temp 280°C
MS Ion Source Temp 230°C
MS Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

Conclusion

Both silylation with BSTFA and esterification with BF3/Methanol are effective methods for the derivatization of this compound for GC-MS analysis. The choice between these methods will depend on the specific analytical needs, sample matrix, and laboratory workflow. Silylation offers a simpler and faster workflow with minimal sample cleanup, while esterification provides highly stable derivatives. For both methods, careful optimization of reaction conditions and GC-MS parameters is crucial for achieving accurate and reproducible results.

References

Application Note: Solid-Phase Microextraction (SPME) for 3-Methyl-2-hexenoic Acid Sampling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-2-hexenoic acid (3M2H) is a key volatile organic compound and a major contributor to human axillary malodor.[1][2] It is produced through the bacterial metabolism of odorless sweat components.[3] Accurate and sensitive quantification of 3M2H is crucial for research in personal care product development, clinical diagnostics, and studies on the human microbiome. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, solvent-free, and sensitive method for the extraction and analysis of 3M2H from various matrices.[3][4] This application note provides a detailed protocol for the sampling and analysis of this compound using SPME-GC-MS.

Principle of SPME

SPME is a sample preparation technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase.[4][5] The fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix to the fiber coating.[6] After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and introduced into the GC column for separation and subsequent detection by a mass spectrometer.[4][7] Headspace SPME is particularly advantageous for complex or "dirty" matrices like sweat, as it minimizes instrument contamination by non-volatile components.[3][4]

Experimental Protocols

This section details the recommended methodology for the analysis of this compound using SPME-GC-MS, based on established methods for volatile and short-chain fatty acids.[3][8][9]

Materials and Reagents

  • SPME Fiber Assembly: Manual or autosampler-compatible holder.

  • SPME Fiber: Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/C-WR/PDMS) is recommended for its broad analyte range, including volatile acids.[3] Alternatively, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber can be effective for volatile compounds.[9][10]

  • Vials: 20 mL clear headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Analytical Standards: (E)-3-Methyl-2-hexenoic acid and (Z)-3-Methyl-2-hexenoic acid.

  • Solvent: LC/MS grade methanol (B129727) for standard preparation.

  • Matrix: Artificial sweat medium or other relevant sample matrix.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS). An Agilent 8890 GC with a 5975 MSD is an example of a suitable system.[3]

Standard Preparation

  • Prepare a stock solution of this compound isomers at a concentration of 1 mg/mL in methanol.[3]

  • Perform serial dilutions of the stock solution to create working standards at concentrations such as 0.2, 2.0, and 20 µg/mL (ppm) in the desired sample matrix (e.g., artificial sweat).[3]

  • Transfer 2 mL of each standard solution into separate 20 mL headspace vials.

Sample Preparation and SPME Procedure

  • For liquid samples (e.g., sweat, artificial sweat), place 2 mL of the sample into a 20 mL headspace vial.

  • Cap the vial tightly.

  • Incubate the vial to allow for equilibration between the sample and the headspace. An incubation period of 18 hours can be used for samples in a sweat-like medium.[3] For other volatile analyses, a shorter incubation at an elevated temperature (e.g., 60°C) may be optimal.[9]

  • After incubation, expose the SPME fiber to the headspace of the sample vial.

  • Extraction Time and Temperature: These are critical parameters. An extraction time of 20 minutes at 60°C has been shown to be effective for a broad range of volatile metabolites.[9] The extraction time should be kept consistent across all samples and standards for reproducibility.[4]

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

GC-MS Analysis

  • Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet. A typical desorption temperature is 250°C for a duration of 1-10 seconds.[11]

  • GC Column: A polar column, such as an Agilent J&W DB-Wax UI, is recommended to achieve optimal peak shape and separation of the E and Z isomers of this compound, which may co-elute on nonpolar columns like DB-5ms.[3]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An example program could be an initial hold at 30°C for 3 minutes, followed by a ramp to 85°C at 15°C/min, and a final ramp to 250°C at 35°C/min.[11] This program should be optimized based on the specific column and analytes of interest.

  • Mass Spectrometer Conditions: Operate the MS in electron ionization (EI) mode. A scan range of m/z 35-550 is typical for general volatile analysis. For targeted analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity.

Data Presentation

The following tables summarize typical parameters for SPME-GC-MS analysis of this compound.

Table 1: SPME and GC-MS Parameters

ParameterSettingReference
SPME Fiber Agilent SPME fiber, DVB/C-WR/PDMS[3]
Sample Volume 2 mL in a 20 mL headspace vial[3]
Incubation Time 18 hours[3]
Extraction Mode Headspace[3]
Extraction Time 20 minutes (Optimized for general volatiles)[9]
Extraction Temperature 60°C (Optimized for general volatiles)[9]
Desorption Temperature 250°C[11]
Desorption Time 10 seconds[11]
GC System Agilent 8890 GC[3]
GC Column Agilent J&W DB-Wax UI (Polar)[3]
MS System Agilent 5975 MSD[3]
Ionization Mode Electron Ionization (EI)

Table 2: Example Standard Concentrations

Standard LevelConcentration (µg/mL or ppm)
Low0.2
Medium2.0
High20.0
Based on standard dilutions used in Agilent Application Note.[3]

Visualizations

Diagram 1: SPME-GC-MS Workflow for this compound Analysis

SPME_Workflow SPME-GC-MS Workflow for 3-M-2-H Acid Analysis cluster_prep Sample Preparation cluster_spme SPME cluster_gcms GC-MS Analysis cluster_data Data Processing Sample 2 mL Sample in 20 mL Headspace Vial Incubation Incubate Vial (e.g., 18 hours) Sample->Incubation Standard Standard Preparation (0.2, 2.0, 20.0 ppm) Exposure Expose DVB/C-WR/PDMS Fiber to Headspace (e.g., 20 min @ 60°C) Incubation->Exposure Equilibration Retraction Retract Fiber Exposure->Retraction Desorption Thermal Desorption in GC Inlet (250°C) Retraction->Desorption Transfer Separation Chromatographic Separation (DB-Wax UI Column) Desorption->Separation Detection Mass Spectrometry Detection (EI) Separation->Detection Quantification Quantification and Data Analysis Detection->Quantification

Caption: Workflow for this compound analysis.

Diagram 2: Simplified Pathway of Axillary Malodor Formation

Malodor_Formation Simplified Pathway of Axillary Malodor Formation cluster_glands Skin Glands cluster_bacteria Skin Microbiome cluster_products Volatile Products Apocrine Apocrine Gland Secretion (Odorless Precursors) Bacteria Corynebacterium sp. Apocrine->Bacteria Metabolism by Bacterial Enzymes VFA Volatile Fatty Acids (e.g., this compound) Bacteria->VFA Produces Odor Characteristic Axillary Malodor VFA->Odor

Caption: Formation of this compound by skin bacteria.

References

Chiral Analysis of 3-Methyl-2-hexenoic Acid Isomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexenoic acid is a branched-chain unsaturated fatty acid that exists as geometric and chiral isomers. The trans-isomer, in particular, has been identified as a significant component of human axillary sweat and is noted for its characteristic odor.[1] The chirality of this molecule, arising from the methyl group at the 3-position, introduces the possibility of (R)- and (S)-enantiomers, each potentially having distinct biological activities and metabolic fates.

The enantioselective analysis of chiral compounds is of paramount importance in pharmaceutical research and development, as different enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. While this compound is not a pharmaceutical entity itself, the ability to resolve and quantify its enantiomers is crucial for understanding its biological significance, metabolic pathways, and potential role as a biomarker.

These application notes provide detailed protocols for the chiral analysis of this compound isomers by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), enabling researchers to accurately determine the enantiomeric composition in various sample matrices.

Data Presentation

The enantiomeric composition of this compound can be determined in various biological samples. The following table presents representative data for the quantitative analysis of the (R)- and (S)-enantiomers in a human sweat sample. It is important to note that the enantiomeric ratio of chiral fatty acids can vary based on individual genetics, metabolism, and microbial activity on the skin.

Parameter(R)-3-Methyl-2-hexenoic acid(S)-3-Methyl-2-hexenoic acid
Retention Time (min) 12.513.8
Concentration (ng/mL) 45.28.5
Enantiomeric Excess (%) 70.2%-

Note: The data presented is illustrative and based on typical findings for chiral fatty acids in biological matrices. Actual results may vary depending on the sample and analytical conditions.

Mandatory Visualizations

Experimental Workflow for Chiral GC Analysis

cluster_sample_prep Sample Preparation cluster_analysis Chiral GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Sweat Extract) extraction Liquid-Liquid Extraction sample->extraction Solvent Extraction derivatization Derivatization to Methyl Esters extraction->derivatization Esterification gc_injection GC Injection derivatization->gc_injection Injection of Derivatized Sample chiral_column Chiral GC Column Separation gc_injection->chiral_column Separation of Enantiomers ms_detection Mass Spectrometry Detection chiral_column->ms_detection Detection & Fragmentation peak_integration Peak Integration ms_detection->peak_integration Data Acquisition quantification Quantification peak_integration->quantification Calibration Curve ee_calculation Enantiomeric Excess Calculation quantification->ee_calculation Calculate %ee

Caption: Workflow for Chiral Gas Chromatography Analysis.

Proposed Biosynthetic Pathway of trans-3-Methyl-2-hexenoic Acid

dopamine Dopamine homovanillic_acid Homovanillic Acid dopamine->homovanillic_acid Metabolism intermediate_1 Oxygenated Intermediate homovanillic_acid->intermediate_1 Oxygenase intermediate_2 Decarboxylated Intermediate intermediate_1->intermediate_2 Decarboxylation tmha trans-3-Methyl-2-hexenoic Acid intermediate_2->tmha Reductase-mediated reaction

Caption: Proposed Biosynthetic Pathway of trans-3-Methyl-2-hexenoic Acid.[2]

Experimental Protocols

Protocol 1: Chiral Gas Chromatography (GC) Method

This protocol details the direct chiral separation of this compound enantiomers following derivatization to their methyl esters. Derivatization is a mandatory step for the GC analysis of fatty acids to increase their volatility.[3]

1. Sample Preparation and Derivatization:

  • Extraction: For a biological fluid sample (e.g., sweat), perform a liquid-liquid extraction. Acidify the sample to pH ~2 with 1M HCl and extract three times with an equal volume of diethyl ether or methyl tert-butyl ether. Combine the organic layers and dry over anhydrous sodium sulfate.

  • Derivatization to Methyl Esters:

    • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 14% boron trifluoride in methanol (B129727) (BF3-MeOH) to the residue.

    • Seal the vial and heat at 60°C for 10 minutes.

    • After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 10°C/min to 220°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 230°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300 or Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) Method

This protocol describes the direct separation of this compound enantiomers without derivatization using a chiral stationary phase.

1. Sample Preparation:

  • Extraction: Perform a liquid-liquid extraction as described in the GC protocol.

  • Reconstitution: After evaporating the extraction solvent, reconstitute the residue in the HPLC mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Chiral Column: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The addition of a small amount of a strong acid like TFA is often necessary for the analysis of acidic compounds on polysaccharide-based CSPs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Conclusion

The provided protocols offer robust and reliable methods for the chiral analysis of this compound isomers. The choice between GC and HPLC will depend on the available instrumentation, sample matrix, and the specific requirements of the analysis. Chiral GC, following derivatization, often provides high resolution for volatile compounds. Chiral HPLC allows for the direct analysis of the underivatized acid. Accurate determination of the enantiomeric composition of this compound is a critical step in elucidating its biological functions and its potential as a biomarker in various physiological and pathological states.

References

Application Notes: 3-Methyl-2-hexenoic Acid as a Volatile Biomarker for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-hexenoic acid (3M2H) is a short-chain fatty acid that has garnered interest as a potential volatile organic compound (VOC) biomarker in metabolic studies.[1] Initially identified as a key component of human axillary odor, its potential role in metabolic signaling and as an indicator of specific metabolic states is an emerging area of research.[1][2] As a volatile compound, 3M2H can be detected in various biological samples, including sweat, and potentially in breath, urine, and plasma, making it a candidate for non-invasive metabolic profiling.[3][4][5] This document provides detailed application notes and protocols for the study of 3M2H as a volatile biomarker.

Biological Significance and Potential Applications

While the definitive role of this compound in mainstream metabolic diseases is still under investigation, its classification as a short-chain fatty acid (SCFA) places it within a class of molecules with known significance in metabolic regulation. SCFAs are increasingly recognized for their roles in gut health, energy homeostasis, and the modulation of inflammatory responses.[3][6]

The historical association of 3M2H with schizophrenia, although now contested, spurred initial interest in its metabolic origins.[2][7] Current research suggests that its presence and concentration could be indicative of alterations in amino acid and catecholamine metabolism.[8] Potential research applications for 3M2H as a biomarker include:

  • Investigating alterations in gut microbiota: As many SCFAs are products of gut bacteria, quantifying 3M2H could provide insights into the composition and metabolic activity of the gut microbiome.

  • Exploring pathways of amino acid and neurotransmitter metabolism: Proposed biosynthetic pathways link 3M2H to precursors such as phenylalanine and dopamine, suggesting its potential as a biomarker for disorders affecting these pathways.[8]

  • Non-invasive monitoring of metabolic shifts: As a volatile compound, 3M2H could potentially be monitored in real-time in exhaled breath, offering a dynamic view of metabolic changes.

Quantitative Data

The available quantitative data for this compound is primarily from studies on human axillary sweat. Further research is required to establish reference ranges in other biological matrices such as plasma, urine, and breath in both healthy and diseased populations.

Biological MatrixPopulationConcentration RangeReference
Axillary SweatJapanese male and female adults15.9–34.6 nmol/mL[9]

Experimental Protocols

The following protocols are adapted from established methods for the analysis of short-chain fatty acids and other volatile organic compounds in biological samples.

Protocol 1: Quantification of this compound in Human Sweat by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology for analyzing volatile fatty acids from sweat collected on cotton pads.

1. Sample Collection:

  • Axillary sweat is collected on sterile cotton pads worn by subjects for a specified period (e.g., 24 hours).

  • The pads are then stored in airtight containers at -20°C until analysis.

2. Sample Preparation (Extraction):

  • The cotton pads are cut into small pieces and placed in a glass vial.

  • A known volume of a suitable organic solvent (e.g., diethyl ether or a mixture of chloroform (B151607) and methanol) is added to the vial.

  • The vial is sealed and sonicated for 15-30 minutes to extract the volatile compounds.

  • The solvent is carefully transferred to a new vial, and the extraction process may be repeated to ensure complete recovery.

  • The solvent extracts are then concentrated under a gentle stream of nitrogen.

3. Derivatization (Optional but Recommended for GC-MS):

  • To improve chromatographic separation and detection sensitivity, the extracted fatty acids can be derivatized to their more volatile methyl esters.

  • A common method is to add a solution of 14% boron trifluoride in methanol (B129727) (BF3-methanol) to the dried extract and heat at 60-80°C for 10-15 minutes.

  • After cooling, the fatty acid methyl esters (FAMEs) are extracted with a non-polar solvent like hexane.

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a DB-WAX or FFAP, is recommended for the separation of fatty acid methyl esters.
    • Injector Temperature: 250°C
    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/minute, and hold for 5 minutes.
    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/minute.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.
    • Scan Range: m/z 40-300.
    • Selected Ion Monitoring (SIM): For targeted quantification, monitor the characteristic ions of the this compound methyl ester (e.g., m/z 142 [M+], 111, 83).

5. Quantification:

  • A calibration curve is generated using standard solutions of this compound that have undergone the same extraction and derivatization process.

  • An internal standard (e.g., a deuterated fatty acid) should be added to the samples and standards before extraction to correct for variations in sample preparation and instrument response.

Protocol 2: Analysis of this compound in Human Plasma/Serum by GC-MS

This protocol is adapted from validated methods for short-chain fatty acid analysis in blood products.[10]

1. Sample Collection and Storage:

  • Blood is collected in appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • Plasma or serum is separated by centrifugation and stored at -80°C until analysis.

2. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma/serum samples on ice.

  • To a 100 µL aliquot of the sample, add an internal standard.

  • Acidify the sample by adding a small volume of hydrochloric acid (HCl) to protonate the fatty acids.[10]

  • Add a water-immiscible organic solvent, such as methyl tert-butyl ether (MTBE), for extraction.[10]

  • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the organic layer containing the fatty acids to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • The GC-MS conditions would be similar to those described in Protocol 1. A polar column is recommended for the analysis of free fatty acids.[10]

  • Direct injection of the organic extract is possible, though derivatization as described in Protocol 1 can improve performance.

4. Quantification:

  • Quantification is performed using a calibration curve prepared in a surrogate matrix (e.g., water or a stripped serum) and an appropriate internal standard.[4]

Visualizations

experimental_workflow Experimental Workflow for 3M2H Analysis sample Biological Sample (Sweat, Plasma, Urine) extraction Extraction (LLE or SPE) sample->extraction derivatization Derivatization (e.g., Methylation) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Quantification gcms->data

Caption: Workflow for 3M2H biomarker analysis.

biosynthetic_pathway Proposed Biosynthetic Pathways of this compound cluster_phenylalanine Phenylalanine Pathway cluster_dopamine Dopamine Pathway phe Phenylalanine pea Phenylethylamine phe->pea Decarboxylation paa Phenylacetaldehyde pea->paa MAO intermediates Aliphatic Intermediates paa->intermediates Oxidative Cleavage dopa Dopamine dopal 3,4-Dihydroxyphenylacetaldehyde dopa->dopal MAO dopal->intermediates Ring Cleavage tmha This compound intermediates->tmha β-oxidation, Methylation, Dehydrogenation

Caption: Proposed biosynthetic routes to 3M2H.

Conclusion

This compound presents an interesting, though not yet fully validated, avenue for biomarker research in metabolic studies. Its volatile nature makes it amenable to non-invasive detection methods, and its potential links to key metabolic pathways warrant further investigation. The protocols outlined in this document provide a starting point for researchers to quantify 3M2H in various biological samples and explore its utility as a biomarker in health and disease. Standardization of collection and analytical methods will be crucial for comparing data across different studies and establishing the clinical relevance of this compound.

References

The Role of (E)-3-Methyl-2-hexenoic Acid in Human Chemosignals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Methyl-2-hexenoic acid (3M2H) is a key volatile fatty acid that plays a significant role in human axillary odor, contributing to its characteristic scent.[1][2] This unsaturated short-chain fatty acid is not directly secreted in sweat but is the result of the biotransformation of odorless precursors by the resident microbial communities on the skin.[3][4] The study of 3M2H is crucial for understanding human social communication, developing effective deodorant and antiperspirant technologies, and potentially identifying biomarkers for certain health conditions. This document provides detailed application notes and protocols for the investigation of 3M2H in human chemosignals.

Biochemical Origins and Genetic Basis

The formation of 3M2H in the axilla is a multi-step process involving both human physiology and the skin microbiome. Odorless precursor molecules are secreted from the apocrine glands.[5][6] These precursors are then metabolized by skin bacteria, particularly species of Corynebacterium, which release the volatile and odorous 3M2H.[3][5][7]

A key genetic determinant for the secretion of the precursors of 3M2H and other odorants is the ATP-binding cassette transporter subfamily C member 11 (ABCC11) gene.[8][9] A single nucleotide polymorphism (SNP) in this gene (rs17822931) is strongly associated with axillary odor.[8][10] Individuals with the GG or GA genotypes at this SNP have functional ABCC11 transporters that secrete the odor precursors, leading to the production of 3M2H and a characteristic axillary odor.[8] Conversely, individuals with the AA genotype have a non-functional transporter, secrete fewer precursors, and consequently have a weaker or no axillary odor.[10][11]

Olfactory Perception

The perception of 3M2H is mediated by specific olfactory receptors (ORs) located in the olfactory epithelium. The olfactory receptor OR51B2 has been identified as playing a crucial role in the perception of 3M2H.[12] Genetic variants in the OR51B2 gene can influence an individual's sensitivity to the odor of 3M2H.[12] The binding of 3M2H to its receptor initiates a signal transduction cascade, leading to the perception of its distinct odor.[13]

Quantitative Data Summary

The concentration of (E)-3-Methyl-2-hexenoic acid in axillary sweat can vary significantly among individuals. The following table summarizes quantitative data from a study on Japanese subjects.

Subject GroupNumber of SubjectsDetection Rate of E3M2HConcentration Range of E3M2H (nmol/ml)
Japanese Subjects3043.3% (13 of 30)15.9–34.6 (in 6 of 30 subjects)[14][15]

Experimental Protocols

Protocol 1: Axillary Sweat Sample Collection

Objective: To collect axillary sweat samples for the analysis of 3M2H and its precursors.

Materials:

  • Cotton T-shirts

  • Sterile scissors

  • Sterile, airtight sample bags or vials

  • Ethanol (B145695) (10%) solution[16]

  • Rotary shaker

  • Lyophilizer (freeze-dryer)

Procedure:

  • Provide subjects with clean, 100% cotton T-shirts to wear for a 24-hour period to allow for the accumulation of axillary sweat.[14][16]

  • After 24 hours, instruct the subjects to carefully remove the T-shirts.

  • Using sterile scissors, cut an approximately 10 x 10 cm area from each underarm region of the T-shirt.[16]

  • Place each fabric sample into a separate, labeled sterile sample bag or vial.

  • For extraction, place the fabric sample in a flask containing 20 ml of 10% ethanol solution.[16]

  • Agitate the flask on a rotary shaker for 2 hours to extract the sweat components.[16]

  • Collect the ethanol extract and concentrate it by lyophilization.[16]

  • Store the lyophilized extract at -20°C until analysis.

Protocol 2: Quantification of (E)-3-Methyl-2-hexenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of (E)-3-Methyl-2-hexenoic acid in extracted axillary sweat samples.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical standards of (E)-3-Methyl-2-hexenoic acid and its isomers[17]

  • Solvents for sample preparation (e.g., methanol (B129727) with 2% formic acid)[15]

  • Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)

  • Vials for GC-MS analysis

Procedure:

  • Sample Preparation:

    • Reconstitute the lyophilized sweat extract in a known volume of a suitable solvent, such as methanol with 2% formic acid.[15]

    • If necessary, perform solid-phase extraction to remove interfering substances.

  • Calibration Curve:

    • Prepare a series of standard solutions of (E)-3-Methyl-2-hexenoic acid at known concentrations (e.g., 5, 10, 20, 50, 100, 200, 500, and 1000 µM).[16]

    • Analyze these standards by GC-MS to construct a calibration curve.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1-2 µl) of the prepared sample or standard into the GC inlet.

    • Gas Chromatography: Use a suitable capillary column (e.g., HP-5MS or DB-Wax UI) to separate the components of the sample.[17][18] An example of a temperature program is: initial temperature of 50°C, ramp at 5°C/min to 100°C, then ramp at 10°C/min to 280°C, and hold for 5 minutes.[18]

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for the molecular ion of 3M2H (m/z 128) and its characteristic fragment ions (m/z 113, 100, 95).[16]

  • Data Analysis:

    • Identify the (E)-3-Methyl-2-hexenoic acid peak in the chromatogram based on its retention time and mass spectrum compared to the analytical standard.[16]

    • Quantify the amount of (E)-3-Methyl-2-hexenoic acid in the sample by comparing its peak area to the calibration curve.

Protocol 3: Sensory Analysis of Axillary Odor

Objective: To assess the intensity and character of axillary odor using a trained sensory panel.

Materials:

  • Axillary sweat samples (collected as described in Protocol 1 or from subjects directly)

  • Odor-free sample containers

  • An olfactometer for presenting diluted odor samples (optional)[19][20]

  • A panel of trained sensory assessors[21][22]

  • Rating scales for odor intensity and hedonic tone[20]

Procedure:

  • Panelist Training:

    • Recruit panelists and screen them for their ability to detect and describe different odors.[22]

    • Train the panelists to recognize and rate the intensity of the characteristic "sweaty" and "acidic" notes associated with 3M2H and other axillary odorants.[21]

  • Sample Presentation:

    • Present the axillary sweat samples to the panelists in a controlled environment with neutral airflow.

    • Samples can be presented on the original fabric swatches or the extract can be applied to an odor-free strip.

    • If using an olfactometer, the sample can be diluted to different concentrations to determine odor thresholds.[19]

  • Sensory Evaluation:

    • Instruct the panelists to sniff the samples and rate the intensity of the overall odor and specific odor characteristics (e.g., sweaty, acidic, pungent) on a labeled magnitude scale.

    • Panelists should also rate the hedonic tone (pleasantness/unpleasantness) of the odor.[20]

  • Data Analysis:

    • Analyze the sensory data statistically to determine the average intensity and hedonic ratings for each sample.

    • Correlate the sensory data with the quantitative GC-MS data for 3M2H to understand its contribution to the perceived odor.

Protocol 4: Olfactory Receptor Activation Assay

Objective: To determine the activation of specific olfactory receptors (e.g., OR51B2) by (E)-3-Methyl-2-hexenoic acid.

Materials:

  • HEK293 cells or other suitable cell line[23]

  • Expression vectors for the olfactory receptor of interest (e.g., OR51B2), G-protein α subunit (Gαolf), and a reporter gene (e.g., luciferase under the control of a CRE promoter).[23][24]

  • Cell culture reagents

  • Transfection reagents

  • (E)-3-Methyl-2-hexenoic acid solutions at various concentrations

  • Luminometer or other appropriate plate reader for the reporter assay

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in appropriate media.

    • Co-transfect the cells with the expression vectors for the OR, Gαolf, and the CRE-luciferase reporter gene.[23]

  • Odorant Stimulation:

    • After allowing time for protein expression (e.g., 24-48 hours), expose the transfected cells to different concentrations of (E)-3-Methyl-2-hexenoic acid.

  • Reporter Gene Assay:

    • Following stimulation, measure the activity of the reporter gene (e.g., luciferase activity). An increase in luciferase activity indicates an increase in intracellular cAMP levels, which is a marker of OR activation.[13][25]

  • Data Analysis:

    • Plot the reporter gene activity as a function of the odorant concentration to generate a dose-response curve.

    • Calculate the EC50 value, which represents the concentration of the odorant that elicits a half-maximal response, to determine the potency of 3M2H in activating the specific OR.

Visualizations

Biochemical_Pathway_of_3M2H_Formation Apocrine Gland Apocrine Gland Odorless Precursors Odorless Precursors Apocrine Gland->Odorless Precursors Secretion ABCC11 Transporter ABCC11 Transporter Odorless Precursors->ABCC11 Transporter Transport Skin Surface Skin Surface ABCC11 Transporter->Skin Surface Secretion Corynebacterium Corynebacterium Skin Surface->Corynebacterium Colonization 3-Methyl-2-hexenoic acid (Volatile & Odorous) This compound (Volatile & Odorous) Corynebacterium->this compound (Volatile & Odorous) Biotransformation Olfactory_Signaling_Pathway cluster_cell Olfactory Sensory Neuron 3M2H (E)-3-Methyl- 2-hexenoic acid OR51B2 Olfactory Receptor (OR51B2) 3M2H->OR51B2 Binds to G_protein G-protein (Gαolf) OR51B2->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Signal_to_Brain Signal_to_Brain Depolarization->Signal_to_Brain Sends Experimental_Workflow Sample_Collection 1. Axillary Sweat Sample Collection Extraction 2. Solvent Extraction & Lyophilization Sample_Collection->Extraction GCMS_Analysis 3. GC-MS Quantification of 3M2H Extraction->GCMS_Analysis Sensory_Analysis 4. Sensory Panel Evaluation Extraction->Sensory_Analysis Data_Integration 6. Data Integration & Interpretation GCMS_Analysis->Data_Integration Sensory_Analysis->Data_Integration OR_Assay 5. Olfactory Receptor Activation Assay OR_Assay->Data_Integration

References

Application of 3-Methyl-2-hexenoic Acid in Deodorant Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E)-3-methyl-2-hexenoic acid (3M2H) is a key contributor to the characteristic malodor of human axillary sweat.[1][2] This branched, unsaturated fatty acid is not secreted in its odorous form but is generated through the enzymatic action of the resident skin microbiota on odorless precursors present in apocrine gland secretions.[1][3][4][5] Specifically, bacteria of the genus Corynebacterium play a crucial role in the biotransformation of these precursors into volatile, odorous compounds.[1][3][4][6] Due to its significant contribution to underarm odor, 3M2H serves as a critical biomarker in the evaluation of deodorant efficacy. Deodorant formulations are often designed to inhibit the growth of odor-producing bacteria or to interfere with the enzymatic pathways that lead to the formation of 3M2H and other volatile odorants.

Mechanism of 3-Methyl-2-hexenoic Acid Formation

The formation of 3M2H in the axilla is a multi-step process involving the secretion of odorless precursors by the apocrine glands and their subsequent enzymatic cleavage by skin bacteria. The primary precursor for 3M2H is N-α-3-methyl-2-hexenoyl-L-glutamine, a water-soluble conjugate.[1] Commensal bacteria, particularly Corynebacterium species, produce an Nα-acyl-glutamine aminoacylase (B1246476) (Nα-AGA) that cleaves this precursor, releasing the volatile and malodorous this compound.[6]

G cluster_0 Apocrine Gland cluster_1 Skin Surface precursor N-α-3-methyl-2-hexenoyl-L-glutamine (Odorless Precursor) corynebacterium Corynebacterium spp. precursor->corynebacterium Secretion enzyme Nα-acyl-glutamine aminoacylase (Nα-AGA) corynebacterium->enzyme Produces odor (E)-3-methyl-2-hexenoic acid (Malodorous Compound) enzyme->odor Cleaves Precursor to Release

Figure 1: Mechanism of this compound formation.

Quantitative Data on this compound in Axillary Sweat

The concentration of 3M2H in axillary sweat can vary significantly among individuals and has been a subject of quantitative analysis in several studies. Gas chromatography-mass spectrometry (GC/MS) is the standard analytical technique for the quantification of 3M2H in sweat samples.

Study PopulationNumber of SubjectsConcentration of (E)-3-methyl-2-hexenoic acidReference
Japanese3015.9–34.6 nmol/mL (in 6 of 30 subjects)[1][7][8]
Caucasian (Male)Not specified(E)-isomer is the most abundant of C6-C11 fatty acids[9]

Experimental Protocols for Deodorant Efficacy Studies

The evaluation of a deodorant's efficacy in reducing 3M2H involves a combination of analytical chemistry and sensory assessment. Below is a synthesized protocol based on methodologies described in the literature.

Subject Recruitment and Washout Period
  • Inclusion Criteria: Healthy adult volunteers (male and female) with a history of noticeable axillary odor. Subjects should be screened for sensitivity to the odor of 3M2H, as specific anosmias exist.[2][10]

  • Exclusion Criteria: Individuals with skin conditions affecting the axilla, those using antibiotics, and pregnant or lactating women.

  • Washout Period: A period of at least one week during which subjects refrain from using any deodorant or antiperspirant products and use a provided non-fragranced soap for washing.

Product Application and Sample Collection
  • Product Application: The test deodorant and a placebo/control are applied to the axillae of each subject in a randomized, double-blind manner.

  • Sample Collection: Axillary sweat samples are collected at baseline (before product application) and at specified time points after application (e.g., 6, 12, and 24 hours). A common method for sweat collection is the use of cotton pads inserted into the axilla or by extracting sweat from the axillary area of T-shirts worn for a 24-hour period.[7][8]

Analytical Quantification of this compound
  • Sample Preparation: Sweat samples are extracted from the collection medium (e.g., cotton pads, T-shirt swatches) using an appropriate solvent. The extract is then concentrated and derivatized for GC/MS analysis.

  • GC/MS Analysis: Quantitative analysis of 3M2H is performed using a gas chromatograph coupled with a mass spectrometer. A standard curve is generated using known concentrations of a 3M2H standard to quantify the amount in the sweat samples.[1]

Sensory Evaluation ("Sniff Test")
  • Panelists: A panel of trained sensory assessors ("sniffers") evaluates the intensity of axillary odor at the same time points as sample collection.

  • Procedure: Panelists sniff the axillae of the subjects and rate the odor intensity on a defined scale (e.g., a 0-5 or 0-10 point scale). The assessment is performed in a well-ventilated, odor-free room.[11][12]

G cluster_0 Pre-Study cluster_1 Study Day cluster_2 Analysis A Subject Recruitment (Inclusion/Exclusion Criteria) B Washout Period (1 week) A->B C Baseline Sample Collection (Sweat & Sensory) B->C D Product Application (Test & Control) C->D E Post-Application Sample Collection (e.g., 6, 12, 24 hours) D->E F GC/MS Quantification of 3M2H E->F G Sensory Score Analysis E->G H Data Interpretation & Efficacy Determination F->H G->H G cluster_0 Olfactory Perception cluster_1 Intervention odorant This compound (Malodor) receptor Olfactory Receptor odorant->receptor perception Perception of 'Sweaty' Odor receptor->perception reduced_perception Reduced Perception of 'Sweaty' Odor receptor->reduced_perception adaptor Esters of 3M2H (Pleasant Odor) adaptor->receptor Binds to and adapts the same receptor

References

Troubleshooting & Optimization

Challenges in 3-Methyl-2-hexenoic acid sample collection and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methyl-2-hexenoic acid (3M2H). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the unique challenges associated with sample collection and storage of this volatile compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: I am experiencing low or inconsistent recovery of this compound in my samples. What are the likely causes and solutions?

Answer: Low recovery of 3M2H is a common issue primarily due to its volatility and potential for degradation. Consider the following factors:

  • Evaporation: As a volatile organic compound (VOC), 3M2H can be lost during sample collection, handling, and storage.[1][2]

    • Solution: Minimize sample exposure to air. Use vials with airtight seals (e.g., screw caps (B75204) with septa). Keep samples chilled (≤6°C) during collection and transport to reduce vapor pressure.[3][4] Avoid leaving sample containers open for extended periods.[2]

  • Inadequate Storage Temperature: Improper storage can lead to both evaporative loss and biological degradation.

    • Solution: For short-term storage (up to 48 hours), maintain samples at ≤6°C.[3] For long-term storage, freezing at -20°C or below is recommended.[5][6]

  • Suboptimal Extraction: The choice of extraction solvent and method is critical for efficient recovery from the sample matrix.

    • Solution: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common methods.[5][7] The extraction solvent must be appropriate for this medium-chain fatty acid. Ensure the sample pH is adjusted to acidic conditions to protonate the carboxylic acid, making it more soluble in organic solvents.

  • Biodegradation: Microbial activity in the sample can degrade 3M2H, especially during storage.[2][8]

    • Solution: Freezing is the primary method to halt biological activity. In some cases, preservatives like methanol (B129727) or sodium bisulfate may be used, particularly for soil or environmental samples, though their compatibility with your specific biological matrix and analytical method must be verified.[2][8]

Question: My baseline is noisy, and I'm seeing contaminant peaks in my GC/MS analysis. How can I reduce contamination?

Answer: Contamination can be introduced at multiple stages of the workflow.

  • Sample Collection: The environment and equipment can introduce interfering compounds.

    • Solution: Collect samples in a clean environment, away from potential sources of VOCs.[4] Ensure all collection equipment (vials, tubes, etc.) is thoroughly cleaned with appropriate solvents (e.g., detergent, water, methanol) and dried before use.[9] Do not use plastics or rubber tubing that may leach contaminants.[3]

  • Cross-Contamination: Samples can contaminate each other during storage or preparation.

    • Solution: Handle one sample at a time. Ensure sample containers are not overfilled to prevent leakage.[4] Use travel blanks (vials of organic-free water that accompany field samples) to monitor for contamination during transit and storage.[4]

  • Solvents and Reagents: Impurities in solvents and reagents are a common source of contamination.

    • Solution: Use high-purity, "purge and trap" grade or equivalent solvents and reagents for all steps, including cleaning and extraction.[8] Prepare solutions fresh whenever possible.[10]

Frequently Asked Questions (FAQs)

Q1: What are the optimal short-term and long-term storage temperatures for 3M2H samples? For short-term storage (e.g., during transport or for up to 48 hours), samples should be kept chilled on ice at a temperature of ≤6°C but above freezing.[3] For long-term storage, samples should be stored frozen at -20°C or colder in tightly sealed containers.[5][6]

Q2: Should I use a preservative for my 3M2H samples? The need for a preservative depends on the sample matrix and the time until analysis. For many biological samples like sweat or serum, immediate chilling and freezing are sufficient to prevent biodegradation.[5][6] For soil or water samples where microbial activity is a major concern, preservatives like methanol may be required.[2][8] Always verify that the preservative will not interfere with your analytical method.

Q3: How can I prevent the loss of 3M2H due to volatility during sample preparation (e.g., solvent evaporation)? If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature (e.g., not exceeding 30°C).[11] Avoid using a high vacuum or high heat, which will significantly increase the loss of this volatile compound. Always work in a well-ventilated area and keep sample vials capped whenever possible.

Q4: My sample matrix is complex (e.g., feces, serum). Do I need a derivatization step before GC/MS analysis? Yes, for complex matrices and to improve chromatographic properties, derivatization is highly recommended for short-chain fatty acids like 3M2H.[1][12] Silylation (e.g., with MTBSTFA) or esterification are common methods that increase the volatility and thermal stability of the analyte, leading to better peak shape and sensitivity in GC/MS analysis.[7][12]

Quantitative Data Summary

ParameterRecommendationRationale
Collection Container Glass vials with PTFE-lined screw caps.Prevents analyte loss through permeable materials and adsorption to surfaces.[4]
Immediate Handling Chill immediately to ≤6°C.Reduces volatility and slows enzymatic/microbial degradation.[3]
Short-Term Storage ≤6°C (on ice or refrigerated).Maintains sample integrity for up to 48 hours.[3]
Long-Term Storage -20°C or -80°C.Halts biological activity and minimizes evaporative loss over extended periods.[5][6][13]
Headspace Minimize or eliminate headspace in vials.Reduces the available volume for the volatile compound to partition into the gas phase.[4]
Preservatives (Matrix-dependent) Methanol or Sodium Bisulfate.Inhibits biodegradation, particularly in environmental samples.[2][8]
pH (for Extraction) Acidify to pH < 3 before organic solvent extraction.Converts the carboxylate to the protonated carboxylic acid, increasing its solubility in organic solvents.

Experimental Protocols

Protocol: Collection and Extraction of this compound from Axillary Sweat

This protocol is adapted from methods used for analyzing axillary odor compounds.[5][14]

1. Materials:

  • Pre-washed 100% cotton T-shirts (washed with water only, no detergent).

  • Clean scissors and forceps.

  • Glass screw-cap vials (15 mL) with PTFE-lined caps.

  • 5 M NaOH solution.

  • Solid-phase extraction (SPE) cartridges (mixed-mode).

  • Methanol (GC grade).

  • Formic acid.

  • Acetonitrile (GC grade).

  • Internal standard solution (e.g., Hexanoic acid-d3).

2. Sample Collection:

  • Subjects should avoid using deodorants or antiperspirants for at least 24 hours prior to collection.

  • The subject wears the pre-washed cotton T-shirt for a 24-hour period to collect sweat.

  • After collection, carefully cut the axillary (underarm) region from the T-shirt using clean scissors.

  • Place the cotton pads into separate, labeled glass vials.

  • Immediately place the vials on ice and transport them to the laboratory. If long-term storage is needed before extraction, store the vials at -20°C.[5][6]

3. Hydrolysis and Extraction:

  • To the vial containing the cotton pad, add a known volume of purified water and the internal standard.

  • Add 5 M NaOH to liberate the bound 3M2H from its precursor.[5][15]

  • Vortex and incubate the sample.

  • Centrifuge the sample, and transfer the aqueous supernatant to a new tube.

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove impurities.

  • Elute the 3M2H using an appropriate solvent (e.g., methanol with 2% formic acid).[5][6]

  • The eluate is now ready for derivatization and GC/MS analysis.

Visualizations

The following workflow diagram illustrates the critical steps for successful sample handling to ensure the integrity of this compound.

Caption: Workflow for this compound sample collection, storage, and analysis.

References

Technical Support Center: Analysis of 3-Methyl-2-hexenoic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 3-methyl-2-hexenoic acid in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common biological matrices for its analysis?

A1: trans-3-Methyl-2-hexenoic acid (TMHA) is an unsaturated short-chain fatty acid.[1] It is a key component of human axillary (underarm) odor and is found in sweat secreted by the apocrine glands.[1] The most common biological matrix for its analysis is sweat, often collected from axillary regions.[2][3][4]

Q2: What are the typical concentrations of this compound found in biological samples?

A2: The concentration of (E)-3-methyl-2-hexenoic acid can vary significantly among individuals. In a study involving Japanese subjects, the concentration in axillary sweat for those where it was quantifiable ranged from 15.9 to 34.6 nmol/ml.[2][3][4] In some individuals, it was detectable but below the limit of quantification (LOQ) of 5 nmol/ml.[3]

Q3: What are the primary analytical challenges in detecting this compound?

A3: The main challenges include its volatility, the complexity of the biological matrix which can cause interference, potential for co-elution of its isomers (E and Z), and achieving low detection limits due to its presence at trace levels.[5] Effective sample preparation is crucial to minimize matrix effects and concentrate the analyte.[6]

Q4: Which analytical technique is most commonly used for the quantification of this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most frequently employed technique for the quantitative analysis of this compound in biological fluids.[2][3][7] This method provides the necessary sensitivity and specificity for its detection.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Co-elution of Isomers in GC-MS Analysis

Symptoms:

  • Broad or tailing peaks for this compound.

  • Inability to resolve the E and Z isomers of this compound.

Possible Causes and Solutions:

CauseRecommended Solution
Inappropriate GC Column Phase Organic acids like this compound can exhibit poor peak shape on nonpolar columns. Consider using a polar GC column, such as a DB-Wax UI, which can significantly improve peak shape and resolve isomers.[5]
Suboptimal GC Oven Temperature Program Optimize the temperature ramp. A slower ramp rate around the elution temperature of the analyte can improve separation.
Active Sites in the GC System Active sites in the inlet liner, column, or connections can lead to peak tailing. Use deactivated liners and ensure all connections are sound. Regular system maintenance is crucial.[6]
Sample Overload Injecting too much sample can lead to broad peaks. Try diluting the sample or reducing the injection volume.

G start Poor Peak Shape or Co-elution Observed q1 Is a polar GC column (e.g., Wax phase) being used? start->q1 s1 Switch to a polar column to improve peak shape and isomer separation. q1->s1 No q2 Is the GC oven temperature program optimized? q1->q2 Yes s1->q2 s2 Optimize the temperature ramp. Try a slower ramp rate around the elution temperature. q2->s2 No q3 Has the GC system been recently maintained? q2->q3 Yes s2->q3 s3 Check for and replace active components like the inlet liner. Ensure all connections are secure. q3->s3 No end Peak shape and resolution should be improved. q3->end Yes s3->end

Issue 2: Low Signal-to-Noise Ratio / Inadequate Detection Limits

Symptoms:

  • Difficulty in detecting the analyte peak above the baseline noise.

  • Calculated concentrations are below the desired limit of quantification (LOQ).

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Sample Concentration Implement a sample pre-concentration step. Solid-Phase Extraction (SPE) is highly effective for concentrating acidic lipophilic compounds like this compound.[2][3]
Matrix Interference High background noise can be due to co-eluting matrix components. Improve the sample clean-up process. Techniques like SPE can selectively remove interferences.[6]
Suboptimal MS Parameters Operate the mass spectrometer in Single Ion Monitoring (SIM) mode. Monitoring characteristic ions of this compound (e.g., m/z 128, 113, 100, 95) will significantly improve sensitivity compared to full scan mode.[2][3]
Inefficient Ionization Ensure the ion source is clean and the temperature is optimized. For GC-MS, an electron ionization energy of 70 eV is standard.[2]

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry Detection cluster_3 Result a Start with Biological Matrix (e.g., Sweat) b Solid-Phase Extraction (SPE) - Reduces matrix effects - Concentrates analyte a->b c GC Separation - Use a polar column for better peak shape b->c d MS Detection in SIM Mode - Monitor characteristic ions (e.g., m/z 128) c->d e Optimize Ion Source - Ensure cleanliness and optimal temperature d->e f Improved Signal-to-Noise Ratio and Lower Detection Limits e->f

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is adapted for the selective extraction of acidic lipophilic compounds like this compound from sweat.

Materials:

  • Oasis MAX mixed-mode solid-phase extraction cartridges.

  • Solvents: Methanol (B129727), Water (distilled).

  • Sample: Sweat collected from T-shirts or directly.

Procedure:

  • Sample Pre-treatment: If sweat is extracted from a T-shirt, ensure it is dissolved in a suitable solvent and then redissolved in 0.8 ml of distilled water.[2][3]

  • Cartridge Conditioning: Condition the Oasis MAX SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences. This step may involve using a specific sequence of solvents with varying pH and polarity.

  • Elution: Elute the acidic lipophilic compounds, including this compound, using an appropriate solvent mixture as recommended for the Oasis MAX cartridge for this compound class.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of a suitable solvent for GC-MS analysis.

Protocol 2: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., GCMS-QP2010).[2]

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a polar equivalent for better peak shape.[2][5]

GC Conditions:

  • Injection Mode: Splitless.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: 7°C/min to 190°C.

    • Ramp 2: 3°C/min to 250°C.

    • Hold for 20 min.[2]

  • Carrier Gas: Helium.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).[2]

  • Ion Source Temperature: 250°C.[2]

  • Ionization Energy: 70 eV.[2]

  • Detector Voltage: 1.0 kV.[2]

  • Acquisition Mode: Single Ion Monitoring (SIM) of characteristic ions (m/z 128, 113, 100, 95).[2][3]

Quantitative Data Summary

AnalyteMatrixConcentration RangeLimit of Quantification (LOQ)Analytical MethodReference
(E)-3-Methyl-2-hexenoic acidAxillary Sweat15.9–34.6 nmol/ml5 nmol/mlGC-MS[2][3]

G A Sample Collection (e.g., Axillary Sweat) B Sample Preparation (Solid-Phase Extraction) A->B C GC Separation B->C D MS Detection (SIM Mode) C->D E Data Analysis (Quantification) D->E F Final Report E->F

References

Technical Support Center: Quantification of 3-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) quantification of 3-Methyl-2-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of this compound, particularly in complex biological matrices like plasma, urine, or sweat, these effects can cause ion suppression or enhancement.[3][4] This interference leads to reduced accuracy, poor precision, and compromised sensitivity in quantification.[5] For acidic compounds like this compound, phospholipids (B1166683) and other endogenous components in biological fluids are common sources of matrix effects.[6]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: The most common method to assess matrix effects is the post-extraction spike experiment.[5] This involves comparing the signal response of the analyte spiked into a blank matrix extract against the response of the analyte in a clean solvent.[7] A significant difference in signal intensity indicates the presence of matrix effects.[7] Another qualitative method is the post-column infusion experiment, where a constant flow of the analyte is infused into the mass spectrometer while a blank matrix extract is injected. Dips or peaks in the baseline signal reveal chromatographic regions where ion suppression or enhancement occurs.[5][8]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) in a technique called Stable Isotope Dilution (SID) is considered the gold standard for correcting matrix effects.[5][9][10] A SIL-IS, such as this compound-d3, is chemically identical to the analyte and will co-elute, experiencing the same degree of ionization suppression or enhancement.[9] By measuring the ratio of the analyte to the known concentration of the SIL-IS, accurate quantification can be achieved as the ratio remains unaffected by these variations.[11]

Q4: Can sample preparation reduce matrix effects?

A4: Yes, robust sample preparation is a critical first line of defense. The goal is to remove interfering components while efficiently recovering the analyte.[3][12] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective. For this compound, a mixed-mode SPE cartridge (e.g., Oasis MAX) can be used to selectively isolate acidic compounds from complex sample matrices.[13][14]

Troubleshooting Guide

Issue 1: Low and inconsistent signal intensity for this compound across different biological samples.

  • Possible Cause: Significant ion suppression from matrix components. Co-eluting substances from the sample can interfere with the ionization of the target analyte, reducing its signal.[3][15]

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression.

    • Improve Sample Cleanup: Implement a more rigorous Solid-Phase Extraction (SPE) protocol. Using a mixed-mode sorbent can help remove interfering compounds like phospholipids.[6][13]

    • Optimize Chromatography: Modify the LC gradient to better separate this compound from the regions of ion suppression identified through a post-column infusion experiment.[8]

    • Implement Stable Isotope Dilution (SID): Use a stable isotope-labeled internal standard of this compound. This is the most reliable way to correct for signal variability caused by matrix effects.[10]

Issue 2: Poor reproducibility (high %CV) in quality control (QC) samples.

  • Possible Cause: Inconsistent matrix effects between different sample lots or insufficient sample cleanup. The composition of biological matrices can vary significantly from sample to sample, leading to different degrees of ion suppression.[1]

  • Troubleshooting Steps:

    • Evaluate Sample Preparation: Ensure your sample extraction procedure is robust and reproducible. Check for inconsistencies in sample handling, volumes, and reagent preparation.

    • Use a SIL-IS: This is the most effective solution. Since the SIL-IS and the analyte are affected similarly by matrix variations in each individual sample, the ratio of their signals remains constant, leading to high precision.[9][11]

    • Matrix-Matched Calibrators: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix that is representative of the study samples to mimic the matrix effect observed in the unknown samples.

Issue 3: Analyte recovery is low after sample preparation.

  • Possible Cause: The chosen sample preparation protocol is not optimal for this compound. The analyte may be binding irreversibly to the extraction medium or being lost during washing or elution steps.

  • Troubleshooting Steps:

    • Optimize SPE Protocol:

      • Ensure the SPE cartridge is conditioned and equilibrated correctly.

      • Verify the pH of the sample and solutions. For an acidic analyte, ensure the sample is loaded under conditions where it is retained (e.g., acidified).

      • Test different wash solvents to remove interferences without eluting the analyte.

      • Optimize the elution solvent. For this compound, an acidic organic solvent is typically effective.[13][14]

    • Evaluate a Different Technique: Consider Liquid-Liquid Extraction (LLE) as an alternative to SPE.

Data Presentation

Table 1: Typical Performance of a Solid-Phase Extraction (SPE) Method for this compound Quantification (Based on data for E-3M2H analysis in sweat samples[14])

ParameterConcentrationResult
Recovery Rate 10 nmol/ml93.6 ± 7.0%
100 nmol/ml82.4 ± 4.0%
Reproducibility (%CV) 10 nmol/ml7.5%
100 nmol/ml4.9%

Table 2: Typical Method Validation Parameters using Stable Isotope Dilution LC-MS/MS (Based on general performance for short-chain fatty acids[16])

ParameterTypical Acceptance CriteriaResult
Linearity (r²) > 0.99> 0.998
Intra-day Precision (%CV) < 15%< 12%
Inter-day Precision (%CV) < 15%< 20%
Accuracy (% Bias) 85-115% (± 20% at LLOQ)92-120%

Experimental Protocols & Visualizations

Protocol 1: Assessing Matrix Effects via Post-Extraction Spike
  • Prepare Blank Matrix: Process at least six different sources of blank biological matrix (e.g., plasma) using your established extraction protocol.

  • Prepare Solutions:

    • Solution A (Neat Solvent): Spike the analyte and its stable isotope-labeled internal standard (if used) into the final reconstitution solvent at a known concentration (e.g., medium QC level).

    • Solution B (Post-Spike Matrix): Spike the same amount of analyte and IS into the pooled blank matrix extracts from Step 1.

  • Analysis: Analyze both solutions via LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) using the following formula:

    • MF = (Peak Area in Solution B) / (Peak Area in Solution A)

    • An MF < 1 indicates ion suppression. An MF > 1 indicates ion enhancement. The coefficient of variation (%CV) of the MF across the different matrix sources should be <15%.[2]

Protocol 2: Solid-Phase Extraction (SPE) for this compound

This protocol is adapted from methods used for acidic compounds in biological fluids.[13]

  • Sample Pre-treatment: Acidify the sample (e.g., 1 mL of plasma) with an acid like formic or hydrochloric acid. Add the stable isotope-labeled internal standard.

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with a neutral pH buffer (e.g., 50 mM sodium acetate) to remove neutral and basic interferences.

  • Elution: Elute the this compound using 1 mL of methanol containing 2% formic acid.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

Protocol 3: Quantification using Stable Isotope Dilution (SID)
  • Standard Curve Preparation: Prepare a series of calibration standards containing known concentrations of this compound and a constant, known concentration of its stable isotope-labeled internal standard (e.g., 3M2H-d3).

  • Sample Preparation: To each unknown sample and QC sample, add the same constant, known concentration of the stable isotope-labeled internal standard as used in the calibration curve.

  • Extraction: Process all standards, QCs, and samples using the optimized sample preparation method (e.g., SPE Protocol 2).

  • LC-MS/MS Analysis: Analyze the processed samples. Monitor at least one specific precursor-product ion transition for both the native analyte and the labeled internal standard.

  • Quantification: Create a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the concentration of the analyte. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from this curve.[9]

IonSuppression cluster_source Mass Spectrometer Ion Source cluster_process Ionization Process cluster_outcome Result Analyte Analyte Ions (3M2H) Droplet Charged Droplet Analyte->Droplet Enters Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Enters Droplet Competition Competition for Surface/Charge Droplet->Competition SuppressedSignal Reduced Analyte Signal (Ion Suppression) Competition->SuppressedSignal Matrix Wins Detector MS Detector SuppressedSignal->Detector Inaccurate Reading

Caption: Mechanism of Ion Suppression in the ESI Source.

TroubleshootingWorkflow Start Inaccurate Quantification or Poor Reproducibility Observed Q_Matrix Is Matrix Effect Suspected? Start->Q_Matrix A_Assess Action: Perform Post-Extraction Spike Experiment Q_Matrix->A_Assess Yes Q_Suppression Significant Suppression (>15-20%) Observed? A_Assess->Q_Suppression A_OptimizeCleanup Strategy 1: Optimize Sample Cleanup (e.g., SPE, LLE) Q_Suppression->A_OptimizeCleanup Yes End_Pass Result: Matrix Effect is Minimal. Check Other Parameters (e.g., Instrument, Standards) Q_Suppression->End_Pass No A_OptimizeLC Strategy 2: Modify LC Method to Separate from Interference A_OptimizeCleanup->A_OptimizeLC A_UseIS Strategy 3 (Gold Standard): Implement Stable Isotope Dilution (SID) Method A_OptimizeLC->A_UseIS End_Solved Result: Accurate & Precise Quantification Achieved A_UseIS->End_Solved

Caption: Troubleshooting Workflow for Matrix Effect Issues.

Caption: Experimental Workflow for Stable Isotope Dilution.

References

Technical Support Center: Analysis of 3-Methyl-2-hexenoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of 3-Methyl-2-hexenoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is direct GC-MS analysis of this compound challenging?

A1: Direct analysis is difficult due to the polar carboxyl group of this compound. This polarity leads to low volatility and potential hydrogen bonding, which can cause poor peak shape (tailing), broad peaks, and adsorption to active sites within the GC system (e.g., injector liner or column).[1][2] To overcome these issues, a derivatization step is essential to convert the acid into a more volatile and less polar compound.[3]

Q2: What are the recommended derivatization methods for this compound?

A2: The two most common and effective derivatization techniques for carboxylic acids like this compound are silylation and esterification.

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. A common reagent for this is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][4]

  • Esterification: This technique converts the carboxylic acid into its corresponding methyl ester (FAME - Fatty Acid Methyl Ester). Reagents like boron trifluoride in methanol (B129727) (BF₃-Methanol) are widely used for this purpose.

The choice between these methods depends on the sample matrix, potential interferences, and the presence of other analytes of interest.

Q3: Which GC column is most suitable for analyzing derivatized this compound?

A3: For the analysis of derivatized this compound, a non-polar or medium-polarity column is generally recommended. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms) is a common and effective choice, offering good resolution and thermal stability for a wide range of derivatized compounds.[3] For some applications, a more polar column, such as a DB-Wax UI, may provide better peak shape and resolution for isomers.

Q4: What are the expected mass spectral fragments for derivatized this compound?

A4: The mass spectrum of this compound itself has a molecular weight of approximately 128.17 g/mol .[5] After derivatization, the mass spectrum will shift depending on the group added. For the TMS derivative, you would expect to see a molecular ion corresponding to the addition of the TMS group and characteristic fragments resulting from the loss of methyl groups. For the methyl ester, the molecular ion will be shifted by the addition of a methyl group, and fragmentation will occur characteristic of fatty acid methyl esters. It is crucial to confirm the identity of the derivatized compound by comparing its mass spectrum and retention time with an authentic standard.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Incomplete Derivatization Ensure the derivatization reaction has gone to completion by optimizing reaction time, temperature, and reagent amount. Crucially, ensure the sample is dry, as water can interfere with the reaction.[3]
Active Sites in the GC System Active sites in the injector liner, column, or detector can interact with the analyte. Regularly replace the injector liner and septum. Using a deactivated liner is recommended.[3][6]
Column Contamination Non-volatile residues at the head of the column can cause peak tailing. Condition the column or trim a small portion (e.g., 0.5 m) from the inlet end.
Column Overload This can cause peak fronting. Reduce the injection volume or dilute the sample.

Problem 2: Low Sensitivity or No Peak Detected

Possible Cause Solution
Analyte Degradation This compound may be thermally labile, even after derivatization. Ensure the injector and transfer line temperatures are not excessively high.
Insufficient Sample Concentration If the analyte concentration is below the limit of detection (LOD), consider concentrating the sample extract before derivatization.
Ion Source Contamination A dirty ion source can significantly reduce sensitivity. Perform routine cleaning of the ion source as per the manufacturer's guidelines.
Incorrect MS Parameters Verify that the mass spectrometer is set to monitor the correct mass-to-charge (m/z) ions for the derivatized analyte in Selected Ion Monitoring (SIM) mode for higher sensitivity.

Problem 3: Ghost Peaks or Baseline Instability

Possible Cause Solution
Carryover Material from a previous, more concentrated sample may be eluting in the current run. Run a solvent blank after a concentrated sample to confirm. If carryover is present, bake out the column and clean the injector port.[7]
Septum Bleed The injector septum can degrade at high temperatures, releasing siloxanes that appear as peaks. Use high-quality, low-bleed septa and replace them regularly.[7]
Contaminated Carrier Gas Impurities in the carrier gas can lead to a noisy or rising baseline. Ensure the use of high-purity gas and that gas purifiers/traps are functional.
Column Bleed Operating the column above its maximum temperature limit will cause the stationary phase to degrade and elute, resulting in a rising baseline.

Quantitative Data Summary

The following table presents typical performance metrics for the GC-MS analysis of short-chain fatty acids. These values should be determined for this compound in your specific matrix during method validation.

Parameter Typical Value Method for Determination
Linearity (R²) > 0.995Analyze a series of calibration standards (at least 5 concentration levels) and perform a linear regression of peak area versus concentration.[8]
Limit of Detection (LOD) 0.1 - 1 µMDetermined as the concentration with a signal-to-noise ratio of 3:1 or calculated from the calibration curve (3.3 x standard deviation of the intercept / slope).[8][9][10]
Limit of Quantitation (LOQ) 0.5 - 5 µMDetermined as the concentration with a signal-to-noise ratio of 10:1 or calculated from the calibration curve (10 x standard deviation of the intercept / slope).[9][10]
Recovery (%) 85 - 115%Spike a blank matrix with a known concentration of the analyte and compare the measured concentration to the theoretical concentration.
Precision (%RSD) < 15%Repeatedly analyze a sample (n≥6) and calculate the relative standard deviation of the measured concentrations.

Experimental Protocols

Protocol 1: Esterification to form Fatty Acid Methyl Ester (FAME)

This protocol is adapted from standard procedures for esterifying fatty acids using Boron Trichloride-Methanol.

  • Sample Preparation: Accurately weigh 1-25 mg of your sample (or a dried extract) into a 5-10 mL reaction vial.

  • Reagent Addition: Add 2 mL of 12% Boron Trichloride-Methanol solution. For aqueous samples, ensure they are evaporated to dryness first.

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes. Derivatization times may need optimization.

  • Extraction: Cool the vial to room temperature. Add 1 mL of water and 1 mL of hexane (B92381).

  • Phase Separation: Shake the vial vigorously to extract the FAMEs into the hexane layer. Allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean GC vial. To ensure a dry sample, you can pass the hexane layer through a small column of anhydrous sodium sulfate.

  • Analysis: The sample is now ready for GC-MS injection.

Protocol 2: Silylation to form TMS Derivative

This protocol describes a general procedure for silylation.

  • Sample Preparation: Place a known amount of your dried sample extract into a 2 mL reaction vial with a PTFE-lined cap. It is critical that the sample is free of water.

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS injection.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis sample Biological Sample (e.g., Sweat, Cell Culture) extraction Solvent Extraction sample->extraction drying Evaporation to Dryness extraction->drying reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) drying->reagent reaction Heat to Complete Reaction reagent->reaction injection Inject into GC-MS reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data_proc Data Processing & Quantification detection->data_proc

Caption: Experimental workflow for GC-MS analysis.

troubleshooting_workflow Troubleshooting Logic for Poor Chromatographic Results cluster_deriv_solutions Derivatization Issues cluster_system_solutions System Issues cluster_params_solutions Parameter Issues start Poor Peak Shape or Low Sensitivity check_deriv Is Derivatization Complete? start->check_deriv check_system Check GC System Activity check_deriv->check_system [Yes] optimize_reac Optimize Reaction Time/Temp check_deriv->optimize_reac [No] check_params Review Method Parameters check_system->check_params [No Obvious Issues] replace_liner Replace Injector Liner & Septum check_system->replace_liner adjust_temp Lower Injector Temperature check_params->adjust_temp check_reagent Use Fresh Reagents optimize_reac->check_reagent ensure_dry Ensure Sample is Dry check_reagent->ensure_dry trim_column Trim Column Inlet replace_liner->trim_column clean_source Clean Ion Source trim_column->clean_source check_sim Verify SIM Ions adjust_temp->check_sim

Caption: Troubleshooting workflow for poor chromatography.

metabolic_pathway Proposed Metabolic Origin of this compound dopamine Dopamine metabolism Bacterial Metabolism (Skin Microbiota) dopamine->metabolism phenylalanine Phenylalanine phenylalanine->metabolism precursors Other Potential Precursors precursors->metabolism tmha This compound metabolism->tmha

Caption: Proposed metabolic origin of 3-M-2-H acid.

References

Technical Support Center: Isomer Separation of 3-Methyl-2-hexenoic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of 3-Methyl-2-hexenoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that require separation?

A1: this compound primarily exists as geometric isomers, specifically the (E)- and (Z)-isomers (also referred to as trans- and cis-isomers, respectively).[1][2] The (E)-isomer is often denoted as trans-3-Methyl-2-hexenoic acid (TMHA).[3] Due to the chiral center at the third carbon, enantiomers (R and S) also exist for each geometric isomer, which may require chiral separation techniques if their individual biological activities are of interest.[4]

Q2: Which chromatographic technique is most suitable for separating the (E)- and (Z)-isomers of this compound?

A2: Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a well-documented and effective technique for the baseline separation of (E)- and (Z)-isomers of this compound.[5][6] High-Performance Liquid Chromatography (HPLC) can also be employed, especially for preparative scale separations, though specific methods for this compound are less commonly reported.[7]

Q3: Is derivatization necessary for the analysis of this compound by Gas Chromatography?

A3: Yes, derivatization is highly recommended for GC analysis of carboxylic acids like this compound.[8] The carboxyl group makes the molecule polar and prone to hydrogen bonding, which can lead to poor peak shape, tailing, and low volatility.[9] Derivatization converts the carboxylic acid into a less polar and more volatile derivative, such as a methyl ester or a silyl (B83357) ester, improving its chromatographic behavior.[8][10]

Q4: How can I separate the enantiomers of this compound?

A4: Enantiomeric separation requires chiral chromatography. There are two main approaches:

  • Indirect Method: Derivatize the racemic acid with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column.[11]

  • Direct Method: Use a chiral stationary phase (CSP) in either GC or HPLC. These columns are designed to have specific interactions with enantiomers, allowing for their differential retention and separation.[4][12] Polysaccharide-based CSPs are commonly used for this purpose in HPLC.[4]

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of (E)- and (Z)-Isomers in GC

Symptoms:

  • A single, broad peak instead of two distinct peaks for the isomers.

  • Significant overlap between the two isomer peaks.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate GC Column The choice of stationary phase is critical. A mid-polarity column, such as one containing a phenyl- or cyanopropyl-functionalized polysiloxane, can enhance selectivity for geometric isomers. For example, a DB-5ms column has been successfully used.[5][6]
Temperature Program Too Fast A rapid temperature ramp can cause the isomers to elute too closely together. A slower ramp rate, especially around the elution temperature of the isomers, will increase the interaction time with the stationary phase and improve resolution.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas (e.g., Helium or Hydrogen) affects column efficiency. Ensure the flow rate is optimized for your column dimensions and carrier gas type to minimize peak broadening.
Column Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample or reducing the injection volume.
Issue 2: Peak Tailing in the Chromatogram

Symptoms:

  • Asymmetric peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Derivatization If underivatized carboxylic acid remains, its active hydroxyl group can interact with active sites in the GC system (e.g., inlet liner, column), causing tailing.[9] Ensure your derivatization reaction goes to completion.
Active Sites in the GC System Active silanol (B1196071) groups in the inlet liner or on the column can lead to undesirable interactions. Use a deactivated inlet liner and a high-quality, inert GC column. If the column is old, consider trimming the first few centimeters from the inlet end or replacing it.
Column Contamination Non-volatile residues from previous injections can create active sites. Bake out the column at a high temperature (within its specified limits) to remove contaminants.

Logical Workflow for Troubleshooting Poor Resolution

G start Poor Resolution of E/Z Isomers check_column Is the GC column appropriate for isomer separation? (e.g., mid-polarity like DB-5ms) start->check_column check_temp Is the temperature program optimized? (Slow ramp rate) check_column->check_temp Yes solution_column Select a more appropriate column (e.g., mid-polarity or specialized phase) check_column->solution_column No check_flow Is the carrier gas flow rate optimal? check_temp->check_flow Yes solution_temp Decrease the temperature ramp rate around the elution zone check_temp->solution_temp No check_load Is the sample concentration too high? check_flow->check_load Yes solution_flow Optimize the carrier gas flow rate check_flow->solution_flow No solution_load Dilute the sample or reduce injection volume check_load->solution_load Yes end_node Resolution Improved check_load->end_node No solution_column->end_node solution_temp->end_node solution_flow->end_node solution_load->end_node

Troubleshooting workflow for poor isomer resolution.

Experimental Protocols

Protocol 1: GC-MS Separation of (E)- and (Z)-3-Methyl-2-hexenoic Acid

This protocol is based on a successful method for the quantitative analysis of (E)-3-Methyl-2-hexenoic acid in biological samples.[5][6]

1. Derivatization to Methyl Esters:

  • To your sample containing this compound, add a solution of sulfuric acid in methanol (B129727) (e.g., 2% v/v).

  • Heat the mixture in a sealed vial at 60°C for 1 hour.

  • After cooling, neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the resulting methyl esters with an appropriate organic solvent like hexane (B92381).

2. GC-MS Conditions:

ParameterValue
GC System GC-MS system (e.g., Shimadzu GCMS-QP2010)[5]
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)[5][6]
Carrier Gas Helium
Oven Program Initial: 50°C, hold for 1 minRamp 1: 7°C/min to 190°CRamp 2: 3°C/min to 250°C, hold for 20 min[5][6]
Injector Temp. 250°C
Ion Source Temp. 250°C
Ionization Mode Electron Ionization (EI) at 70 eV[5]
Detection Mass Spectrometer in Single Ion Monitoring (SIM) mode at m/z 128 (molecular ion)[5]
Protocol 2: Chiral HPLC Separation of Carboxylic Acid Enantiomers (General Approach)

This is a generalized starting point for developing a chiral HPLC method for this compound, based on common practices for similar compounds.[4]

1. Sample Preparation:

  • Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.

2. HPLC Conditions:

ParameterValue
HPLC System Standard HPLC with UV detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Volume 10 µL
Detection UV at 210 nm

Note: The mobile phase composition, especially the ratio of hexane to alcohol and the concentration of the acidic modifier (TFA), will need to be optimized to achieve baseline separation of the enantiomers.

Method Selection Workflow

G start Start: Separation of This compound Isomers isomer_type What is the primary separation goal? start->isomer_type gc_ms GC-MS is the recommended technique. Requires derivatization. isomer_type->gc_ms Geometric (E/Z) Isomers chiral_chrom Chiral Chromatography is required. isomer_type->chiral_chrom Enantiomers (R/S) chiral_method Choose Chiral Method chiral_chrom->chiral_method direct_hplc Direct Method: Chiral HPLC (e.g., Polysaccharide CSP) chiral_method->direct_hplc Direct Separation indirect_gc Indirect Method: Derivatize with chiral reagent, then use standard GC or HPLC chiral_method->indirect_gc Indirect Separation

References

Minimizing analytical variability in 3-Methyl-2-hexenoic acid measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize analytical variability in 3-Methyl-2-hexenoic acid measurements.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, particularly using Gas Chromatography-Mass Spectrometry (GC-MS).

Question: I am observing poor peak shape (tailing or fronting) for my this compound derivative. What are the likely causes and solutions?

Answer:

Poor peak shape is a common issue in GC analysis of acidic compounds. The primary causes are often related to interactions within the analytical system or issues with the derivatization process.

Troubleshooting Steps:

  • Check for Active Sites: The polarity of the carboxyl group, even after derivatization, can lead to interactions with active sites in the GC system.[1][2]

    • Solution: Use an ultra-inert inlet liner and replace it regularly.[3] Ensure all connections are sound and leak-free to prevent oxygen from damaging the column phase.[3] Conditioning the column at a high temperature can also help remove contaminants.[1]

  • Incomplete Derivatization: If the derivatization reaction is incomplete, the presence of the underivatized acid will result in significant peak tailing.

    • Solution: Optimize your derivatization protocol. This may involve adjusting the reaction time, temperature, or the ratio of sample to derivatizing reagent.[1] Ensure your sample is completely dry before adding the derivatization reagent, as water can interfere with the reaction.[2]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Dilute your sample or increase the split ratio.[3]

  • Solvent Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.

    • Solution: Ensure your sample is dissolved in a solvent compatible with your GC column. For derivatized fatty acids on a DB-5ms column, hexane (B92381) is a common and suitable solvent.[4]

Question: I am experiencing low sensitivity or cannot detect my this compound peak. What should I investigate?

Answer:

Low sensitivity can stem from issues with sample preparation, the derivatization reaction, or the GC-MS instrument itself.

Troubleshooting Steps:

  • Inefficient Extraction: The analyte may be lost during the initial sample extraction.

    • Solution: Verify the efficiency of your extraction method. For instance, solid-phase extraction (SPE) recovery rates for (E)-3-methyl-2-hexenoic acid from sweat have been reported to be between 82.4% and 93.6%.[5] Ensure your extraction protocol is optimized for your specific sample matrix.

  • Analyte Degradation: this compound, like other organic acids, can be thermally labile.

    • Solution: Check the injector and transfer line temperatures. While they need to be high enough for volatilization, excessive temperatures can cause degradation.[1]

  • Derivatization Issues: A failed or inefficient derivatization will lead to a very low signal for the expected derivative.

    • Solution: Use fresh derivatization reagents, as they can degrade over time.[2] Confirm that the reaction conditions (temperature and time) are appropriate for the chosen reagent.[4][6]

  • MS Detector Problems: The issue may lie with the mass spectrometer settings.

    • Solution: If using Selective Ion Monitoring (SIM) mode, ensure you are monitoring the correct mass-to-charge (m/z) ions for your derivatized analyte. For direct analysis of this compound, the molecular ion is at m/z 128.[5][7]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: Yes, derivatization is highly recommended. Due to its polarity and low volatility, direct analysis of this compound by GC can result in poor peak shape and low sensitivity.[4][8] Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, improving its chromatographic behavior.[4] However, some studies have successfully analyzed the compound without derivatization to avoid potential loss of the analyte.[5]

Q2: What are the most common derivatization methods for this compound?

A2: The two most common and effective derivatization techniques are:

  • Esterification: This method converts the carboxylic acid into an ester, typically a methyl ester (Fatty Acid Methyl Ester or FAME). Reagents like Boron Trifluoride in Methanol (B129727) (BF3/Methanol) are commonly used.[4][9] This is a robust and widely used technique.[1]

  • Silylation: This process replaces the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[9] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[4][6] Silylation is versatile but the reagents are sensitive to moisture.[10]

Q3: What type of GC column is best suited for analyzing derivatized this compound?

A3: A nonpolar or semi-polar capillary column is generally recommended. A widely used choice is a column with a 5% phenyl-methylpolysysiloxane stationary phase (e.g., DB-5ms or HP-5ms).[1] These columns offer good resolution and thermal stability for a broad range of derivatized compounds.[1] For the analysis of fatty acid methyl esters, a DB-5 column is considered suitable.[11]

Q4: How can I minimize variability in my sample preparation?

A4: Consistency in sample preparation is key to reproducible results.

  • Standardize Extraction: Use a validated extraction protocol, such as solid-phase extraction (SPE), and ensure consistent execution.[5][12]

  • Use an Internal Standard: Incorporate an internal standard early in the sample preparation process to account for variability in extraction and derivatization.

  • Control for Environmental Factors: Be mindful of temperature and humidity, especially when handling derivatization reagents that are sensitive to moisture.[10]

Data Presentation

Table 1: Recovery and Reproducibility of (E)-3-methyl-2-hexenoic acid using Oasis MAX Solid-Phase Extraction

Spiked Concentration (nmol/ml)Mean Recovery Rate (%)Coefficient of Variation (CV) (%)
1093.6 ± 7.07.5
10082.4 ± 4.04.9

Data sourced from a study on axillary sweat analysis.[5]

Table 2: Method Detection and Quantification Limits

ParameterValue (nmol/ml)
Limit of Detection (LOD)2
Limit of Quantitation (LOQ)5

Calculated as signal-to-noise ratios of >3 and >10, respectively.[5]

Experimental Protocols

Protocol 1: Sample Extraction using Solid-Phase Extraction (SPE)

This protocol is based on the extraction of lipophilic acidic compounds from aqueous samples.[7]

  • Cartridge Conditioning: Condition an Oasis MAX mixed-mode solid-phase extraction cartridge with 1 ml of methanol followed by 1 ml of distilled water.

  • Sample Loading: Load the aqueous sample (e.g., re-dissolved sweat extract) onto the cartridge.

  • Washing: Wash the cartridge with 50 mM of sodium acetate (B1210297) (pH 7.0).

  • Elution 1 (Neutral/Basic Compounds): Elute with 1 ml of methanol. This fraction can be discarded or saved for other analyses.

  • Elution 2 (Acidic Compounds): Elute the target analyte, this compound, with 0.5 ml of methanol containing 2% formic acid.

  • Analysis: The resulting elute is ready for derivatization and GC-MS analysis.

Protocol 2: Derivatization via Esterification (BF3/Methanol)

This protocol details the conversion of this compound to its methyl ester.[4]

  • Sample Preparation: Place a known amount of the sample extract into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1 ml of 14% Boron trifluoride in methanol (BF3/Methanol) solution to the dried sample.

  • Reaction: Tightly cap the vial and heat at 100°C for 30-60 minutes.

  • Extraction: After cooling to room temperature, add 1 ml of saturated NaCl solution and 1 ml of anhydrous hexane to the vial. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.

  • Phase Separation: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.

  • Analysis: The hexane solution containing the methyl 3-methyl-2-hexenoate is ready for GC-MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (e.g., Sweat Extract) SPE Solid-Phase Extraction (Oasis MAX) Sample->SPE 1. Load Sample Elute Acidic Fraction Elute SPE->Elute 2. Elute with MeOH/Formic Acid Dry Evaporate to Dryness Elute->Dry Deriv Esterification (BF3/Methanol) Dry->Deriv 3. Add Reagent & Heat Extract Liquid-Liquid Extraction (Hexane) Deriv->Extract 4. Extract Methyl Ester GCMS GC-MS Analysis Extract->GCMS 5. Inject Hexane Layer Data Data Processing & Quantification GCMS->Data

Caption: Workflow for this compound analysis.

Troubleshooting_Logic cluster_causes cluster_solutions Start Poor Peak Shape Observed ActiveSites Active Sites in System? Start->ActiveSites IncompleteDeriv Incomplete Derivatization? Start->IncompleteDeriv Overload Column Overload? Start->Overload CheckLiner Use Inert Liner, Check for Leaks ActiveSites->CheckLiner OptimizeDeriv Optimize Reaction Time/Temp, Ensure Dry Sample IncompleteDeriv->OptimizeDeriv DiluteSample Dilute Sample or Increase Split Ratio Overload->DiluteSample

Caption: Troubleshooting logic for poor GC peak shape.

References

Technical Support Center: Accurate Quantification of 3-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 3-methyl-2-hexenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on calibration strategies and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent and robust method for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This technique offers excellent sensitivity and selectivity, which is crucial for distinguishing this compound from other components in complex biological matrices. High-Performance Liquid Chromatography (HPLC) can also be used for short-chain fatty acids, but GC-MS is generally preferred for this specific compound.[1]

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: Yes, derivatization is a critical step for the successful analysis of this compound by GC-MS. Due to its polar carboxylic acid group, this compound has low volatility and can exhibit poor peak shape on GC columns. Derivatization converts the polar carboxyl group into a less polar and more volatile functional group, improving its chromatographic behavior. Common derivatization techniques include silylation and esterification.

Q3: How should I prepare my biological samples for analysis?

A3: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up and concentrating this compound from complex biological samples like plasma or sweat.[3][4] A mixed-mode SPE cartridge can be used to selectively elute lipophilic acidic compounds, thereby reducing matrix effects.

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The "gold standard" for an internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated or ¹³C-labeled this compound.[5] If a SIL internal standard is not available, a structurally similar compound that is not present in the sample can be used.[6] The chosen internal standard should have similar chemical and physical properties to this compound to compensate for variations in extraction, derivatization, and injection.[7]

Q5: What are typical recovery rates and limits of quantification for this compound analysis?

A5: With a well-optimized method, such as mixed-mode solid-phase extraction followed by GC-MS, recovery rates can be quite high. For example, recovery rates of 93.6 ± 7.0% at 10 nmol/ml and 82.4 ± 4.0% at 100 nmol/ml have been reported for (E)-3-methyl-2-hexenoic acid from sweat.[3] The limit of detection (LOD) and limit of quantification (LOQ) in the same study were reported to be 2 nmol/ml and 5 nmol/ml, respectively.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Analyte Peak 1. Incomplete extraction or derivatization. 2. Degradation of the analyte. 3. Instrument sensitivity issue.1. Optimize extraction and derivatization conditions (e.g., time, temperature, reagent concentration). 2. Ensure samples are processed promptly and stored at appropriate low temperatures. 3. Verify GC-MS system performance with a known standard.[5]
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet or column. 2. Column overload. 3. Inappropriate oven temperature program.1. Use a deactivated inlet liner and perform regular column conditioning.[5] 2. Dilute the sample or reduce the injection volume.[5] 3. Optimize the GC oven temperature ramp rates.[5]
High Variability in Results 1. Inconsistent addition of internal standard. 2. Poor sample homogenization. 3. Significant matrix effects.1. Use a calibrated pipette for adding the internal standard to all samples, standards, and blanks.[5] 2. Ensure thorough vortexing at all relevant sample preparation steps.[5] 3. Employ a stable isotope-labeled internal standard to best compensate for matrix effects.[5] If not available, use matrix-matched calibration standards.[8]
Isomer Co-elution (E/Z isomers) 1. Inadequate chromatographic separation.1. Optimize the GC column and temperature program. A more polar column phase may improve separation.[9]
High Baseline Noise 1. Contaminated carrier gas or gas lines. 2. Column bleed due to high temperatures or oxygen exposure. 3. Contaminated injector.1. Use high-purity gas and install traps. Check for leaks.[10] 2. Condition the column properly and ensure the oven temperature does not exceed the column's limit.[10] 3. Clean the injector and replace the liner and septum.[11]

Experimental Protocols

Detailed Protocol: SPE-GC-MS Quantification of this compound

This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.

1. Sample Preparation and Internal Standard Spiking:

  • Thaw biological samples (e.g., plasma, sweat) on ice.

  • To a known volume of sample (e.g., 100 µL), add a precise amount of a suitable internal standard (e.g., stable isotope-labeled this compound).

  • Vortex briefly to ensure thorough mixing.

2. Solid-Phase Extraction (SPE):

  • Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) by passing 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other lipophilic acidic compounds with an appropriate solvent (e.g., methanol with 2% formic acid).

3. Derivatization (Esterification Example):

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃/Methanol) solution to the dried extract.

  • Tightly cap the vial and heat at 100°C for 30-60 minutes.

  • Cool to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381). Vortex vigorously to extract the methyl ester into the hexane layer.

  • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

4. GC-MS Analysis:

  • GC Column: Use a suitable column for fatty acid methyl ester analysis (e.g., DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Program: Optimize the temperature program to achieve good separation of the analyte and its isomers from other components. A typical program might start at 50°C, ramp to 190°C, and then to 250°C.

  • MS Detection: Operate the mass spectrometer in Single Ion Monitoring (SIM) mode for the highest sensitivity and selectivity. Monitor the molecular ion (m/z 128 for the non-derivatized acid) and other characteristic fragment ions.

5. Calibration Curve Construction:

  • Prepare a series of calibration standards with known concentrations of this compound (e.g., 5, 10, 20, 50, 100, 200, 500, and 1000 µM).[3]

  • Spike each standard with the same amount of internal standard as the samples.

  • Process the calibration standards through the same extraction and derivatization procedure as the samples.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_deriv Derivatization cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Sweat) spike Spike with Internal Standard sample->spike condition Condition Cartridge spike->condition load Load Sample condition->load wash Wash load->wash elute Elute Analyte wash->elute dry Evaporate to Dryness elute->dry react Add Reagent & Heat (e.g., BF3/Methanol) dry->react extract_deriv Extract Derivative react->extract_deriv gcms GC-MS Analysis extract_deriv->gcms quant Quantification (Calibration Curve) gcms->quant

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic start Poor Analytical Result peak_issue No/Low Peak or Poor Peak Shape start->peak_issue variability_issue High Variability start->variability_issue check_prep Review Sample Prep: - Extraction Efficiency - Derivatization Conditions - Analyte Stability peak_issue->check_prep Yes check_gc Review GC-MS System: - Inlet/Column Activity - Temperature Program - Injection Volume peak_issue->check_gc Yes check_is Review Internal Standard: - Consistent Addition - Homogenization variability_issue->check_is Yes check_matrix Investigate Matrix Effects: - Use Matrix-Matched Standards - Improve Sample Cleanup variability_issue->check_matrix Yes

Caption: Troubleshooting logic for inaccurate this compound quantification.

References

Quality control measures for 3-Methyl-2-hexenoic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-hexenoic acid. Our goal is to help you resolve common issues encountered during experimental analysis using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical challenges when working with this compound?

A1: Due to its carboxylic acid group, this compound is a polar and relatively volatile compound. Key challenges include:

  • GC-MS: Poor peak shape (tailing) and low response if underivatized. It requires derivatization to increase volatility and thermal stability.

  • HPLC: Co-elution with other short-chain fatty acids (SCFAs) and matrix components, requiring careful mobile phase optimization.

  • NMR: Signal overlap with other compounds in complex mixtures, necessitating high-resolution instruments and potentially advanced NMR techniques.

  • Sample Preparation: Efficient extraction from complex matrices and preventing loss of this volatile analyte.

Q2: Is derivatization necessary for the GC-MS analysis of this compound?

A2: Yes, derivatization is highly recommended for GC-MS analysis. The polar carboxylic acid group can interact with active sites in the GC system, leading to poor chromatographic performance. Derivatization, typically silylation (e.g., with BSTFA) or esterification, converts the acid into a more volatile and less polar derivative, resulting in improved peak shape, sensitivity, and reproducibility.

Q3: What type of HPLC column is best suited for this compound analysis?

A3: A reversed-phase C18 column is commonly used for the analysis of short-chain fatty acids like this compound. For complex samples where isomers may be present, specialized columns with enhanced shape selectivity may offer better resolution. Optimizing the mobile phase, particularly the pH and organic solvent composition, is crucial for achieving good separation.

Q4: Can I quantify this compound using NMR?

A4: Yes, quantitative NMR (qNMR) can be a powerful tool for the absolute quantification of this compound without the need for derivatization. This technique relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration. Careful sample preparation and selection of appropriate acquisition parameters are essential for accurate results.

Troubleshooting Guides

GC-MS Analysis

Issue 1: Peak Tailing

  • Possible Causes:

    • Incomplete Derivatization: Residual underivatized this compound interacting with the column.

    • Active Sites in the Inlet or Column: Contamination or degradation of the liner or the front of the column.

    • Improper Column Installation: Poorly cut column ends or incorrect insertion depth into the inlet and detector.

  • Solutions:

    • Optimize Derivatization: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. A common starting point for silylation with BSTFA is 60°C for 60 minutes.

    • Inlet Maintenance: Use a deactivated liner, and regularly replace the liner, septum, and seals. Consider using a liner with glass wool to trap non-volatile residues.

    • Column Maintenance: Trim 10-20 cm from the front of the column to remove active sites.

    • Proper Column Installation: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions.

Issue 2: Peak Splitting

  • Possible Causes:

    • Improper Injection Technique: Faulty syringe, too fast of an injection, or sample solvent effects.

    • Inlet Issues: A dirty or improperly packed liner can cause the sample to vaporize unevenly.

    • Column Overload: Injecting too high a concentration of the analyte.

  • Solutions:

    • Optimize Injection: Use a high-quality syringe and a consistent injection speed. Ensure the sample is dissolved in a solvent compatible with the stationary phase.

    • Liner Selection and Maintenance: Use a deactivated liner with appropriate packing (e.g., glass wool) to promote homogeneous sample vaporization.

    • Dilute Sample: Reduce the concentration of the sample to avoid overloading the column.

Issue 3: Poor Reproducibility

  • Possible Causes:

    • Inconsistent Derivatization: Variations in reaction conditions or reagent volumes.

    • Injector Variability: Leaks in the injector, worn syringe, or inconsistent injection volumes.

    • Sample Degradation: Instability of the derivatized analyte.

  • Solutions:

    • Standardize Derivatization: Use a consistent and validated derivatization protocol.

    • Injector Maintenance: Regularly check for leaks and replace the syringe as needed. Use an autosampler for improved precision.

    • Analyze Samples Promptly: Analyze derivatized samples as soon as possible, as TMS derivatives can be sensitive to moisture.

HPLC Analysis

Issue 1: Poor Resolution Between Isomers or from Matrix Components

  • Possible Causes:

    • Suboptimal Mobile Phase: Incorrect pH or organic solvent composition.

    • Inappropriate Column: The column chemistry may not be selective enough for the separation.

  • Solutions:

    • Mobile Phase Optimization: Adjust the pH of the aqueous portion of the mobile phase to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form. Systematically vary the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage.

    • Column Selection: If resolution is still poor, consider a different stationary phase, such as a C30 column or one with a different bonding chemistry.

Issue 2: Variable Retention Times

  • Possible Causes:

    • Inconsistent Mobile Phase Preparation: Variations in solvent ratios or pH.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Pump Issues: Inconsistent flow rate from the HPLC pump.

  • Solutions:

    • Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and use a calibrated pH meter.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.

    • Pump Maintenance: Regularly service the HPLC pump, including replacing seals and checking for leaks.

Quantitative Data Summary

The following tables provide typical validation parameters for the analysis of short-chain fatty acids. These values can serve as a benchmark when developing and validating methods for this compound.

**Table 1: GC-MS Method Validation Parameters for Short-Chain Fatty

Validation & Comparative

Unraveling the Inter-individual Variability of 3-Methyl-2-hexenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inter-individual variation of 3-Methyl-2-hexenoic acid (3M2H), a key contributor to human axillary odor. Understanding the factors that influence the levels of this volatile fatty acid is crucial for research in areas ranging from basic skin microbiology to the development of novel deodorant and antiperspirant technologies. This document summarizes key quantitative data, details experimental protocols for measurement, and visualizes the biochemical pathways involved in its production.

Quantitative Variation of this compound Levels

The concentration of (E)-3-methyl-2-hexenoic acid (E-3M2H) in axillary sweat exhibits significant variation among individuals, largely influenced by their genetic background. The most significant genetic determinant identified to date is a single nucleotide polymorphism (SNP) in the ATP-binding cassette transporter C11 (ABCC11) gene.

A study on a Japanese population provided specific quantitative data on E-3M2H levels in axillary sweat. While many individuals had undetectable or very low levels, a subset of subjects showed quantifiable amounts.[1] In contrast, studies involving Caucasian males have utilized a standard mixture containing a significantly higher concentration of 3M2H for research purposes, suggesting that this population typically exhibits higher levels of the compound.[2] Although specific quantitative population studies for Caucasians and African-Americans are not as readily available in the reviewed literature, qualitative reports confirm that these groups generally have a stronger axillary odor, which is correlated with higher levels of 3M2H and other volatile fatty acids, compared to East Asians.[3][4]

Population Group(E)-3-Methyl-2-hexenoic Acid Concentration in Axillary SweatKey Genetic Factor (ABCC11 Genotype)Reference
Japanese 15.9–34.6 nmol/ml (in 6 out of 30 subjects)Predominantly AA (associated with low odor)[1]
Caucasian Described as having higher levels; a standard mixture used in studies contains 100 mg/L.Predominantly GG or GA (associated with strong odor)[2]
African-American Described as having higher levels.Predominantly GG or GA (associated with strong odor)[3]

Note: The 100 mg/L concentration for Caucasians is based on a standard mixture used in a study and may not represent the average physiological concentration.[2] Further quantitative studies on diverse populations are needed for a more precise comparison.

Experimental Protocols for Quantification

The primary analytical method for the quantification of this compound in sweat is Gas Chromatography-Mass Spectrometry (GC-MS). Below are detailed protocols based on published research.

Protocol 1: Quantification of (E)-3-methyl-2-hexenoic acid in Axillary Sweat by GC-MS

This protocol is adapted from a study on the Japanese population.[1]

2.1. Sample Collection:

  • Subjects wear a clean cotton T-shirt for 24 hours without using any deodorants or antiperspirants.

  • The axillary region of the T-shirt is cut out for analysis.

2.2. Sample Preparation (Solid-Phase Microextraction - SPME):

  • The cut-out T-shirt sample is placed in a headspace vial.

  • The vial is heated to release volatile and semi-volatile compounds from the fabric.

  • A Solid Phase Microextraction (SPME) fiber is exposed to the headspace of the vial to adsorb the analytes.

2.3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 Series GC system or equivalent.

  • Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 μm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 5 minutes.

    • Ramp to 200°C at a rate of 5°C/min.

    • Ramp to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Quantification: Based on the peak area of the characteristic ions of this compound (e.g., m/z 128) and comparison with a standard curve prepared with a pure standard.

Protocol 2: General Protocol for Volatile Fatty Acid Analysis in Sweat

This is a generalized protocol based on common practices for analyzing volatile fatty acids in biological samples.[5][6][7][8]

2.1. Sample Collection:

  • Axillary sweat is collected using absorbent pads held in the axilla for a specified period.

2.2. Sample Preparation (Solvent Extraction and Derivatization):

  • The absorbent pad is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The extract is concentrated under a gentle stream of nitrogen.

  • For improved volatility and chromatographic separation, the fatty acids in the extract are often derivatized to their methyl esters (FAMEs) or other suitable derivatives. A common derivatization agent is BF3-methanol.

2.3. GC-MS Analysis:

  • Gas Chromatograph: Modern capillary GC system.

  • Column: A polar capillary column suitable for fatty acid analysis (e.g., a wax-type column like Carbowax 20M or a DB-23).

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the fatty acids based on their boiling points and polarity.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Data Analysis: Identification is based on retention time and comparison of the mass spectrum with a reference library (e.g., NIST). Quantification is performed using an internal standard and a calibration curve.

Signaling Pathways and Experimental Workflows

The production of this compound is a multi-step process involving both human genetics and the skin microbiome.

Biochemical Pathway of this compound Formation

The formation of odorous volatile fatty acids like 3M2H begins with the secretion of odorless precursors from the apocrine glands in the axilla. The ABCC11 gene plays a critical role in transporting these precursors out of the apocrine gland cells. Individuals with the GG or GA genotype have a functional ABCC11 transporter, leading to the secretion of these precursors. In contrast, individuals with the AA genotype have a non-functional transporter, resulting in significantly lower secretion of these precursors and, consequently, reduced body odor.[4][9] Once secreted onto the skin surface, these precursors are metabolized by the resident skin microbiota, particularly species of Corynebacterium, which possess the necessary enzymes to cleave the precursors and release the volatile and odorous this compound.

G Biochemical Pathway of this compound Formation cluster_apocrine_gland Apocrine Gland Cell cluster_skin_surface Skin Surface Odorless Precursor Odorless Precursor ABCC11 Transporter ABCC11 Transporter Odorless Precursor->ABCC11 Transporter Transport Secreted Precursor Secreted Precursor ABCC11 Transporter->Secreted Precursor Secretion Bacterial Enzymes Corynebacterium Enzymes Secreted Precursor->Bacterial Enzymes Metabolism This compound 3-M-2-H Acid (Odor) Bacterial Enzymes->this compound G Experimental Workflow for 3M2H Quantification Sample Collection 1. Sample Collection (Sweat Patch/T-shirt) Sample Preparation 2. Sample Preparation (Extraction/Derivatization) Sample Collection->Sample Preparation GC-MS Analysis 3. GC-MS Analysis Sample Preparation->GC-MS Analysis Data Processing 4. Data Processing (Peak Integration) GC-MS Analysis->Data Processing Quantification 5. Quantification (Standard Curve) Data Processing->Quantification

References

Ethnic Variations in 3-Methyl-2-Hexenoic Acid Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of 3-methyl-2-hexenoic acid (3M2H), a key contributor to human axillary odor, across different ethnic groups. The information presented herein is intended for researchers, scientists, and drug development professionals investigating the biochemical basis of human body odor and developing targeted deodorant and antiperspirant technologies. This document synthesizes findings from key studies, presenting quantitative data, experimental methodologies, and a visualization of the underlying biological pathway.

Data Presentation: Quantitative Comparison of this compound

The concentration of volatile organic compounds (VOCs) responsible for axillary odor, including this compound, varies quantitatively among different ethnic populations.[1][2][3] A significant factor influencing this variation is the prevalence of different alleles of the ABCC11 gene, which is involved in the secretion of odor precursors.[4][5][6][7][8] Individuals of East Asian descent frequently possess a variant of the ABCC11 gene that leads to lower production of these precursors, resulting in reduced body odor.[2][4]

A key study examining the (E)-isomer of this compound (E-3M2H), a major component of axillary odor, revealed significant differences in its relative abundance among East Asian, Caucasian, and African-American individuals.[2][3][9] While qualitative differences in the types of axillary odorants were not observed, the quantitative variations were notable.[1][3]

Ethnic GroupRelative Amount of (E)-3-Methyl-2-Hexenoic AcidKey Genetic Factor (Typical)
African-American Significantly Higher than East AsiansABCC11 GG or GA Genotype (Wet Earwax Phenotype)
Caucasian Significantly Higher than East AsiansABCC11 GG or GA Genotype (Wet Earwax Phenotype)
East Asian Significantly Lower than African-American and Caucasian groupsABCC11 AA Genotype (Dry Earwax Phenotype)

Note: This table summarizes relative quantitative differences. Absolute concentrations can vary significantly between individuals. A study on Japanese subjects found that while many have low levels, some individuals can produce quantifiable amounts of E-3M2H, in the range of 15.9–34.6 nmol/ml in reconstituted sweat samples, suggesting it can still be a contributor to axillary odor in this population.[10][11][12]

Experimental Protocols

The data presented are primarily derived from studies employing gas chromatography-mass spectrometry (GC/MS) to analyze axillary sweat samples. The methodologies used in these studies are outlined below.

Subject Recruitment and Sample Collection
  • Participant Selection: Studies typically recruit healthy male donors from specific ethnic backgrounds (e.g., African-American, Caucasian, East Asian).[1][3] Genotyping for the ABCC11 gene (specifically the rs17822931 SNP) is often performed to correlate genetic factors with odorant production.[3][5]

  • Washout Period: Participants undergo a washout period (typically 7-10 days) where they refrain from using deodorants, antiperspirants, or scented soaps to avoid confounding the results.

  • Sample Collection: Axillary sweat is collected by having participants wear clean, sterile cotton T-shirts or pads for a 24-hour period.[11][12] The axillary regions of the worn garments are then collected for analysis.

Sample Preparation and Chemical Analysis
  • Extraction: The collected T-shirt sections or pads are cut and subjected to solvent extraction to isolate the volatile organic compounds. Lipophilic acidic compounds like 3M2H may be selectively extracted using techniques such as mixed-mode solid-phase extraction.[12]

  • Derivatization (if necessary): Carboxylic acids may be converted to their methyl esters to improve their volatility and chromatographic properties for GC/MS analysis.

  • Gas Chromatography-Mass Spectrometry (GC/MS) Analysis: The extracted and prepared samples are analyzed using GC/MS.[1][3] This technique separates the individual volatile compounds in the sample, which are then identified and quantified by their mass spectra.[13]

Mandatory Visualization: Biosynthesis and Release of this compound

The production of this compound is a multi-step process involving genetic predisposition, glandular secretion, and microbial action. The diagram below illustrates the key logical relationships in this pathway.

cluster_0 Human Genetics & Physiology cluster_1 Axillary Microbiome cluster_2 Odor Production ABCC11 ABCC11 Gene (rs17822931 SNP) Genotype Genotype (GG/GA or AA) ABCC11->Genotype Determines Apocrine Apocrine Gland Genotype->Apocrine Influences Function Secretion Secretion of Odorless Precursors (e.g., N-α-3-methyl-2-hexenoyl-L-glutamine) Apocrine->Secretion Produces & Secretes Odor This compound (Volatile Odor Molecule) Secretion->Odor Cleavage by Bacteria Skin Bacteria (e.g., Corynebacteria sp.) Enzyme Bacterial Enzymes (e.g., C-T Lyase) Bacteria->Enzyme Produces

Caption: Pathway from ABCC11 gene to 3M2H odor production.

References

3-Methyl-2-Hexenoic Acid Levels: A Comparative Analysis by Age and Gender

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

3-Methyl-2-hexenoic acid (3M2H) is a key volatile fatty acid responsible for the characteristic odor of human axillary sweat.[1][2] Its levels can vary significantly among individuals, and understanding the influence of age and gender on its production is crucial for research in areas ranging from metabolic studies to the development of personal care products. This guide provides a comparative analysis of this compound levels in relation to age and gender, supported by available experimental data and methodologies.

Quantitative Data on this compound Levels

Direct comparative studies quantifying this compound across a wide range of age groups and between genders are limited. However, existing research provides valuable insights.

One study on Japanese individuals quantified the levels of (E)-3-methyl-2-hexenoic acid in the axillary sweat of 30 subjects. While not providing a direct age-related breakdown, the study offers specific concentration ranges for a subset of the participants.[2][3][4]

Table 1: Quantitative Levels of (E)-3-Methyl-2-Hexenoic Acid in Axillary Sweat of Japanese Subjects

Subject GroupNumber of Subjects with Quantifiable LevelsConcentration Range (nmol/mL)
Male615.9–34.6
Female0Not Detected

Note: In this particular study, (E)-3-methyl-2-hexenoic acid was not detected at quantifiable levels in any of the female participants.[2] However, other research has indicated the presence of 3M2H in females as well. It is important to note that the absence of detection in this study could be due to population-specific characteristics or the sensitivity of the methods used.

While direct quantitative data for different age groups is scarce, qualitative information suggests age-related changes in overall axillary odor. For instance, research has indicated that the axillary odor of men tends to decrease after their 20s, a trend not observed in women. The primary compound identified in age-related body odor changes, particularly in individuals over 40, is 2-nonenal, which has a greasy and grassy odor, rather than this compound.[5]

Gender Differences in Precursor Production

Evidence suggests that men may have a higher potential for producing this compound due to a greater abundance of its odorless precursor. A study analyzing these precursors found that the ratio of the glutamine conjugate precursor of (R)/(S)-3-hydroxy-3-methylhexanoic acid (which can be converted to this compound) to another odor precursor was three times higher in men than in women. This suggests a gender-specific difference in the biochemical pathways leading to the formation of this odorous compound.

Experimental Protocols

The following is a detailed methodology for the quantification of (E)-3-methyl-2-hexenoic acid in human axillary sweat, based on established gas chromatography-mass spectrometry (GC-MS) techniques.[3]

1. Sample Collection:

  • Subjects are instructed to wear a clean cotton T-shirt for a 24-hour period without the use of deodorants or antiperspirants.

  • The axillary region of the T-shirt is cut out for analysis.

2. Extraction:

  • The cut-out fabric is immersed in a solvent, typically an aqueous ethanol (B145695) solution.

  • The sample is agitated for a set period (e.g., 2 hours) to extract the sweat components.

  • The extract is then filtered and concentrated, often through lyophilization (freeze-drying).

3. Sample Preparation for GC-MS:

  • The lyophilized extract is redissolved in a suitable solvent, such as methanol (B129727) containing formic acid.

  • For quantitative analysis, an internal standard is added.

4. GC-MS Analysis:

  • Gas Chromatograph (GC): An Agilent 8890 GC system or similar is used.

  • Column: A capillary column suitable for separating volatile fatty acids, such as a DB-5ms UI or a more polar column for better peak shape, is employed.[6]

  • Injection: A small volume of the prepared sample is injected into the GC inlet.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds based on their boiling points.

  • Mass Spectrometer (MS): An Agilent 5975 MSD or a similar mass selective detector is used for detection and quantification.

  • Ionization Mode: Electron Impact (EI) ionization is typically used.

  • Data Acquisition: The instrument is operated in both scan mode to identify compounds and selected ion monitoring (SIM) mode for accurate quantification of the target analyte (m/z 128 for the molecular ion of E3M2H).[3]

5. Quantification:

  • A calibration curve is constructed using standard solutions of (E)-3-methyl-2-hexenoic acid of known concentrations.

  • The concentration of E3M2H in the sweat sample is determined by comparing its peak area to the calibration curve.

Biogenesis of this compound

The characteristic odor of this compound is not present in freshly secreted apocrine sweat. Instead, it is the result of the metabolic activity of the skin microbiome. Odorless precursors are secreted by the apocrine glands and are then converted into volatile odorous compounds by bacteria on the skin's surface.

Biogenesis_of_3_Methyl_2_Hexenoic_Acid Apocrine_Gland Apocrine Gland Odorless_Precursor Odorless Precursor (Glutamine Conjugate) Apocrine_Gland->Odorless_Precursor Secretion Skin_Surface Skin Surface Enzymatic_Cleavage Enzymatic Cleavage Odorless_Precursor->Enzymatic_Cleavage Skin_Microbiome Skin Microbiome (e.g., Corynebacterium sp.) Skin_Microbiome->Enzymatic_Cleavage Provides Enzymes Volatile_Fatty_Acid This compound (Volatile & Odorous) Enzymatic_Cleavage->Volatile_Fatty_Acid Conversion Body_Odor Axillary Body Odor Volatile_Fatty_Acid->Body_Odor Contributes to

Caption: Biogenesis of this compound in the axilla.

References

A Comparative Analysis of 3-Methyl-2-hexenoic Acid and Other Key Axillary Odorants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the chemical and biological landscape of human axillary odor.

This guide provides a detailed comparative analysis of (E)-3-methyl-2-hexenoic acid (3M2H) and other significant volatile organic compounds responsible for human axillary odor. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and signaling pathways, this document serves as a valuable resource for scientists and professionals engaged in the study of olfaction and the development of novel deodorant and antiperspirant technologies.

Principal Axillary Odorants: A Quantitative Comparison

The characteristic scent of the human axilla is not a single molecule but a complex mixture of volatile compounds. These odorants are broadly categorized into three main classes: volatile fatty acids (VFAs), sulfur-containing compounds (thioalcohols), and androgen-derived steroids. While numerous compounds contribute to the overall scent profile, a few key molecules are recognized as the primary contributors to the typical axillary malodor.

Table 1: Concentration and Odor Detection Thresholds of Major Axillary Odorants

Odorant ClassCompound NameAbbreviationTypical Concentration Range in Axillary SweatOdor Detection Threshold (in air)Odor Descriptor
Volatile Fatty Acids (E)-3-Methyl-2-hexenoic acidE-3M2H0-100 mg/L (Varies by ethnicity)[1]~194.3 ppb[2]Cheesy, Rancid, Sweaty[2][3]
3-Hydroxy-3-methylhexanoic acidHMHAQuantitatively dominant acid[4]0.0044 ng/L[4]Spicy, Cumin-like[5][6]
Sulfur Compounds 3-Methyl-3-sulfanylhexan-1-ol3M3SHNot specified0.001 ng/L[4]Meaty, Fruity, Onion-like[7][8]
Steroids 5α-Androst-16-en-3-oneAndrostenoneMinor concentrations[4]0.0009 ng/L[4]Urinous, Musky, Woody[9]
5α-Androst-16-en-3α-olAndrostenolMinor concentrations[4]Not specifiedMusky, Sandalwood-like

Note: Concentrations can vary significantly between individuals due to genetic factors (e.g., ABCC11 gene), ethnicity, diet, and axillary microbiome composition.

Biochemical Origins of Axillary Odorants

Axillary odorants are not directly secreted in their volatile form. Instead, odorless precursors are produced by the apocrine glands and are then metabolized by the resident microbial flora of the axilla, primarily bacteria of the Corynebacterium and Staphylococcus genera.[4] The ATP-binding cassette transporter C11 (ABCC11) plays a crucial role in the secretion of these precursors into the apocrine sweat.[4]

Generation of Volatile Fatty Acids

Key VFAs like 3M2H and HMHA are released from their glutamine-conjugated precursors by bacterial aminoacylases.[4]

cluster_apocrine_gland Apocrine Gland cluster_skin_surface Skin Surface Odorless Precursor (Glutamine Conjugate) Odorless Precursor (Glutamine Conjugate) Bacterial Aminoacylase (e.g., from Corynebacterium sp.) Bacterial Aminoacylase (e.g., from Corynebacterium sp.) Odorless Precursor (Glutamine Conjugate)->Bacterial Aminoacylase (e.g., from Corynebacterium sp.) ABCC11 Transporter Volatile Fatty Acids (3M2H, HMHA) Volatile Fatty Acids (3M2H, HMHA) Bacterial Aminoacylase (e.g., from Corynebacterium sp.)->Volatile Fatty Acids (3M2H, HMHA) Cleavage

Biochemical pathway for the generation of volatile fatty acids.
Generation of Sulfur-Containing Odorants

The highly pungent thioalcohols, such as 3M3SH, are released from their cysteine-glycine (B12064536) or glutathione (B108866) conjugates by bacterial C-S lyases.[4][7]

cluster_apocrine_gland Apocrine Gland cluster_skin_surface Skin Surface Odorless Precursor (Cys-Gly/GSH Conjugate) Odorless Precursor (Cys-Gly/GSH Conjugate) Bacterial C-S Lyase (e.g., from Staphylococcus sp.) Bacterial C-S Lyase (e.g., from Staphylococcus sp.) Odorless Precursor (Cys-Gly/GSH Conjugate)->Bacterial C-S Lyase (e.g., from Staphylococcus sp.) ABCC11 Transporter Sulfur Compounds (3M3SH) Sulfur Compounds (3M3SH) Bacterial C-S Lyase (e.g., from Staphylococcus sp.)->Sulfur Compounds (3M3SH) Cleavage

Biochemical pathway for the generation of sulfur compounds.

Olfactory Perception of Axillary Odorants

The perception of these volatile compounds is mediated by specific olfactory receptors (ORs) located in the olfactory epithelium. The binding of an odorant to its cognate receptor initiates a signaling cascade that results in the perception of a specific smell.

cluster_odorants Axillary Odorants cluster_receptors Olfactory Receptors 3M2H / HMHA 3M2H / HMHA OR52 Family (e.g., OR52E8 for HMHA) OR52 Family (e.g., OR52E8 for HMHA) 3M2H / HMHA->OR52 Family (e.g., OR52E8 for HMHA) 3M3SH 3M3SH OR2M3 OR2M3 3M3SH->OR2M3 Androstenone Androstenone OR7D4 OR7D4 Androstenone->OR7D4 Signal Transduction Cascade Signal Transduction Cascade OR52 Family (e.g., OR52E8 for HMHA)->Signal Transduction Cascade OR2M3->Signal Transduction Cascade OR7D4->Signal Transduction Cascade Odor Perception Odor Perception Signal Transduction Cascade->Odor Perception

Signaling pathway for the perception of major axillary odorants.

Experimental Protocols for Axillary Odorant Analysis

The quantitative and qualitative analysis of axillary odorants is crucial for understanding their formation and for the development of effective deodorant technologies. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Collection and Preparation
  • Subject Selection: Recruit healthy volunteers who have refrained from using deodorants or antiperspirants for a specified period (e.g., 48 hours).

  • Sample Collection: Axillary sweat can be collected using absorbent pads (e.g., cotton pads) held in the axilla for a defined period. Alternatively, T-shirts worn by subjects can be used.[10]

  • Extraction:

    • Cut the absorbent pad or the axillary area of the T-shirt into small pieces.

    • Place the pieces in a sealed container with a suitable solvent (e.g., dichloromethane (B109758) or a mixture of ethanol (B145695) and water).[10]

    • Agitate the container (e.g., using a rotary shaker) for a set duration to extract the odorants.

    • Concentrate the extract using a gentle stream of nitrogen or by lyophilization.[10]

  • Derivatization (for acidic compounds): To improve the volatility and chromatographic properties of carboxylic acids, they can be derivatized to their methyl or ethyl esters.[11]

GC-MS Analysis

Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Concentration Concentration Extraction->Concentration Derivatization (Optional) Derivatization (Optional) Concentration->Derivatization (Optional) GC-MS Analysis GC-MS Analysis Concentration->GC-MS Analysis Derivatization (Optional)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Experimental workflow for the GC-MS analysis of axillary odorants.

Table 2: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)[10]
Carrier GasHelium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature250 °C
Oven Temperature ProgramStart at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 35-400
Data AcquisitionFull scan and/or Selected Ion Monitoring (SIM) for target compounds (e.g., m/z 128 for E-3M2H)[10]

Note: These parameters may need to be optimized depending on the specific instrument and target analytes.

Conclusion

This guide provides a foundational understanding of the key chemical players in human axillary odor, their biochemical origins, and the mechanisms of their perception. The presented quantitative data and experimental protocols offer a starting point for researchers to conduct comparative analyses and to develop innovative solutions for odor control. The intricate interplay between host genetics, the skin microbiome, and the resulting volatile compounds underscores the complexity of this biological system and highlights the numerous avenues for future research and product development.

References

Comparison Guide: Validation of 3-Methyl-2-hexenoic Acid as a Biomarker for Metabolic Syndrome X

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive comparison guide on the validation of 3-Methyl-2-hexenoic acid as a biomarker, it is essential to first specify the specific condition or disease of interest. The relevance and performance of a biomarker are intrinsically linked to the pathological or physiological state it is intended to detect or monitor.

For the purpose of this guide, we will proceed with a hypothetical scenario where this compound has been proposed as a potential biomarker for "Metabolic Syndrome X," a fictional condition for this example. This will allow for the demonstration of the required data presentation, experimental protocols, and visualizations.

This guide provides a comparative analysis of this compound as a potential biomarker for Metabolic Syndrome X, alongside established and alternative biomarkers.

Biomarker Performance Comparison

The following table summarizes the performance of this compound in comparison to other known biomarkers for Metabolic Syndrome X based on hypothetical experimental data.

BiomarkerClassMethod of DetectionSensitivity (%)Specificity (%)Area Under Curve (AUC)Reference
This compound Volatile Organic CompoundGC-MS88820.85Fictional Study et al., 2023
TriglyceridesLipidEnzymatic Assay75700.72Standard Clinical Data
HDL CholesterolLipidEnzymatic Assay68780.70Standard Clinical Data
AdiponectinHormoneELISA82750.79Fictional Study et al., 2022
LeptinHormoneELISA79720.76Fictional Study et al., 2022

Experimental Protocols

This protocol outlines the methodology for detecting and quantifying this compound in patient serum samples.

  • Sample Preparation:

    • Collect 1 mL of serum from both Metabolic Syndrome X patients and healthy controls.

    • Add 10 µL of an internal standard (e.g., deuterated this compound) to each sample.

    • Perform solid-phase microextraction (SPME) by exposing a coated fiber to the headspace of the sample for 30 minutes at 60°C.

  • GC-MS Analysis:

    • Inject the extracted analytes into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • The oven temperature is programmed to start at 40°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • The mass spectrometer is operated in electron ionization (EI) mode, scanning from m/z 40 to 400.

  • Data Analysis:

    • Identify this compound based on its retention time and mass spectrum.

    • Quantify the concentration by comparing the peak area of the analyte to the internal standard.

Visualizations

The following diagram illustrates the workflow for validating this compound as a biomarker for Metabolic Syndrome X.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Clinical Utility a Patient Cohort Selection (Metabolic Syndrome X vs. Healthy) b Untargeted Metabolomics (GC-MS) a->b c Identification of This compound b->c d Targeted GC-MS Assay Development c->d e Large Cohort Validation d->e f Statistical Analysis (ROC Curve, Sensitivity, Specificity) e->f g Performance Comparison with Existing Biomarkers f->g h Assessment of Diagnostic Value g->h G A Metabolic Stress B Altered Fatty Acid Metabolism A->B C Increased this compound B->C E Insulin Resistance B->E D Activation of Inflammatory Pathway (e.g., NF-κB) C->D Hypothesized Link D->E F Metabolic Syndrome X Pathophysiology E->F

A Comparative Guide to Analytical Methods for 3-Methyl-2-hexenoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of 3-Methyl-2-hexenoic acid, a branched-chain unsaturated fatty acid implicated in various biological processes and characteristic odors, is crucial for a range of research applications. While Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been the method of choice, several alternative techniques offer distinct advantages in terms of sample throughput, sensitivity, and experimental workflow. This guide provides an objective comparison of GC-MS with alternative analytical methods, including Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Biosensor-based approaches, for the detection of this compound.

Comparative Analysis of Performance Metrics

The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key quantitative data for the detection of this compound and related short-chain fatty acids using various techniques. It is important to note that direct quantitative data for this compound is not available for all alternative methods, in which case data for structurally similar short-chain fatty acids are provided as a reference.

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Key AdvantagesKey Disadvantages
GC-MS (E)-3-Methyl-2-hexenoic acidAxillary Sweat2 nmol/ml[1][2]5 nmol/ml[1][2]>0.99[1][2]High specificity and established methodology for volatile compounds.Often requires derivatization, longer run times.
LC-MS/MS (derivatization) Short-chain fatty acidsHuman Plasma & UrineLow nmol/L range[3]2.4–285.3 nmol/L[3]>0.99High sensitivity and specificity, suitable for complex matrices.Derivatization adds complexity and potential for variability.
LC-MS/MS (direct) Short-chain fatty acidsBiological Fluids0.001 mM (except acetate)[4]Not explicitly stated>0.998[4]Faster sample preparation, no derivatization needed.May have lower sensitivity for some analytes compared to derivatization methods.
Capillary Electrophoresis (UV) Perfluorocarboxylic acids (C6-C12)Standard Solution2 µg/mL to 33 µg/mL[5]Not explicitly statedNot explicitly statedHigh separation efficiency, low sample and reagent consumption.Lower sensitivity compared to MS-based methods.
Biosensors (General) Volatile Organic CompoundsGas PhaseNot available for 3-M-2-HNot available for 3-M-2-HNot available for 3-M-2-HPotential for real-time, portable, and low-cost detection.Technology is still emerging; specificity and robustness can be challenging.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. The following sections outline the key experimental protocols for each of the discussed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for (E)-3-Methyl-2-hexenoic Acid

This protocol is adapted from a validated method for the quantification of (E)-3-methyl-2-hexenoic acid in human axillary sweat.[1][2]

1. Sample Preparation (Solid-Phase Extraction):

  • Axillary sweat samples are collected on cotton pads.

  • The pads are extracted with a suitable solvent (e.g., dichloromethane).

  • The extract is concentrated and then subjected to solid-phase extraction (SPE) for cleanup and enrichment of the acidic fraction containing this compound.

2. Derivatization (Esterification):

  • The carboxylic acid group of this compound is often derivatized to a more volatile ester (e.g., methyl ester) to improve its chromatographic properties. This is typically achieved by reaction with a derivatizing agent such as BF3-methanol.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890 GC system (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting the molecular ion and characteristic fragment ions of the this compound derivative.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Short-Chain Fatty Acids (with Derivatization)

This protocol is a general approach for the sensitive quantification of short-chain fatty acids in biological fluids, which can be adapted for this compound.

1. Sample Preparation (Protein Precipitation and Derivatization):

  • To 100 µL of plasma or urine, an internal standard (a stable isotope-labeled analog of the analyte) is added.

  • Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile).

  • The supernatant is collected and dried.

  • The dried extract is reconstituted in a derivatization cocktail containing a derivatizing agent (e.g., 3-nitrophenylhydrazine) to label the carboxylic acid group, enhancing ionization efficiency.[6]

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: UPLC system (e.g., Waters ACQUITY).

  • Column: A reversed-phase C18 column suitable for separating small polar molecules.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the derivative.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for the derivatized this compound and its internal standard.

Capillary Electrophoresis (CE) for Organic Acids

This protocol outlines a general procedure for the analysis of small organic acids using CE with UV detection.

1. Sample Preparation:

  • Biological samples may require dilution and filtration before injection.

  • For complex matrices, a simple extraction or protein precipitation step might be necessary.

2. CE Analysis:

  • Capillary Electrophoresis System: e.g., Beckman P/ACE MDQ.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution at a pH that ensures the carboxylic acids are deprotonated and carry a negative charge (e.g., phosphate (B84403) or borate (B1201080) buffer).

  • Separation Voltage: Typically in the range of 15-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a low wavelength (e.g., 200 nm) where the carboxyl group exhibits some absorbance. For analytes with poor UV absorbance, indirect UV detection can be employed.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language depict the workflows for GC-MS and LC-MS/MS analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Sample Axillary Sweat Sample Extraction Solvent Extraction Sample->Extraction SPE Solid-Phase Extraction Extraction->SPE Derivatization Esterification (e.g., with BF3-Methanol) SPE->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition & Analysis MS->Data

Figure 1: GC-MS Experimental Workflow.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis Sample Biological Fluid (Plasma/Urine) Precipitation Protein Precipitation Sample->Precipitation Derivatization Chemical Labeling (e.g., 3-NPH) Precipitation->Derivatization LC Liquid Chromatography Separation Derivatization->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Data Data Acquisition & Analysis MSMS->Data

Figure 2: LC-MS/MS (with derivatization) Experimental Workflow.

Conclusion

The choice of the optimal analytical method for this compound detection depends on the specific requirements of the research.

  • GC-MS remains a robust and well-validated method, particularly for volatile compounds in matrices like sweat. Its high specificity makes it a reliable choice for targeted quantification.

  • LC-MS/MS , especially when coupled with derivatization, offers superior sensitivity and is well-suited for the analysis of short-chain fatty acids in complex biological fluids like plasma and urine. Direct LC-MS/MS provides a faster alternative if ultimate sensitivity is not the primary concern.

  • Capillary Electrophoresis presents a cost-effective and efficient method for the separation of charged analytes like carboxylic acids, with the advantage of low sample and reagent consumption. However, its sensitivity is generally lower than MS-based methods.

  • Biosensors represent a promising future direction for the real-time and portable detection of volatile compounds. However, the technology is still in its early stages of development for specific analytes like this compound, and further research is needed to establish its quantitative performance and reliability.

Researchers should carefully consider the trade-offs between sensitivity, specificity, sample throughput, and cost when selecting the most appropriate method for their studies on this compound.

References

Cross-validation of different 3-Methyl-2-hexenoic acid measurement techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of 3-Methyl-2-hexenoic acid (3M2H), a key short-chain fatty acid (SCFA) implicated in various physiological and pathological processes, is of paramount importance. This guide provides a comprehensive cross-validation of the primary analytical techniques employed for the quantification of 3M2H, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Overview of Measurement Techniques

The quantification of this compound in biological matrices is predominantly achieved through two powerful analytical platforms: GC-MS and LC-MS.[1][2][3] GC-MS has traditionally been a robust and widely utilized method for the analysis of volatile compounds like SCFAs.[2] Conversely, LC-MS has gained popularity due to its streamlined sample preparation and analytical run times.[1] The choice between these techniques often depends on the specific requirements of the study, including the biological matrix, required sensitivity, and sample throughput.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for the quantification of this compound and other short-chain fatty acids using GC-MS and LC-MS, based on available experimental data.

ParameterGC-MSLC-MS with DerivatizationSource
Analyte (E)-3-Methyl-2-hexenoic acidShort-Chain Fatty Acids (general)[4]
Limit of Detection (LOD) 2 nmol/ml40 nM[4][5][6]
Limit of Quantitation (LOQ) 5 nmol/ml0.16 µM - 0.31 µM[4][5][6]
Recovery Rate 82.4 ± 4.0% at 100 nmol/ml93.6 ± 7.0% at 10 nmol/mlNot explicitly stated for 3M2H[4]
Sample Preparation Can be time-consuming, often requires derivatization or specialized extraction like SPME.Generally requires less time for sample preparation. Derivatization is often used to enhance sensitivity.[1][2][7]
Analysis Time Can be longer (e.g., 45-60 min), though can be shortened.Can be as short as 15 min with UHPLC.[1]

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and a general protocol for SCFAs using LC-MS are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) for (E)-3-Methyl-2-hexenoic Acid in Axillary Sweat

This protocol is based on the methodology for quantifying (E)-3-Methyl-2-hexenoic acid from axillary sweat samples.[4][8]

  • Sample Collection: Axillary sweat is collected from cotton T-shirts worn for 24 hours. The underarm areas of the T-shirts are cut out.

  • Extraction: The collected fabric is placed in a glass vial with methanol (B129727) and subjected to sonication to extract the sweat components. The extract is then filtered.

  • Hydrolysis: The filtrate is hydrolyzed with NaOH to release conjugated forms of the acid.

  • Solid-Phase Extraction (SPE): The hydrolyzed sample is acidified and then passed through a mixed-mode solid-phase extraction cartridge to isolate the acidic compounds. The cartridge is washed, and the analytes are eluted.

  • GC-MS Analysis:

    • Injection: The eluate is injected into the GC-MS system.

    • Chromatographic Separation: A suitable capillary column is used to separate the isomers of this compound.

    • Mass Spectrometric Detection: The mass spectrometer is operated in single-ion monitoring (SIM) mode, targeting the molecular ion (m/z 128) and characteristic fragment ions (m/z 113, 100, 95) of this compound for quantification.[4][8]

  • Quantification: A calibration curve is constructed using standards of (E)-3-Methyl-2-hexenoic acid at known concentrations to determine the concentration in the samples.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Short-Chain Fatty Acids (General Protocol with Derivatization)

This protocol describes a general approach for the sensitive quantification of SCFAs in biological fluids, which can be adapted for this compound.[5][6]

  • Sample Preparation and Extraction:

    • Biological samples (e.g., cecal contents, plasma) are homogenized in an extraction solvent (e.g., a mixture of water and acetonitrile) containing isotopically labeled internal standards.[5][6]

    • The mixture is vortexed and centrifuged to pellet solids. The supernatant containing the SCFAs is collected.[5][6]

  • Derivatization:

    • The supernatant is cooled, and a derivatizing agent (e.g., aniline) is added, followed by a coupling agent (e.g., EDC). This reaction tags the SCFAs, improving their chromatographic properties and detection sensitivity.[5][6]

  • LC-MS/MS Analysis:

    • Injection: The derivatized sample is injected into a reverse-phase LC column.

    • Chromatographic Separation: A gradient elution is used to separate the derivatized SCFAs.

    • Mass Spectrometric Detection: The mass spectrometer is operated in a selected reaction monitoring (SRM) mode. For aniline-derivatized SCFAs, a common transition can be monitored (e.g., m/z [M+H]+ → 94.1).[6]

  • Quantification: The absolute quantification is achieved by calculating the ratio of the peak area of the endogenous SCFA to its corresponding isotopically labeled internal standard.[5]

Visualizing Analytical Workflows

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS analysis of this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Axillary Sweat) Extraction Solvent Extraction Sample->Extraction Hydrolysis Hydrolysis (NaOH) Extraction->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Injection GC Injection SPE->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification Detection->Quantification

GC-MS workflow for this compound analysis.

LCMS_Workflow cluster_sample_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Analysis Sample_LC Biological Sample (e.g., Plasma, Cecal Content) Extraction_LC Extraction with Internal Standards Sample_LC->Extraction_LC Derivatization Derivatization Extraction_LC->Derivatization Injection_LC LC Injection Derivatization->Injection_LC Separation_LC Chromatographic Separation Injection_LC->Separation_LC Detection_LC Mass Spectrometric Detection (SRM) Separation_LC->Detection_LC Quantification_LC Quantification Detection_LC->Quantification_LC

LC-MS workflow for short-chain fatty acid analysis.

Conclusion

Both GC-MS and LC-MS are powerful techniques for the quantification of this compound. GC-MS is a well-established method with demonstrated utility for analyzing this compound in complex matrices like sweat.[4][8] LC-MS, particularly when coupled with derivatization, offers the potential for higher throughput and comparable sensitivity for the broader class of short-chain fatty acids.[1][5][6] The selection of the most appropriate technique will be guided by the specific research question, the nature of the biological sample, and the desired analytical performance characteristics. This guide provides the foundational information to assist researchers in making an informed decision for their studies involving this compound.

References

Genetic Basis of Axillary Odor: A Comparative Guide to 3-Methyl-2-hexenoic Acid Levels and ABCC11 Genotype

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the correlation between levels of the key axillary odorant, trans-3-Methyl-2-hexenoic acid (3M2H), and the genetic polymorphism of the ATP-binding cassette subfamily C member 11 (ABCC11) gene. The data and protocols presented herein are intended to support research and development in personal care, dermatology, and diagnostics.

The formation of human axillary odor is a biochemical process where odorless precursors, secreted from apocrine sweat glands, are converted into volatile odorous compounds by the skin microbiome.[1][2][3] A crucial determinant in this process is the ABCC11 gene, which encodes for the ABCC11 protein (also known as MRP8), an efflux pump responsible for transporting these precursors across the cell membrane of apocrine glands.[2][4] A specific single nucleotide polymorphism (SNP) in this gene, rs17822931 (538G>A), results in a glycine (B1666218) to arginine substitution (G180R) that profoundly impacts odor production.[2]

Individuals with the GG or GA genotype possess a functional ABCC11 transporter, leading to the secretion of odor precursors and subsequent characteristic axillary odor.[4][5] Conversely, individuals with the AA genotype produce a non-functional or rapidly degraded ABCC11 protein, leading to a near-complete absence of these precursors and, consequently, a lack of significant axillary odor.[2][4] This AA genotype is most prevalent in populations of East Asian descent.[6]

Data Presentation: Comparative Levels of Odor Precursors by ABCC11 Genotype

The levels of key odor precursors, including the N-acyl-glutamine conjugate of 3-Methyl-2-hexenoic acid (3M2H-Gln), are directly dependent on the functionality of the ABCC11 transporter. The following table summarizes the quantitative findings from studies analyzing these precursors in axillary sweat collected from individuals with different ABCC11 genotypes.

ABCC11 Genotype (rs17822931)Functional ABCC11 Protein?Level of 3M2H Precursor (3M2H-Gln) in Axillary SweatResulting Axillary Odor Phenotype
GG YesDetectedStrong/Characteristic
GA YesDetectedStrong/Characteristic
AA No (Loss-of-function)Below Detection Limit[1]Faint/Atypical or Absent[2][4]

Data synthesized from studies analyzing amino-acid conjugates of human-specific odorants in axillary sweat.[1][2]

Experimental Protocols

Objective comparison requires standardized methodologies. Below are detailed protocols for the two key experimental procedures cited in the literature: ABCC11 genotyping and quantification of 3M2H.

Genotyping of ABCC11 (rs17822931)

This protocol describes a common PCR-based method for determining the G/A allele at the rs17822931 locus.

Objective: To identify whether an individual's genotype is GG, GA, or AA.

Methodology: Polymerase Chain Reaction - Restriction Fragment Length Polymorphism (PCR-RFLP) is a widely used and accessible method.

  • Sample Collection: Genomic DNA is extracted from saliva, blood, or buccal swabs.

  • PCR Amplification:

    • A specific region of the ABCC11 gene encompassing the SNP at position 538 is amplified using PCR.

    • Forward Primer: 5'-CTTCTGGGCATCTGCTTCTG-3'

    • Reverse Primer: 5'-CAAACCTCACCAAGTCTGCCA-3'[3]

    • PCR Cycling Conditions:

      • Initial Denaturation: 95°C for 5 minutes.

      • 35 Cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 58°C for 30 seconds.

        • Extension: 72°C for 1 minute.

      • Final Extension: 72°C for 5 minutes.

  • Restriction Enzyme Digestion:

    • The G allele at rs17822931 creates a recognition site for the restriction enzyme DdeI. The A allele abolishes this site.

    • The PCR product is incubated with DdeI according to the manufacturer's protocol.

  • Gel Electrophoresis:

    • The digested products are separated on an agarose (B213101) gel.

    • Interpretation of Results:

      • GG Genotype: The PCR product is cut by DdeI, resulting in smaller DNA fragments.

      • AA Genotype: The PCR product is not cut, and remains at its original size.

      • GA Genotype: A mix of both cut and uncut PCR products will be visible.

Alternative high-throughput methods include TaqMan SNP Genotyping Assays and DNA sequencing.[3][7]

Quantification of trans-3-Methyl-2-hexenoic Acid (E3M2H)

This protocol outlines the quantification of the volatile fatty acid E3M2H from axillary sweat using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To measure the concentration of E3M2H in a collected sweat sample.

Methodology:

  • Sample Collection:

    • Subjects wear a clean cotton T-shirt for a specified period (e.g., 24 hours) without using deodorants or antiperspirants.

    • The axillary region of the T-shirt is cut out for analysis.

  • Extraction of Odorants:

    • The cloth sample is submerged in a suitable solvent (e.g., ethanol (B145695) or methanol) and sonicated to extract the sweat components.

    • The extract is filtered and concentrated.

  • Sample Preparation (Solid-Phase Extraction):

    • To isolate acidic compounds like E3M2H, the extract is passed through a solid-phase extraction (SPE) column (e.g., an anion exchange cartridge).

    • After washing, the acidic fraction is eluted using a solvent containing formic acid (e.g., Methanol with 2% Formic Acid).

  • GC-MS Analysis:

    • System: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., GCMS-QP2010).

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: 1.0 µL of the prepared sample is injected in splitless mode.

    • Oven Temperature Program: Initial temperature of 50°C for 1 min, ramp at 7°C/min to 190°C, then ramp at 3°C/min to 250°C, with a final hold.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. For quantification, single-ion monitoring (SIM) is used, targeting the molecular ion of E3M2H (m/z 128).

  • Quantification:

    • A calibration curve is constructed using known concentrations of a pure E3M2H standard.

    • The concentration of E3M2H in the sample is calculated by comparing its peak area to the calibration curve.

Visualizations: Pathways and Workflows

Biochemical Pathway of Axillary Odor Production

ABCC11_Pathway cluster_gland Apocrine Gland Cell cluster_skin Skin Surface Precursor Odorless Precursors (e.g., 3M2H-Gln) ABCC11_G Functional ABCC11 (GG/GA Genotype) Precursor->ABCC11_G Secreted_Precursor Secreted Precursors ABCC11_G->Secreted_Precursor Transport ABCC11_A Non-functional ABCC11 (AA Genotype) No_Odor No Significant Odor ABCC11_A->No_Odor No Transport Bacteria Skin Microbiome (e.g., Corynebacterium sp.) Secreted_Precursor->Bacteria Odor Volatile Odorants (e.g., 3M2H) Bacteria->Odor

Caption: Role of ABCC11 genotype in the axillary odor biochemical pathway.

Experimental Workflow

Experimental_Workflow cluster_sampling Sample Collection cluster_analysis Analysis cluster_gcms 3M2H Quantification cluster_geno ABCC11 Genotyping cluster_correlation Data Correlation Sweat Axillary Sweat (T-shirt method) Extraction Solvent Extraction & Solid-Phase Extraction Sweat->Extraction DNA Saliva / Buccal Swab DNA_Ext DNA Extraction DNA->DNA_Ext GCMS GC-MS Analysis Extraction->GCMS Quant Quantification of 3M2H GCMS->Quant Correlate Correlate 3M2H Levels with ABCC11 Genotype Quant->Correlate PCR PCR Amplification DNA_Ext->PCR Geno Genotyping (e.g., RFLP) PCR->Geno Geno->Correlate

Caption: Workflow for correlating 3M2H levels with ABCC11 genotype.

References

A Comparative Analysis of 3-Methyl-2-Hexenoic Acid Precursors in Human Axillary Secretions

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the key precursors to a principal component of human axillary odor, (E)-3-methyl-2-hexenoic acid (3M2H). This document details the primary precursor molecules, their biochemical pathways, comparative quantitative data, and the analytical methodologies for their study.

The characteristic malodor of the human axilla is not a direct product of secretion but rather the result of bacterial biotransformation of odorless precursor molecules secreted by the apocrine glands. Among the cocktail of volatile compounds that contribute to axillary odor, (E)-3-methyl-2-hexenoic acid (3M2H) is a key contributor, possessing a distinct "sweaty" or "cheesy" odor. Understanding the precursors of this potent odorant is crucial for the development of effective deodorant and antiperspirant technologies. This guide provides a comparative overview of the two major classes of 3M2H precursors: N-α-acyl-L-glutamine conjugates and cysteine-S-conjugates.

Key Precursors and their Biochemical Transformation

Two primary, non-volatile precursors have been identified in axillary secretions, which upon enzymatic cleavage by the resident skin microbiota, release 3M2H and other related odoriferous molecules.

  • N-α-3-methyl-2-hexenoyl-L-glutamine: This molecule is considered the direct precursor to 3M2H. It is an amino acid conjugate secreted by the apocrine glands. Specific bacterial enzymes, namely Nα-acyl-glutamine aminoacylases found in Corynebacterium species, cleave the glutamine moiety, releasing the volatile and odorous 3M2H.[1]

  • Cysteine-S-conjugates: Another significant class of precursors are cysteine-S-conjugates, specifically S-[1-(2-hydroxyethyl)-1-methylbutyl]-L-cysteinylglycine. While not a direct precursor to 3M2H, this molecule is a precursor to the potent odorant (S)-3-methyl-3-sulfanylhexan-1-ol (3M3SH), which shares a similar carbon skeleton with 3M2H and contributes significantly to the overall axillary odor profile.[2][3][4] The release of the volatile thiol is mediated by a C-S β-lyase enzyme found in bacteria such as Staphylococcus haemolyticus.[2][3]

Comparative Quantitative Analysis of Precursors

Direct comparative quantification of both N-α-3-methyl-2-hexenoyl-L-glutamine and the cysteine-S-conjugate precursor of 3M3SH in the same cohort is limited in publicly available literature. However, studies have independently quantified these or closely related precursors, providing valuable insights into their relative abundance and gender-specific variations.

One key study by Troccaz et al. (2009) investigated the concentrations of the glutamine precursor of (R)/(S)-3-hydroxy-3-methylhexanoic acid (a related C7 acid) and the cysteinylglycine-S-conjugate precursor of (R)/(S)-3-methyl-3-sulfanylhexan-1-ol in a cohort of 49 male and female volunteers. Their findings revealed significant gender-specific differences.[5]

Precursor ClassPrecursor AnalyteMean Concentration (µg/mL) - MalesMean Concentration (µg/mL) - FemalesKey FindingsReference
N-α-Acyl-L-Glutamine Conjugate N-α-(R/S)-3-hydroxy-3-methylhexanoyl-L-glutamine~6.0~2.0The concentration of the acid precursor is approximately 3 times higher in men than in women.[5]
Cysteinylglycine-S-Conjugate S-[1-(2-hydroxyethyl)-1-methylbutyl]-(L)-cysteinylglycine~0.5~1.5Women have the potential to liberate significantly more of the sulfur-containing odorant.[5]

Note: The data presented is for precursors of structurally related compounds to 3M2H and 3M3SH and serves as a strong indicator of the relative abundance of these precursor classes.

A separate study by Akutsu et al. (2006) quantified the final product, (E)-3-methyl-2-hexenoic acid, in the axillary sweat of Japanese individuals, finding concentrations ranging from 15.9 to 34.6 nmol/mL in subjects with detectable levels.[1] This highlights the variability in odorant production among individuals.

Experimental Protocols

The analysis of these non-volatile precursors in the complex matrix of axillary secretions requires sophisticated analytical techniques. The following outlines a general workflow and specific methodologies for the extraction and quantification of each precursor class.

General Sample Collection and Preparation
  • Sample Collection: Axillary secretions are typically collected using absorbent pads (e.g., cotton pads) held in the axilla for a specified period. Alternatively, direct aspiration from the skin surface can be performed.

  • Extraction: The collected secretions are extracted from the pads using a suitable solvent, often a mixture of ethanol (B145695) and water.

  • Centrifugation and Filtration: The extract is centrifuged to remove cellular debris and then filtered to obtain a clear supernatant for analysis.

Analysis of N-α-Acyl-L-Glutamine Conjugates

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of these polar molecules.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile (B52724), both containing a small amount of formic acid to improve ionization, is employed.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves selecting the precursor ion (the molecular ion of the N-α-acyl-L-glutamine conjugate) and a specific product ion generated through fragmentation.

Analysis of Cysteine-S-Conjugates

Method: Similar to the glutamine conjugates, HPLC-MS/MS is the preferred analytical technique.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 or a hydrophilic interaction liquid chromatography (HILIC) column can be used.

    • Mobile Phase: A gradient of water and acetonitrile with formic acid is typically used for reverse-phase separation.

  • Mass Spectrometric Detection:

    • Ionization: ESI in positive mode.

    • Detection: MRM is used to monitor the specific precursor-to-product ion transition for the cysteinylglycine-S-conjugate.

Signaling Pathways and Experimental Workflows

Biochemical Pathway for the Release of Odorous Volatiles

The following diagram illustrates the enzymatic release of 3M2H and 3M3SH from their respective precursors by axillary bacteria.

cluster_apocrine Apocrine Gland Secretion cluster_bacteria Bacterial Biotransformation (Axillary Microbiota) cluster_odorants Volatile Odorants Glutamine_Conjugate N-α-3-methyl-2-hexenoyl-L-glutamine (Odorless Precursor) Aminoacylase Nα-acyl-glutamine aminoacylase (Corynebacterium sp.) Glutamine_Conjugate->Aminoacylase Cleavage Cysteine_Conjugate Cys-Gly-(S)-conjugate of 3M3SH (Odorless Precursor) CS_Lyase C-S β-lyase (Staphylococcus sp.) Cysteine_Conjugate->CS_Lyase Cleavage 3M2H (E)-3-methyl-2-hexenoic acid (Sweaty/Cheesy Odor) Aminoacylase->3M2H 3M3SH (S)-3-methyl-3-sulfanylhexan-1-ol (Sulfurous/Fruity Odor) CS_Lyase->3M3SH

Biochemical release of volatile odorants from their precursors.
Experimental Workflow for Precursor Analysis

The following diagram outlines the typical experimental workflow for the comparative analysis of 3M2H precursors in axillary secretions.

Start Axillary Sweat Sample Collection Extraction Solvent Extraction (e.g., Ethanol/Water) Start->Extraction Purification Centrifugation & Filtration Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Glutamine_Analysis Quantification of N-α-Acyl-L-Glutamine Conjugates Analysis->Glutamine_Analysis Positive ESI-MRM Cysteine_Analysis Quantification of Cysteine-S-Conjugates Analysis->Cysteine_Analysis Positive ESI-MRM Data_Comparison Comparative Data Analysis Glutamine_Analysis->Data_Comparison Cysteine_Analysis->Data_Comparison

Workflow for the analysis of axillary odor precursors.

Conclusion

The formation of (E)-3-methyl-2-hexenoic acid and other key axillary odorants is a complex process involving the secretion of non-volatile precursors from apocrine glands and their subsequent enzymatic cleavage by the skin microbiota. The two major classes of precursors, N-α-acyl-L-glutamine conjugates and cysteine-S-conjugates, are present in varying concentrations, with evidence suggesting significant gender-specific differences. Further research focusing on the direct comparative quantification of these precursors and the elucidation of their biosynthetic pathways within the apocrine glands will be instrumental in developing next-generation odor-control technologies. The analytical methods outlined in this guide provide a robust framework for researchers to pursue these investigations.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-2-hexenoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Methyl-2-hexenoic acid, tailored for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Some sources also classify similar compounds as corrosive, causing severe skin burns and eye damage[2]. Therefore, stringent safety measures are necessary during its handling and disposal.

Personal Protective Equipment (PPE): Before initiating any disposal procedure, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat

  • In case of insufficient ventilation, a respirator may be required.

Spill Management

In the event of a spill, follow these steps:

  • Ensure adequate ventilation to dissipate any vapors.

  • Contain the spill using an inert, dry absorbent material.

  • Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for chemical waste.

  • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials , including cleaning supplies, as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in the general trash[3].

  • Waste Collection:

    • Collect waste this compound and any contaminated materials in a designated, clearly labeled, and tightly sealed container[4][5].

    • The container must be compatible with the chemical; high-density polyethylene (B3416737) (HDPE) is a suitable option.

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Segregation:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel[5].

    • Do not mix this compound with incompatible waste streams. It is crucial to segregate halogenated and non-halogenated solvent wastes[6].

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management service[3].

    • Provide the waste management service with a complete and accurate description of the waste, including its chemical composition and any known hazards.

    • Incineration in a facility equipped with a chemical scrubber is a common disposal method for this type of organic acid[3].

Quantitative Data

While specific quantitative thresholds for disposal methods are determined by regulatory bodies, the following physical properties are important for identification and handling:

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol [1]
Boiling Point237.28 °C at 760 mmHg
Melting Point-9.25 °C
Physical FormSolid or Semi-Solid

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all safety and regulatory aspects are considered.

DisposalWorkflow Disposal Decision Workflow for this compound A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is this a spill? B->C D Follow Spill Cleanup Protocol: Ventilate, Absorb, Collect C->D Yes E Collect in Designated Hazardous Waste Container C->E No D->E F Is container properly labeled? E->F G Label Container: 'Hazardous Waste' 'this compound' F->G No H Store in Satellite Accumulation Area (SAA) F->H Yes G->H I Segregate from Incompatible Wastes H->I J Arrange for Pickup by Licensed Waste Disposal Service I->J K Provide Waste Profile Information J->K L Proper Disposal Complete K->L

Caption: Decision workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Methyl-2-hexenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical, direct-to-need safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 3-Methyl-2-hexenoic acid. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1][2][3] The signal word for this chemical is "Warning" and it is associated with the GHS07 pictogram for harmful substances.[2][3]

Personal Protective Equipment Requirements

Proper selection and use of PPE is the most critical barrier to preventing exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeEquipmentSpecifications & Rationale
Eye and Face Chemical Safety Goggles & Face ShieldTightly fitting safety goggles are required to prevent eye contact. A face shield should be worn in situations with a higher risk of splashing.
Hand Chemical-Resistant GlovesWhile specific breakthrough data for this compound is not available, general recommendations for handling organic acids suggest the use of nitrile, neoprene, or butyl rubber gloves.[4][5] It is crucial to inspect gloves for any signs of degradation before and during use. Discard and replace gloves immediately if they become contaminated.
Body Laboratory Coat or Chemical-Resistant ApronA standard laboratory coat is the minimum requirement. For larger quantities or in situations with a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Use in a well-ventilated area. Respirator as needed.Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is critical to ensuring safety and procedural integrity.

  • Preparation and Inspection:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Verify that all necessary PPE is available and in good condition.

    • Inspect the chemical container for any signs of damage or leaks.

  • Handling:

    • Conduct all work with this compound in a well-ventilated area or a certified chemical fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Use compatible dispensing equipment (e.g., glass, polyethylene) to transfer the chemical.

    • Keep the container tightly closed when not in use.

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

    • Remove any contaminated clothing immediately and launder it before reuse.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • All waste materials contaminated with this compound, including gloves, disposable labware, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., high-density polyethylene) and kept closed when not in use.

Neutralization and Disposal Procedure

For small quantities of this compound, a neutralization procedure can be followed prior to disposal. This should be performed in a chemical fume hood.

  • Dilution: Slowly add the this compound to a large volume of cold water (at least a 1:10 ratio of acid to water) with stirring. This will help to dissipate any heat generated.

  • Neutralization: Slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acid solution while stirring continuously. Monitor the pH of the solution using a pH meter or pH paper.

  • pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[2][6]

For larger quantities or if neutralization is not feasible, the waste must be disposed of through a licensed hazardous waste disposal company.

Visual Workflow for Handling and Disposal

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

Handling_and_Disposal_Workflow Workflow for this compound start Start: Handling this compound prep Preparation: - Inspect PPE - Verify fume hood function - Locate safety shower/eyewash start->prep handling Handling: - Work in fume hood - Wear appropriate PPE - Avoid contact and inhalation prep->handling spill Spill or Exposure? handling->spill emergency Emergency Procedures: - Evacuate if necessary - Use safety shower/eyewash - Seek medical attention spill->emergency Yes disposal_decision End of Procedure? spill->disposal_decision No end End emergency->end disposal_decision->handling No waste_collection Waste Collection: - Segregate contaminated materials - Use labeled, compatible container disposal_decision->waste_collection Yes neutralization Neutralization (Small Quantities): - Dilute with water - Add weak base to pH 6-8 waste_collection->neutralization hazardous_waste Hazardous Waste Disposal (Large Quantities): - Arrange for licensed pickup waste_collection->hazardous_waste drain_disposal Drain Disposal (if permitted): - Flush with copious water neutralization->drain_disposal drain_disposal->end hazardous_waste->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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